molecular formula O28V10-6 B1236424 Decavanadate

Decavanadate

Cat. No.: B1236424
M. Wt: 957.40 g/mol
InChI Key: OSBWBKHFRWKREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decavanadate refers to the polyoxidovanadate cluster with the formula [V10O28]6-. This compound is a paradigmatic member of the polyoxometalate (POM) family, known for its large structure and high negative charge, which facilitates interactions with various biological molecules . It is distinct in its structure and biochemical effects from monomeric vanadate (V1) and other simpler oxovanadates . This compound is a valuable tool for biochemical research with several characterized mechanisms and applications. It is a potent inhibitor of several ATPases; it strongly inhibits actomyosin ATPase activity and prevents calcium accumulation by the sarcoplasmic reticulum calcium pump ATPase, effects not observed with monomeric vanadate . It also inhibits actin polymerization and interacts with actin in a way that induces cysteine oxidation and vanadate reduction . A highly relevant biological effect is its potent inhibition of mitochondrial respiration, which it achieves by affecting the redox state of cytochrome b in complex III, leading to mitochondrial membrane depolarization at nanomolar concentrations (IC50 ~ 40-100 nM) . Its key research applications exploit these mechanisms. In metabolic disease research, this compound demonstrates insulin-mimetic properties, increasing glucose accumulation in rat adipocytes more potently than several other vanadium complexes . In oncology, it shows promising antitumor activity by inducing apoptosis and cell cycle arrest in various cancer cell lines, including human melanoma, lung carcinoma, and murine leukemia models . As an antiviral agent, its polyanionic nature allows it to disrupt electrostatic interactions, and it has been shown to bind to the receptor-binding domain of the SARS-CoV-2 spike protein and inhibit its interaction with the ACE2 receptor . Additional research areas include its use as a catalyst in oxidative reactions and investigations into its antibacterial properties . Researchers should note that this compound formation is favored in slightly acidic conditions (pH ~4) and is indicated by a yellow or orange color in solution . While the species is stable for several hours at physiological pH, it will ultimately decompose to monomeric vanadate . Its biological effects are concentration, time, and tissue-dependent, and can differ from those induced by other vanadium species . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

O28V10-6

Molecular Weight

957.40 g/mol

IUPAC Name

[5,13-bis[(dioxido(oxo)vanadio)oxy]-1,3,5,7,9,11,13-heptaoxo-2,4,6,8,10,12,14,15,16-nonaoxa-1λ5,3λ5,5λ5,7λ5,9λ5,11λ5,13λ5-heptavanadatricyclo[9.3.1.13,7]hexadecan-9-yl]oxy-dioxido-oxovanadium

InChI

InChI=1S/28O.10V/q;;;;;;;;;;;;;;;;;;;;;;6*-1;;;;;;;;;;

InChI Key

OSBWBKHFRWKREF-UHFFFAOYSA-N

Canonical SMILES

[O-][V](=O)([O-])O[V]1(=O)O[V]2(=O)O[V]3(=O)O[V](=O)(O[V](=O)(O3)O[V](=O)([O-])[O-])O[V](=O)(O[V](=O)(O2)O1)O[V](=O)([O-])[O-]

Synonyms

Decavanadate
Metavanadate
Monovanadate
Orthovanadate
Oxyvanadium
Sodium Vanadate
Vanadate
Vanadate, Sodium
Vanadates
Vanadyl

Origin of Product

United States

Foundational & Exploratory

Synthesis of Decavanadate from Vanadyl Sulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of decavanadate from vanadyl sulfate. This compound and other polyoxovanadates are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document outlines a robust two-step synthetic pathway, including detailed experimental protocols, quantitative data, and visualizations to aid in the successful preparation of this compound.

Introduction to this compound Synthesis

The synthesis of this compound ([V₁₀O₂₈]⁶⁻) from vanadyl sulfate (VOSO₄) necessitates a two-step approach due to the differing oxidation states of vanadium in the precursor and the final product. Vanadyl sulfate contains vanadium in the +4 oxidation state, while this compound is a polyoxovanadate cluster where vanadium exists in the +5 oxidation state. Therefore, the synthesis involves an initial oxidation of the V(IV) species to V(V), followed by the controlled polymerization of vanadate ions under specific pH conditions to form the this compound cluster.

The overall transformation can be conceptually represented as:

Step 1: Oxidation V(IV) → V(V)

Step 2: Polymerization and Crystallization 10 [VO₄]³⁻ + 24 H⁺ → [V₁₀O₂₈]⁶⁻ + 12 H₂O

This guide will focus on a practical and accessible laboratory-scale synthesis using hydrogen peroxide as the oxidizing agent.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of sodium this compound (Na₆[V₁₀O₂₈]·18H₂O) from vanadyl sulfate.

Step 1: Oxidation of Vanadyl Sulfate to Sodium Vanadate(V)

This protocol describes the oxidation of an aqueous solution of vanadyl sulfate to a solution containing sodium vanadate(V) species.

Materials:

  • Vanadyl sulfate hydrate (VOSO₄·xH₂O)

  • Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Heating mantle or hot plate

Procedure:

  • Preparation of Vanadyl Sulfate Solution: Dissolve a known molar quantity of vanadyl sulfate hydrate in deionized water to achieve a desired concentration (e.g., 1 M). The solution will have a characteristic blue color.

  • pH Adjustment: While stirring, slowly add a concentrated solution of sodium hydroxide to the vanadyl sulfate solution to raise the pH to approximately 12.5. This will result in the formation of a precipitate. Continue stirring until the dissolution of the initial V₂O₅ is complete, resulting in a clear solution.[1]

  • Oxidation with Hydrogen Peroxide: Cool the alkaline vanadate(IV) solution in an ice bath. Slowly add 0.5 molar equivalents of 30% hydrogen peroxide solution dropwise while continuously monitoring the temperature to prevent excessive heating. The addition of H₂O₂ will oxidize the V(IV) to V(V).[2] The completion of the oxidation is indicated by a color change from blue to a pale yellow or colorless solution.

  • Decomposition of Excess Peroxide: After the addition of hydrogen peroxide is complete, gently heat the solution to between 50-60°C for approximately one hour to ensure the decomposition of any unreacted peroxide.

Step 2: Formation and Crystallization of Sodium this compound

This protocol details the conversion of the sodium vanadate(V) solution into crystalline sodium this compound.

Materials:

  • Sodium vanadate(V) solution (from Step 1)

  • Dilute sulfuric acid (H₂SO₄) or acetic acid (CH₃COOH)

  • Ethanol

  • Beakers

  • Crystallization dish

  • Buchner funnel and filter paper

Procedure:

  • pH Adjustment for this compound Formation: Cool the sodium vanadate(V) solution to room temperature. While stirring, slowly add dilute sulfuric acid or acetic acid to adjust the pH of the solution to between 4 and 7.[3] A distinct color change to orange indicates the formation of the this compound anion ([V₁₀O₂₈]⁶⁻).[3] For optimal crystallization, a pH of around 4.5 to 6.0 is often targeted.

  • Crystallization:

    • Slow Evaporation Method: Transfer the orange this compound solution to a shallow crystallization dish. Cover the dish with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent at room temperature. Orange crystals of sodium this compound octadecahydrate (Na₆[V₁₀O₂₈]·18H₂O) will form over several days to weeks.

    • Cooling Crystallization Method: Concentrate the this compound solution by gentle heating to induce saturation. Then, allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator (around 4°C). The decrease in temperature will reduce the solubility of sodium this compound, promoting crystallization.

  • Isolation and Washing of Crystals: Once a sufficient quantity of crystals has formed, carefully decant the mother liquor. Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water, followed by a wash with ethanol to facilitate drying.

  • Drying: Dry the orange crystals in a desiccator over a suitable desiccant or in a vacuum oven at a low temperature (e.g., 40°C) to avoid the loss of hydration water.

Data Presentation

The following tables summarize key quantitative parameters relevant to the synthesis of this compound.

ParameterValue/RangeReference
Oxidation Step
Molar Ratio VOSO₄:H₂O₂1 : 0.5[2]
Initial pH for Oxidation~12.5[1]
This compound Formation
Optimal pH Range4 - 7[3]
pH for Color Change to Orange~6.5[3]
Sodium this compound Properties
Chemical FormulaNa₆[V₁₀O₂₈]·18H₂O
Molar Mass1419.6 g/mol
AppearanceOrange solid
Crystal SystemTriclinic
ReagentMolar Mass ( g/mol )Key Considerations
Vanadyl Sulfate (anhydrous)163.00Hygroscopic; typically available as a hydrate.
Sodium Hydroxide39.997Corrosive; handle with care.
Hydrogen Peroxide (30%)34.014Strong oxidizer; handle with care.
Sulfuric Acid (98%)98.079Corrosive; dilute with caution.
Acetic Acid (glacial)60.052Corrosive and flammable.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from vanadyl sulfate.

Synthesis_Workflow cluster_oxidation Step 1: Oxidation cluster_formation Step 2: this compound Formation & Crystallization VOSO4 Vanadyl Sulfate (VOSO₄) solution (blue) NaOH Add NaOH to pH ~12.5 VOSO4->NaOH H2O2 Add 0.5 eq. H₂O₂ NaOH->H2O2 Heat Heat to decompose excess H₂O₂ H2O2->Heat NaVO3_sol Sodium Vanadate(V) solution (colorless/pale yellow) Heat->NaVO3_sol Acid Add Acid to pH 4-7 NaVO3_sol->Acid Deca_sol This compound solution (orange) Acid->Deca_sol Crystallize Crystallization (Slow Evaporation or Cooling) Deca_sol->Crystallize Filter_Wash Filter and Wash (H₂O, Ethanol) Crystallize->Filter_Wash Dry Dry Filter_Wash->Dry Deca_crystals Sodium this compound Crystals (Orange) Dry->Deca_crystals

Figure 1. Experimental workflow for the synthesis of sodium this compound from vanadyl sulfate.
Vanadium Speciation as a Function of pH

The following diagram illustrates the relationship between pH and the predominant vanadate species in aqueous solution, highlighting the conditions for this compound formation.

Vanadium_Speciation cluster_pH_Scale cluster_Species pH14 pH 14 pH9 pH 9 pH7 pH 7 pH4 pH 4 pH2 pH 2 VO4 Orthovanadate [VO₄]³⁻ V2O7 Pyrovanadate [V₂O₇]⁴⁻ VO4->V2O7 Decreasing pH This compound This compound [V₁₀O₂₈]⁶⁻ V2O7->this compound Decreasing pH VO2 Dioxovanadium(V) [VO₂]⁺ This compound->VO2 Decreasing pH

Figure 2. Predominant vanadate species in aqueous solution as a function of pH.

Conclusion

The synthesis of this compound from vanadyl sulfate is a reliable two-step process that can be readily implemented in a laboratory setting. The critical steps involve the complete oxidation of V(IV) to V(V) and the careful control of pH to promote the formation and crystallization of the this compound cluster. This guide provides the necessary protocols and data to assist researchers in the successful synthesis of this important class of polyoxometalates for applications in drug discovery and development. Careful attention to the procedural details, particularly the stoichiometry of the oxidizing agent and the final pH of the solution, is paramount for achieving a high yield and purity of the desired product.

References

A Technical Guide to the Spectroscopic Characterization of Decavanadate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques employed in the characterization of decavanadate ([V₁₀O₂₈]⁶⁻), a polyoxometalate of significant interest in various scientific fields, including catalysis, materials science, and medicine. This document details the principles, experimental protocols, and data interpretation for the key analytical methods used to identify and characterize this complex inorganic ion.

Introduction to this compound

This compound is a prominent member of the polyoxovanadate family, formed by the acidification of aqueous vanadate solutions.[1] Its unique cage-like structure, composed of ten edge-sharing VO₆ octahedra, imparts it with distinct chemical and physical properties.[2][3] The speciation of vanadate in solution is highly dependent on pH and concentration, with this compound being the predominant species in the pH range of approximately 4 to 7.[4] Accurate characterization of this compound is crucial for understanding its reactivity, stability, and potential applications. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about its structure, bonding, and behavior in different environments.

Core Spectroscopic Characterization Techniques

A multi-spectroscopic approach is typically employed for the unambiguous characterization of this compound. The primary techniques include Vibrational Spectroscopy (Raman and Infrared), Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Single-Crystal X-ray Diffraction.

Vibrational Spectroscopy: Raman and Infrared (IR)

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a fingerprint of its structural integrity.

Raman Spectroscopy is particularly sensitive to the symmetric vibrations of the V-O bonds. The Raman spectrum of this compound is characterized by intense bands corresponding to the stretching modes of the various V-O bonds within the cluster.[5]

Infrared (IR) Spectroscopy complements Raman spectroscopy by detecting the asymmetric vibrational modes. The IR spectrum provides information on the different types of V-O bonds, including terminal V=O, bridging V-O-V, and internal V-O bonds.[5]

Table 1: Characteristic Vibrational Bands for this compound

TechniqueWavenumber (cm⁻¹)AssignmentReference
Raman~991V=O stretching[5]
Raman~965V=O stretching[5]
Raman315, 593V-O-V bending/stretching[6]
IR~950V=O stretching[7]
IR730-880Asymmetric V-O-V stretching[7]
IR~515V-O stretching[7]

Experimental Protocol: Raman Spectroscopy

  • Sample Preparation:

    • Solid Samples: Crystalline or powdered this compound salts can be analyzed directly. The sample is placed on a microscope slide or in a capillary tube.[8]

    • Solution Samples: Aqueous solutions of this compound are prepared at the desired concentration and pH. The solution is placed in a quartz cuvette.

  • Instrumentation:

    • A Raman spectrometer equipped with a laser source (e.g., He-Ne laser at 633.120 nm) is used.[9]

    • The instrument is calibrated using a standard reference material, such as a silicon wafer.

  • Data Acquisition:

    • The laser is focused on the sample.

    • Spectra are typically collected over a range of 100-1200 cm⁻¹.

    • Acquisition time and laser power are optimized to obtain a good signal-to-noise ratio without causing sample degradation.

Experimental Protocol: Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid Samples: The this compound sample is finely ground and mixed with potassium bromide (KBr) to form a pellet. Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation:

    • A Fourier-Transform Infrared (FTIR) spectrometer is used.

    • A background spectrum of the KBr pellet or the empty ATR crystal is recorded.

  • Data Acquisition:

    • The sample is placed in the spectrometer's sample compartment.

    • Spectra are typically recorded in the 400-4000 cm⁻¹ range.[3]

    • Multiple scans are averaged to improve the signal-to-noise ratio.

⁵¹V Nuclear Magnetic Resonance (NMR) Spectroscopy

⁵¹V NMR spectroscopy is a powerful technique for studying the speciation of vanadium in solution. The ⁵¹V nucleus is a quadrupole nucleus with 100% natural abundance, making it highly amenable to NMR studies. The chemical shift of the ⁵¹V nucleus is highly sensitive to the coordination environment of the vanadium atom. In the this compound anion, there are three crystallographically distinct vanadium sites, which give rise to three distinct resonances in the ⁵¹V NMR spectrum with an intensity ratio of 2:4:4.[1][10]

Table 2: ⁵¹V NMR Chemical Shifts for this compound

Vanadium SiteChemical Shift (ppm)Reference
Vc (apical)-422[10]
Vb (intermediate)-502[10]
Va (central)-519[10]

Chemical shifts are relative to VOCl₃ at 0 ppm.

Experimental Protocol: ⁵¹V NMR Spectroscopy

  • Sample Preparation:

    • A solution of the this compound compound is prepared in D₂O or a mixture of H₂O/D₂O (typically 10% D₂O for locking).[9]

    • The pH of the solution is carefully adjusted and monitored, as it significantly affects the vanadium speciation.

  • Instrumentation:

    • A high-field NMR spectrometer equipped with a broadband probe is used.

    • The spectrometer is tuned to the ⁵¹V frequency.

  • Data Acquisition:

    • A 90° pulse is applied, followed by the acquisition of the free induction decay (FID).

    • A short pulse repetition delay is often used due to the fast relaxation of the ⁵¹V nucleus.[1]

    • A large spectral width is typically required to cover the wide range of vanadium chemical shifts.[1]

    • An external reference, such as VOCl₃ in a sealed capillary, is used to reference the chemical shifts.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound ion. The characteristic yellow-orange color of this compound solutions is due to a ligand-to-metal charge transfer (LMCT) band in the visible region of the spectrum.[11][12] The intensity of this absorption is proportional to the concentration of this compound, allowing for its quantification in solution. This compound exhibits specific absorption bands around 360 and 400 nm.[1][13]

Table 3: UV-Vis Absorption Maxima for this compound

Wavelength (nm)AssignmentReference
~360LMCT[1]
~400LMCT[1][13]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • A solution of the this compound compound is prepared in a suitable solvent, typically water.

    • The concentration is adjusted to be within the linear range of the Beer-Lambert law.

  • Instrumentation:

    • A dual-beam UV-Vis spectrophotometer is used.

    • A quartz cuvette with a defined path length (e.g., 1 cm) is used to hold the sample.

  • Data Acquisition:

    • A baseline spectrum is recorded using the solvent.

    • The absorption spectrum of the this compound solution is recorded over the desired wavelength range (e.g., 200-800 nm).

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of this compound in the solid state. This method provides accurate information on bond lengths, bond angles, and the overall geometry of the [V₁₀O₂₈]⁶⁻ ion and the arrangement of counter-ions and solvent molecules in the crystal lattice.[2][14]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • High-quality single crystals of a this compound salt are grown, often by slow evaporation of a saturated solution.[2]

  • Crystal Mounting:

    • A suitable single crystal is selected and mounted on a goniometer head.

  • Instrumentation:

    • A single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector is used.

  • Data Collection:

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • The diffractometer rotates the crystal through a series of angles, and the diffraction pattern is recorded.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and structural parameters.

Visualizing this compound Chemistry and Characterization

Diagrams are essential for visualizing the complex relationships in this compound chemistry and the workflow of its characterization.

Vanadate_Speciation pH-Dependent Speciation of Vanadate V1 [VO₄]³⁻ (Orthovanadate) V2 [V₂O₇]⁴⁻ (Pyrovanadate) V1->V2 pH ~13-11 V4 [V₄O₁₂]⁴⁻ (Metavanadate) V2->V4 pH ~11-9 V10 [V₁₀O₂₈]⁶⁻ (this compound) V4->V10 pH ~9-6 VO2 [VO₂]⁺ (Dioxovanadium(V)) V10->VO2 pH < 6

Caption: pH-dependent equilibrium of vanadate species in aqueous solution.

Decavanadate_Characterization_Workflow General Workflow for this compound Characterization synthesis Synthesis of this compound Compound purification Purification and Crystallization synthesis->purification initial_char Initial Characterization purification->initial_char structural_analysis Detailed Structural Analysis initial_char->structural_analysis solution_chem Solution Chemistry Studies initial_char->solution_chem uv_vis UV-Vis Spectroscopy initial_char->uv_vis Purity & Concentration ir_raman IR & Raman Spectroscopy initial_char->ir_raman Functional Groups xrd Single-Crystal X-ray Diffraction structural_analysis->xrd 3D Structure nmr ⁵¹V NMR Spectroscopy solution_chem->nmr Speciation

Caption: A typical workflow for the synthesis and characterization of this compound compounds.

References

understanding decavanadate speciation in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Decavanadate Speciation in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium, a transition metal, exhibits a rich and complex aqueous chemistry, forming a variety of oxovanadates (vanadates) depending on conditions such as pH, concentration, and ionic strength. Among these, the this compound anion, [V₁₀O₂₈]⁶⁻, is a stable polyoxometalate (POM) of significant interest. Its unique structure and high negative charge allow it to interact with a multitude of biological molecules, including proteins and enzymes, making it a subject of extensive research in biochemistry and pharmacology.[1][2]

This compound's biological activities are diverse, ranging from inhibiting key enzymes like P-type ATPases to mimicking the effects of insulin.[1][3] Understanding the speciation of vanadate in aqueous solution—that is, the distribution of different vanadate species—is critical for any study in this field. The specific form of the vanadate ion present in solution dictates its reactivity and biological effects. This guide provides a detailed overview of this compound speciation, the experimental protocols used to study it, and its biological implications.

This compound Speciation in Aqueous Solution

The speciation of vanadate(V) in water is a complex equilibrium involving the interconversion of various monomeric and polymeric forms. The predominant species is highly dependent on the total vanadium concentration and, most critically, the pH of the solution.[4]

At alkaline pH, the simple tetrahedral orthovanadate ion ([HVO₄]²⁻/[VO₄]³⁻) is the dominant form. As the pH is lowered into the acidic range, a series of protonation and condensation reactions occur, leading to the formation of larger polyoxovanadates. The this compound ion, which imparts a characteristic orange or yellow color to the solution, is the predominant species in the pH range of approximately 2 to 6.[5][6] Below pH 2, the cationic dioxovanadium(V) ion, [VO₂]⁺, becomes the major species.[7]

The formation of this compound from orthovanadate can be represented by the following condensation reaction: 10 [VO₄]³⁻ + 24 H⁺ ⇌ [V₁₀O₂₈]⁶⁻ + 12 H₂O[6]

This equilibrium underscores the critical role of pH. This compound is stable for several days at neutral pH but will convert to smaller, colorless oxovanadates like monomers, dimers, and tetramers at higher pH values.[8][9]

G cluster_pH Vanadate Speciation vs. pH VO2 [VO₂]⁺ (Dioxovanadium) V10 [V₁₀O₂₈]⁶⁻ (this compound) VO2->V10 Increase pH V10->VO2 Decrease pH V4 [V₄O₁₂]⁴⁻ (Metavanadate) V10->V4 Increase pH V4->V10 Decrease pH + Condensation V2 [H₂V₂O₇]²⁻ (Pyrovanadate) V4->V2 Increase pH V2->V4 Decrease pH + Condensation V1 [H₂VO₄]⁻ / [HVO₄]²⁻ (Orthovanadate) V2->V1 Increase pH V1->V2 Decrease pH + Condensation pH_Acidic pH < 2 pH_Mid pH 2-6 pH_Neutral pH 7-9 pH_Alkaline pH > 9

Figure 1. pH-dependent equilibrium of aqueous vanadate species.

Data Presentation: Quantitative Speciation

The following tables summarize the key quantitative data related to the identification and distribution of major vanadate species in aqueous solution.

Table 1: Predominant Vanadate(V) Species as a Function of pH This table outlines the major vanadate species present in aqueous solution at a total vanadium concentration of approximately 1 mM.[7][10]

Species FormulaSpecies NameApproximate pH Range of Predominance
[VO₂]⁺Dioxovanadium(V)< 2
[V₁₀O₂₈]⁶⁻ and its protonated formsThis compound2.5 - 6.0
[V₄O₁₂]⁴⁻Metavanadate6.0 - 8.0
[V₂O₇]⁴⁻ / [HV₂O₇]³⁻Pyrovanadate8.0 - 9.5
[H₂VO₄]⁻ / [HVO₄]²⁻Orthovanadate> 9.5

Table 2: Characteristic ⁵¹V NMR Chemical Shifts of Vanadate Species ⁵¹V NMR is a powerful tool for identifying specific vanadate species in solution. Chemical shifts are reported relative to neat VOCl₃ as an external reference.[11][12][13]

Species FormulaSpecies Name⁵¹V NMR Chemical Shift (δ, ppm)
[H₂VO₄]⁻ / [HVO₄]²⁻Orthovanadate-534 to -560
[H₂V₂O₇]²⁻Pyrovanadate-567 to -571
[V₄O₁₂]⁴⁻Metavanadate~ -576
[V₁₀O₂₈]⁶⁻This compound-422 (Vb), -502 (Vc), -519 (Va)

Note: The three distinct signals for this compound correspond to the three different chemical environments of the vanadium atoms within its structure.[1][5]

Experimental Protocols for Characterizing Speciation

Several analytical techniques are employed to monitor and quantify vanadate speciation. The choice of method depends on the specific requirements of the study, such as the need for real-time monitoring, speciation quantification, or structural elucidation.

G cluster_workflow General Experimental Workflow prep Sample Preparation (e.g., NH₄VO₃ in H₂O, pH adjustment) analysis Spectroscopic / Electrochemical Analysis prep->analysis uvvis UV-Vis Spectroscopy (Quantification) analysis->uvvis Colorimetric nmr ⁵¹V NMR Spectroscopy (Identification) analysis->nmr Magnetic raman Raman Spectroscopy (Structural Info) analysis->raman Vibrational pot Potentiometry (Concentration) analysis->pot Electrochemical data Data Analysis (Speciation Profile) uvvis->data nmr->data raman->data pot->data G cluster_pathway This compound Inhibition of Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor (Inactive) Insulin->IR Binds IR_P Insulin Receptor (Active, Phosphorylated) IR->IR_P Autophosphorylation IR_P->IR Dephosphorylation IRS IRS Proteins (Phosphorylated) IR_P->IRS Activates PTP Protein Tyrosine Phosphatase (PTP) PTP->IR_P V10 This compound [V₁₀O₂₈]⁶⁻ V10->PTP Inhibits GLUT4 GLUT4 Translocation & Glucose Uptake IRS->GLUT4 Leads to

References

A Technical Guide to the Stability of Decavanadate as a Function of pH and Temperature

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive analysis of the chemical stability of the decavanadate anion ([V₁₀O₂₈]⁶⁻) under varying conditions of pH and temperature. Understanding these stability parameters is critical for its application in biological systems and materials science, ensuring that its effects are correctly attributed to the decameric form rather than its dissociation products.

pH-Dependent Stability and Speciation

The speciation of vanadium(V) in aqueous solution is highly dependent on pH and total vanadium concentration. This compound is a polyoxometalate that exists in a specific "stability window." Outside of this window, it readily converts to other, smaller oxovanadate species.

The formation of this compound from the monomeric orthovanadate species is a condensation reaction that occurs under acidic conditions.[1] The general equilibrium shows a complex interplay between various vanadate oligomers.[2] this compound is the predominant and most stable vanadium(V) species in mildly acidic solutions, typically within a pH range of 2 to 6.[3] At concentrations above 1 mM, its presence is significant in the pH 3 to 6 range.[4]

As the pH increases above 6.5, this compound begins to dissociate. At neutral pH, it can remain stable for several days, but at higher, more basic pH levels, it rapidly converts into smaller, colorless oxovanadates such as metavanadates (V₄O₁₂⁴⁻) and orthovanadates (HVO₄²⁻/VO₄³⁻).[5][6] Conversely, in strongly acidic solutions (pH < 2), the cationic species [VO₂(H₂O)₄]⁺ becomes the predominant form.[1]

Data Presentation: Vanadium(V) Speciation vs. pH

The following table summarizes the dominant vanadium(V) species found in aqueous solutions at various pH ranges.

pH RangeDominant Vanadium SpeciesNotes
< 2[VO₂(H₂O)₄]⁺The cationic "vanadyl(V)" species is favored in highly acidic conditions.[1]
2 - 6[V₁₀O₂₈]⁶⁻ (this compound) This is the primary stability window for this compound. Protonated forms like [H₂V₁₀O₂₈]⁴⁻ also exist.[1][3][7]
6 - 8[V₁₀O₂₈]⁶⁻, V₄O₁₂⁴⁻, H₂VO₄⁻A transitional range where this compound can still be detected (up to pH ~8.6) but is in equilibrium with smaller oligomers.[4]
> 8HVO₄²⁻, VO₄³⁻At basic pH, this compound rapidly decomposes into monomeric and dimeric orthovanadate species.

Temperature-Dependent Stability

Temperature affects both the kinetic stability of this compound in solution and the thermal stability of its solid-state forms. In aqueous solutions, increasing temperature generally accelerates the decomposition of this compound into its thermodynamically favored smaller forms, particularly outside its optimal pH range.

Kinetic studies have shown that the half-life of this compound in solution decreases as temperature rises. For instance, in in-vitro biological studies, the half-life was reported to be approximately 12 hours at 25°C, which shortens to just 3 hours at a physiological temperature of 37°C.[2] However, under ideal pH conditions, solutions can remain kinetically stable for extended periods (e.g., two weeks) at moderate temperatures.[8]

The thermal decomposition of solid, hydrated this compound salts involves dehydration followed by the destruction of the polyoxometalate cage structure.[9] The specific decomposition pathway and the resulting products, which often include lower-condensed vanadates and various vanadium oxides, depend on the counter-cation present.[9]

Data Presentation: Thermal Stability of this compound

This table outlines the observed effects of temperature on this compound in both aqueous and solid states.

ConditionTemperatureObservationSpecies Formed
Aqueous Solution25°CKinetically stable, half-life of approx. 12 hours in biological media.[2]Equilibrium Species
Aqueous Solution37°CReduced stability, half-life of approx. 3 hours in biological media.[2]Equilibrium Species
Solid (NH₄)₆V₁₀O₂₈·6H₂OUp to 109°CCompound is thermally stable.[10](NH₄)₆V₁₀O₂₈·6H₂O
Solid (NH₄)₆V₁₀O₂₈·6H₂O> 109°CBegins dehydration process.[10]Lower hydrates, then anhydrous intermediates.
Solid (NH₄)₆V₁₀O₂₈·6H₂O~400°CComplete decomposition.[10]V₂O₅ (Vanadium Pentoxide)

Experimental Protocols

Accurate assessment of this compound stability requires robust and well-defined experimental methods. The following protocols are foundational for preparing and analyzing this compound solutions.

Protocol 3.1: Synthesis of this compound Stock Solution

This protocol describes a common method for preparing a this compound solution from a simple vanadate salt.

  • Dissolution: Dissolve sodium metavanadate (NaVO₃) in deionized water with heating and stirring to achieve the desired molar concentration (e.g., 100 mM). The initial solution will be colorless.

  • pH Adjustment: Cool the solution to room temperature. Slowly add a dilute acid (e.g., 1 M HCl or HNO₃) dropwise while continuously monitoring the pH with a calibrated pH meter.

  • Formation: As the pH is lowered, the solution will turn yellow and then a characteristic bright orange, indicating the formation of this compound. Adjust the final pH to be within the stability range, typically 4.0 - 4.5.[11]

  • Finalization: Adjust the final volume with deionized water to achieve the target concentration. The solution should be filtered to remove any particulates.

Protocol 3.2: Characterization and Speciation Analysis by ⁵¹V NMR Spectroscopy

⁵¹V NMR is a powerful technique for unambiguously identifying the vanadium species present in solution.

  • Sample Preparation: Prepare the this compound solution in H₂O or D₂O at the desired concentration (typically > 1 mM for good signal-to-noise).[4]

  • Instrument Setup: Use a high-field NMR spectrometer. Tune the probe to the ⁵¹V frequency.

  • Data Acquisition: Acquire the ⁵¹V NMR spectrum. The chemical shifts (δ) are typically referenced to VOCl₃ at 0 ppm.

  • Spectral Analysis: Identify the vanadium species based on their characteristic chemical shifts. This compound exhibits three distinct resonances corresponding to the three non-equivalent vanadium sites in the [V₁₀O₂₈]⁶⁻ cage, typically around δ -422, -496, and -514 ppm.[3] Other species like monomeric vanadate (V₁) appear around δ -573 ppm.[3]

Protocol 3.3: Monitoring Stability with UV-Vis Spectroscopy

UV-Vis spectroscopy provides a simple and rapid method for monitoring the concentration of this compound over time.

  • Sample Preparation: Prepare a this compound solution at a known concentration and incubate it under the desired pH and temperature conditions.

  • Data Acquisition: At regular time intervals, acquire the UV-Vis spectrum of an aliquot of the solution from approximately 200 nm to 600 nm.

  • Analysis: Monitor the absorbance at the characteristic wavelengths for this compound, which are around 360 nm and 400 nm.[2] A decrease in the intensity of these peaks over time indicates the decomposition of the this compound species.

Visualizations of this compound Stability and Analysis

Diagrams generated using the DOT language provide clear visual representations of the chemical pathways and experimental processes involved in studying this compound.

Diagram 1: pH-Dependent Speciation of Vanadium(V)```dot

// Node Definitions with specified colors node_vo4 [label="[VO₄]³⁻ / HVO₄²⁻\n(Orthovanadate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_v4 [label="[V₄O₁₂]⁴⁻\n(Metavanadate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_v10 [label="[V₁₀O₂₈]⁶⁻\n(this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; node_vo2 [label="[VO₂(H₂O)₄]⁺\n(Vanadyl Cation)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edge Definitions with specified colors and high-contrast font edge [color="#5F6368", fontcolor="#202124", arrowhead=normal];

// Relationships node_vo4 -> node_v4 [label=" pH decrease\n(pH 8-9) "]; node_v4 -> node_vo4 [label=" pH increase "];

node_v4 -> node_v10 [label=" pH decrease\n(pH 6-7)\n+ Conc. Increase "]; node_v10 -> node_v4 [label=" pH increase\n+ Dilution "];

node_v10 -> node_vo2 [label=" pH decrease\n(pH < 2) "]; node_vo2 -> node_v10 [label=" pH increase "]; }

Caption: A typical workflow for the kinetic analysis of this compound stability over time.

References

The intricate Dance of Vanadium: A Technical Guide to the Formation of Decavanadate from Orthovanadate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the complex mechanism governing the transformation of the simple orthovanadate ion into the intricate decavanadate cluster. Understanding this pH-dependent polymerization process is crucial for researchers in various fields, including biochemistry, materials science, and pharmacology, where vanadate species play significant roles as enzyme inhibitors, catalysts, and potential therapeutic agents. This document provides a comprehensive overview of the reaction pathway, detailed experimental protocols for its investigation, and a compilation of relevant quantitative data.

The Transformation Pathway: From Monomer to Decamer

The formation of this compound ([V₁₀O₂₈]⁶⁻) from orthovanadate ([VO₄]³⁻) is a complex, pH-driven condensation process. In highly alkaline solutions (pH > 13), vanadium(V) exists predominantly as the tetrahedral orthovanadate anion. As the pH is lowered, a series of protonation and condensation reactions occur, leading to the formation of various polyoxovanadate species.[1] this compound emerges as the predominant species in the pH range of 2 to 6, particularly at vanadium concentrations above 1 mM.

The overall, simplified reaction for the formation of this compound is:

10 [VO₄]³⁻ + 24 H⁺ ⇌ [V₁₀O₂₈]⁶⁻ + 12 H₂O

This equation, however, belies the complexity of the underlying mechanism, which involves a series of equilibria between various intermediate species. The primary intermediates in this polymerization cascade include:

  • Monomeric species: As the pH decreases, orthovanadate is protonated to form hydrogenvanadate ([HVO₄]²⁻) and dihydrogenvanadate ([H₂VO₄]⁻).

  • Dimeric species: Condensation of two vanadate units leads to the formation of the pyrovanadate ion ([V₂O₇]⁴⁻).

  • Metavanadates (cyclic and linear): Further polymerization can lead to the formation of cyclic tetrameric ([V₄O₁₂]⁴⁻) and pentameric ([V₅O₁₅]⁵⁻) metavanadates.

The following diagram illustrates the proposed stepwise formation of this compound from orthovanadate, highlighting the key intermediate species.

Decavanadate_Formation_Pathway Orthovanadate Orthovanadate [VO₄]³⁻ HVO4 Hydrogenvanadate [HVO₄]²⁻ Orthovanadate->HVO4 + H⁺ H2VO4 Dihydrogenvanadate [H₂VO₄]⁻ HVO4->H2VO4 + H⁺ Divanadate Divanadate [V₂O₇]⁴⁻ H2VO4->Divanadate Condensation Metavanadates Metavanadates (e.g., [V₄O₁₂]⁴⁻, [V₅O₁₅]⁵⁻) H2VO4->Metavanadates Condensation Divanadate->Metavanadates Further Condensation This compound This compound [V₁₀O₂₈]⁶⁻ Metavanadates->this compound Rearrangement & Condensation

A simplified schematic of the proposed pathway for this compound formation from orthovanadate.

Quantitative Analysis of Vanadate Speciation

The distribution of vanadate species in solution is governed by a network of equilibria. The following table summarizes the key equilibrium reactions and their associated constants (log K), which are crucial for predicting the speciation of vanadium under different conditions.

ReactionEquilibrium Constant (log K)
H⁺ + VO₄³⁻ ⇌ HVO₄²⁻~13.0
2H⁺ + VO₄³⁻ ⇌ H₂VO₄⁻~20.9
2HVO₄²⁻ ⇌ V₂O₇⁴⁻ + H₂O~1.5
4H₂VO₄⁻ ⇌ V₄O₁₂⁴⁻ + 4H₂OVaries with conditions
10VO₄³⁻ + 24H⁺ ⇌ V₁₀O₂₈⁶⁻ + 12H₂O~127

Note: The equilibrium constants can vary with ionic strength and temperature. The values presented are approximate and serve as a general guide.

Experimental Methodologies for Studying this compound Formation

The investigation of the intricate equilibria involved in this compound formation relies on a combination of spectroscopic and electrochemical techniques. The following sections provide detailed protocols for two of the most powerful methods: potentiometric titration and ⁵¹V Nuclear Magnetic Resonance (NMR) spectroscopy.

Potentiometric Titration

Potentiometric titration is a classical and highly effective method for determining the protonation constants and formation constants of the various vanadate species in solution. The principle involves monitoring the change in the hydrogen ion concentration (pH) of a vanadate solution as a strong acid is incrementally added.

Experimental Workflow:

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_V Prepare stock solution of sodium orthovanadate Calibrate Calibrate pH electrode with standard buffers Prep_V->Calibrate Prep_Acid Prepare standardized strong acid (e.g., HCl) Titrate Titrate vanadate solution with standardized acid Prep_Acid->Titrate Prep_Blank Prepare blank titrant (ionic strength matched) Calibrate->Titrate Record Record pH and volume of acid added Titrate->Record Plot Plot titration curve (pH vs. volume) Record->Plot Analyze Analyze data using a non-linear least-squares program (e.g., LETAGROP) Plot->Analyze Determine Determine equilibrium constants (log K) Analyze->Determine

Workflow for determining vanadate speciation using potentiometric titration.

Detailed Protocol:

  • Solution Preparation:

    • Prepare a stock solution of sodium orthovanadate (e.g., 0.1 M) in deionized, carbonate-free water.

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Prepare a "blank" solution containing the same background electrolyte (e.g., NaCl) at the desired ionic strength, to be used for electrode calibration.

  • Electrode Calibration:

    • Calibrate a glass pH electrode using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

    • Perform a blank titration of the background electrolyte with the standardized acid to determine the electrode's response and any junction potentials.

  • Titration Procedure:

    • Place a known volume and concentration of the sodium orthovanadate solution in a thermostatted titration vessel.

    • Use a magnetic stirrer to ensure homogeneity.

    • Add the standardized acid in small, precise increments using a calibrated burette.

    • After each addition, allow the system to reach equilibrium and record the stable pH reading and the total volume of acid added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of acid added to generate a titration curve.

    • The data is then analyzed using a specialized computer program (e.g., LETAGROP, HYPERQUAD) that performs a non-linear least-squares fit to the titration data.

    • This analysis yields the stoichiometry and formation constants (log K) of the various protonated and condensed vanadate species present in the solution.

⁵¹V Nuclear Magnetic Resonance (NMR) Spectroscopy

⁵¹V NMR is a powerful technique for directly observing and quantifying the different vanadate species in solution, as each species gives rise to a distinct resonance in the ⁵¹V NMR spectrum.

Experimental Workflow:

V51_NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Analysis Prep_Sample Prepare vanadate solutions at various pH values and concentrations Add_Lock Add a D₂O lock solvent Prep_Sample->Add_Lock Setup_NMR Set up NMR spectrometer (tune probe to ⁵¹V frequency) Add_Lock->Setup_NMR Acquire Acquire ⁵¹V NMR spectra (use appropriate parameters for quantitative analysis) Setup_NMR->Acquire Process Process the spectra (Fourier transform, phase and baseline correction) Acquire->Process Integrate Integrate the peaks corresponding to each vanadate species Process->Integrate Quantify Calculate the relative concentrations of each species Integrate->Quantify

Workflow for quantitative analysis of vanadate speciation by ⁵¹V NMR.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a series of vanadate solutions at different pH values (e.g., from 13 down to 2) and total vanadium concentrations.

    • For the NMR lock, either use a D₂O-based buffer system or add a small amount of D₂O to the sample.

    • Transfer the sample to an appropriate NMR tube.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer equipped with a broadband probe.

    • Tune the probe to the ⁵¹V frequency (e.g., ~131.5 MHz on an 11.7 T magnet).

    • Use a non-spinning sample to avoid spinning sidebands, which can complicate quantification.

  • Data Acquisition (for Quantitative Analysis):

    • Pulse Width: Calibrate a 90° pulse for the ⁵¹V nucleus.

    • Spectral Width: Use a wide spectral width (e.g., 100,000 Hz) to cover the entire range of vanadate chemical shifts.

    • Relaxation Delay: To ensure full relaxation of all species for accurate integration, a long relaxation delay (at least 5 times the longest T₁ of the vanadate species) should be used.

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, especially for low-concentration species.

  • Data Processing and Analysis:

    • Process the raw data by applying a Fourier transform, phasing the spectrum, and performing a baseline correction.

    • Identify the peaks corresponding to the different vanadate species based on their known chemical shifts (see table below).

    • Carefully integrate the area of each peak. The relative concentration of each species is proportional to its integrated peak area.

Typical ⁵¹V NMR Chemical Shifts of Vanadate Species (vs. VOCl₃):

SpeciesChemical Shift (ppm)
[VO₄]³⁻~ -535
[HVO₄]²⁻~ -558
[V₂O₇]⁴⁻~ -570
[V₄O₁₂]⁴⁻~ -575
[V₁₀O₂₈]⁶⁻~ -422, -497, -513

Note: Chemical shifts can be influenced by solvent, temperature, and ionic strength.

Conclusion

The formation of this compound from orthovanadate is a fascinating example of the rich aqueous chemistry of vanadium. This process is not a simple, single-step reaction but rather a dynamic equilibrium involving a cascade of protonation and condensation steps. A thorough understanding of this mechanism is essential for controlling and utilizing the diverse properties of vanadate species in various scientific and technological applications. The experimental techniques detailed in this guide, particularly potentiometric titration and ⁵¹V NMR spectroscopy, provide the necessary tools for researchers to probe these complex equilibria and gain deeper insights into the behavior of this versatile element.

References

Decavanadate: A Comprehensive Technical Guide on its Biological Roles and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decavanadate ([V₁₀O₂₈]⁶⁻), a stable polyoxometalate of vanadium, has garnered significant attention in the scientific community for its diverse and potent biological activities. Unlike its simpler monomeric form, vanadate, this compound exhibits unique and often more pronounced effects on various cellular processes. This technical guide provides an in-depth overview of the biological roles and natural occurrence of this compound, with a focus on its enzymatic interactions, mitochondrial effects, and influence on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this intriguing inorganic cluster.

Natural Occurrence and Formation

This compound is not typically found in high concentrations in biological systems; however, its precursor, vanadate, is widely distributed in the Earth's crust, with notable enrichment in volcanic areas.[1][2] Vanadium exists in various oxidation states, with vanadate(V) being a common form in the environment.[1] The formation of the characteristic orange-yellow this compound ion is favored under mildly acidic conditions (pH 4-7) from concentrated solutions of monomeric vanadate.[3] This pH-dependent equilibrium suggests that this compound could potentially form in acidic intracellular compartments, such as lysosomes and endosomes, following the uptake of monomeric vanadate.[4]

Naturally occurring minerals containing the this compound anion include pascoite (Ca₃V₁₀O₂₈·17H₂O), magnesiopascoite (Ca₂Mg(V₁₀O₂₈)·16H₂O), and huemulite (Na₄Mg(V₁₀O₂₈)·24H₂O).[3]

Biological Roles and Cellular Interactions

This compound exerts a wide range of effects on biological systems, primarily through its interaction with proteins, particularly enzymes involved in phosphate metabolism. Its size, charge, and structural similarity to polyphosphates contribute to its potent inhibitory activities.

Enzymatic Inhibition

This compound is a potent inhibitor of a variety of enzymes, often displaying significantly greater inhibitory effects than monomeric vanadate.

P-type ATPases:

  • Ca²⁺-ATPase: this compound is a strong inhibitor of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), a key enzyme in calcium homeostasis.[4][5] It inhibits the ATPase activity in a non-competitive manner with respect to ATP.[4]

  • Myosin ATPase: this compound potently inhibits the actin-stimulated myosin ATPase activity, a crucial step in muscle contraction.[6][7] This inhibition is also non-competitive with ATP.[4]

Other Key Enzymes:

  • Actin Polymerization: this compound inhibits the polymerization of G-actin into F-actin, suggesting an impact on cytoskeleton dynamics.[4]

  • Protein Tyrosine Phosphatases (PTPs): Like vanadate, this compound is a potent inhibitor of PTPs, which are key negative regulators of insulin signaling. This inhibition is a primary mechanism behind its insulin-mimetic effects.[4][8]

  • Other Inhibited Enzymes: this compound has also been shown to inhibit adenylate kinase, hexokinase, phosphofructokinase, RNase A, alkaline phosphatase, and phosphoglycerate mutase.[4][9][10]

The following table summarizes the inhibitory concentrations (IC₅₀) and dissociation constants (Kd) of this compound for various enzymes.

Enzyme/ProcessIC₅₀ / K_d_Reference(s)
Myosin ATPase (actin-stimulated)0.75 µM[6]
Ca²⁺-ATPase15 µM[6]
Actin Polymerization (rate)17 µM[6]
Actin Polymerization (extent)68 µM[11]
Mitochondrial Depolarization40 nM[6][7]
Mitochondrial Oxygen Consumption99 nM[6][7]
Ribonuclease AK_d = 1.4 µM[9]
Phosphoglycerate Mutase~50% inhibition at 10 µM[10]
Mitochondrial Effects

Mitochondria are a primary target for this compound's toxicological and pharmacological activities. It has been shown to accumulate in mitochondria following in vivo administration.[5][12]

  • Mitochondrial Depolarization: this compound is a potent inducer of mitochondrial membrane depolarization, with an IC₅₀ in the nanomolar range (40 nM). This effect is significantly stronger than that of monomeric vanadate.[6][7]

  • Inhibition of Oxygen Consumption: this compound also strongly inhibits mitochondrial oxygen consumption, with an IC₅₀ of 99 nM.[6][7] This suggests interference with the electron transport chain.

These effects on mitochondrial function can lead to cellular stress and, in some cases, cell death, which is a mechanism being explored for its anti-cancer properties.[6]

Signaling Pathways

This compound's ability to modulate key signaling pathways is central to its therapeutic potential, particularly its insulin-mimetic and anti-proliferative effects.

Insulin Signaling Pathway: this compound mimics the effects of insulin primarily by inhibiting protein tyrosine phosphatases (PTPs), such as PTP1B. By inhibiting these phosphatases, this compound prevents the dephosphorylation of the insulin receptor and its downstream substrates, leading to prolonged activation of the insulin signaling cascade. This results in increased glucose uptake and metabolism.[4][8] One of the key downstream effectors is the phosphorylation and activation of Akt (Protein Kinase B).

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS IR->IRS Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 PTP1B PTP1B IRS->PTP1B Dephosphorylates PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates Akt->GLUT4_vesicle Promotes translocation This compound This compound This compound->PTP1B Inhibits Glucose Glucose Glucose->GLUT4 Uptake

Caption: this compound enhances insulin signaling by inhibiting PTP1B.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and survival. Vanadate compounds, including this compound, can influence this pathway, which may contribute to their anti-cancer properties. The primary mechanism is thought to involve the inhibition of phosphatases that regulate the Raf-MEK-ERK cascade. By preventing the dephosphorylation of key kinases in this pathway, this compound can lead to sustained activation and, depending on the cellular context, induce cell cycle arrest or apoptosis.

MAPK_Signaling_Pathway cluster_receptor Receptor Level cluster_cascade Kinase Cascade cluster_nuclear Nuclear Response GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates Phosphatase Phosphatase Phosphatase->Raf Phosphatase->MEK Phosphatase->ERK This compound This compound This compound->Phosphatase Inhibits Proliferation Proliferation/ Survival TranscriptionFactors->Proliferation Apoptosis Apoptosis TranscriptionFactors->Apoptosis

Caption: this compound's potential influence on the MAPK signaling pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biological effects of this compound.

Preparation of this compound Solutions

The speciation of vanadate in solution is highly dependent on pH and concentration. To ensure the desired this compound species is present for biological assays, careful preparation is crucial.

Materials:

  • Sodium orthovanadate (Na₃VO₄) or Ammonium metavanadate (NH₄VO₃)

  • Hydrochloric acid (HCl) or Acetic Acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • pH meter

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of vanadate (e.g., 10 mM) by dissolving the appropriate amount of sodium orthovanadate or ammonium metavanadate in deionized water.

  • Slowly acidify the vanadate solution with HCl or acetic acid while monitoring the pH. The formation of this compound is indicated by a color change to yellow-orange, typically occurring in the pH range of 4-7.[3]

  • Adjust the final pH to the desired value for the experiment (often around 7.0-7.4 for physiological assays, though this compound is more stable at slightly acidic pH).

  • Confirm the presence and concentration of this compound using UV-Vis spectrophotometry by measuring the absorbance at its characteristic peaks (around 365 nm and 400 nm).

  • It is critical to use freshly prepared solutions or to verify the speciation using techniques like ⁵¹V NMR spectroscopy, as this compound can depolymerize over time, especially at neutral or alkaline pH.[4]

Decavanadate_Preparation_Workflow start Start dissolve Dissolve Vanadate Salt in Water start->dissolve acidify Acidify Solution (pH 4-7) dissolve->acidify color_change Observe Yellow-Orange Color Change acidify->color_change color_change->acidify No adjust_ph Adjust to Final pH color_change->adjust_ph Yes spectro Confirm with UV-Vis Spectrophotometry adjust_ph->spectro end End spectro->end

Caption: Workflow for the preparation of this compound solutions.

Sarcoplasmic Reticulum (SR) Ca²⁺-ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the Ca²⁺-ATPase in isolated SR vesicles.

Materials:

  • Sarcoplasmic reticulum vesicles

  • This compound solution

  • Assay buffer (e.g., 20 mM MOPS, 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.0)

  • CaCl₂ solution

  • ATP solution

  • Malachite green reagent for phosphate detection

  • Microplate reader

Procedure:

  • Prepare SR vesicles from rabbit skeletal muscle according to standard protocols.

  • Pre-incubate the SR vesicles in the assay buffer with varying concentrations of this compound for a specified time (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding a solution of CaCl₂ to achieve a desired free Ca²⁺ concentration, followed immediately by the addition of ATP.

  • Allow the reaction to proceed for a set time (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).

  • Stop the reaction by adding a quenching solution (e.g., SDS or acid).

  • Measure the amount of inorganic phosphate (Pi) released using the malachite green method. Read the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the specific activity of the Ca²⁺-ATPase and determine the IC₅₀ value for this compound.

Mitochondrial Respiration and Membrane Potential Assays

These assays assess the impact of this compound on mitochondrial function.

Mitochondrial Oxygen Consumption:

  • Isolate mitochondria from rat liver or other tissues using differential centrifugation.

  • Use a Clark-type oxygen electrode to measure oxygen consumption in a sealed chamber containing a respiration buffer (e.g., 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.4) and respiratory substrates (e.g., glutamate and malate).

  • After establishing a baseline respiratory rate, add varying concentrations of this compound and record the change in oxygen consumption.

  • The rate of oxygen consumption can be calculated from the slope of the oxygen concentration trace.

Mitochondrial Membrane Potential:

  • Incubate isolated mitochondria or cultured cells with a fluorescent membrane potential-sensitive dye, such as JC-1 or TMRE.

  • Treat the mitochondria or cells with different concentrations of this compound.

  • Measure the fluorescence using a fluorometer or fluorescence microscope. For JC-1, a decrease in the red/green fluorescence ratio indicates depolarization. For TMRE, a decrease in fluorescence intensity indicates depolarization.

  • Quantify the change in membrane potential relative to untreated controls.

Conclusion

This compound is a polyoxometalate with a rich and complex biological profile. Its potent inhibitory effects on a wide range of enzymes, particularly ATPases and phosphatases, and its profound impact on mitochondrial function, underscore its potential as both a valuable research tool and a lead compound for drug development. The insulin-mimetic and anti-proliferative properties of this compound, mediated through its influence on key signaling pathways, are of particular interest for the development of novel therapeutics for diabetes and cancer. Further research is warranted to fully elucidate the molecular mechanisms of this compound's actions and to optimize its pharmacological properties for clinical applications. This guide provides a foundational understanding for scientists and researchers embarking on the study of this fascinating and promising inorganic compound.

References

Methodological & Application

Protocol for Decavanadate Crystallization for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decavanadate ([V₁₀O₂₈]⁶⁻) is a polyoxometalate (POM) ion that has garnered significant interest in various scientific fields, including catalysis, materials science, and medicine, due to its unique structural and electronic properties.[1] Understanding the precise three-dimensional structure of this compound compounds is crucial for elucidating structure-function relationships and for the rational design of new materials and therapeutics. Single-crystal X-ray diffraction (XRD) is the definitive technique for determining atomic-resolution structures of crystalline materials. However, the success of this technique is contingent upon the availability of high-quality single crystals. This document provides a detailed protocol for the crystallization of this compound salts, suitable for producing crystals amenable to X-ray diffraction analysis.

Data Presentation

The crystallographic parameters of several this compound compounds reported in the literature are summarized in the table below. This data is essential for the initial characterization and confirmation of the crystalline phase obtained.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
Na₂[H₄V₁₀O₂₈]·14H₂OTriclinicP-111.282(5)10.424(3)8.502(1)112.81(2)87.25(2)111.49(5)[2][3]
(NH₄)₆V₁₀O₂₈·6H₂OTriclinicP110.1936(2)10.3321(2)16.7804(3)83.4927(1)87.2263(2)71.0047(1)[4]
Na₃(CH₆N)₃[V₁₀O₂₈]·(CH₅N)·14H₂OTriclinicP-110.1584(11)10.8123(5)11.1582(7)107.723(4)106.811(5)94.238(7)[5]
(C₄NH₁₀)₄[H₂V₁₀O₂₈]·2H₂OTriclinicP-111.833(2)13.377(4)14.126(2)78.33(2)65.74(1)84.75(2)[6]
Mg(H₂O)₆(C₄N₂H₇)₄V₁₀O₂₈·4H₂OMonoclinicP2₁/n10.661(5)21.256(9)10.767(5)90102.82(4)90[6]

Experimental Protocols

This section outlines the detailed methodologies for the crystallization of this compound salts. The most common and successful method is slow evaporation.[7][8][9]

Materials

  • Vanadium(V) oxide (V₂O₅) or a soluble vanadate salt (e.g., sodium metavanadate (NaVO₃), ammonium metavanadate (NH₄VO₃))

  • Acid (e.g., hydrochloric acid (HCl), sulfuric acid (H₂SO₄))

  • Base or salt of the desired cation (e.g., sodium hydroxide (NaOH), sodium chloride (NaCl), ammonium hydroxide (NH₄OH), ammonium chloride (NH₄Cl), or an organic amine)

  • Deionized water

  • Ethanol or acetone (for washing)

  • Beakers or flasks

  • Stir plate and stir bar

  • pH meter or pH paper

  • Crystallization dishes, vials, or test tubes

  • Parafilm or aluminum foil

  • Microscope for crystal inspection

Protocol: General Procedure for this compound Crystallization via Slow Evaporation

  • Preparation of the this compound Solution:

    • Dissolve a vanadium precursor (e.g., V₂O₅, NaVO₃, or NH₄VO₃) in deionized water. Gentle heating and stirring can aid dissolution.

    • Adjust the pH of the solution to the optimal range for this compound formation, which is typically between 4 and 7.[10] This is a critical step, as different vanadate species exist at different pH values. Use a dilute acid (e.g., 1 M HCl) to lower the pH. The solution should turn a distinct orange color, characteristic of the this compound ion.[1]

    • If starting with a vanadium oxide, a base containing the desired counter-ion (e.g., NaOH for sodium this compound) can be used to facilitate dissolution and pH adjustment.

    • The concentration of the vanadate solution can be varied, but a typical starting point is in the range of 0.1 to 0.5 M.

  • Introduction of the Counter-ion (if necessary):

    • If the desired counter-ion is not already present from the starting materials, it should be added at this stage. This can be in the form of a salt (e.g., NaCl, NH₄Cl) or a solution of an organic cation.

  • Filtration:

    • Filter the orange this compound solution through a fine filter paper or a syringe filter to remove any undissolved particles or impurities that could act as unwanted nucleation sites.

  • Crystallization Setup:

    • Transfer the clear, orange solution to a clean crystallization vessel. The choice of vessel can influence the rate of evaporation; a vessel with a larger surface area (like a petri dish) will lead to faster evaporation, while a narrow vessel (like a test tube or NMR tube) will result in slower evaporation.[7][11]

    • Cover the vessel to control the rate of evaporation. This can be achieved by using parafilm with a few small holes poked in it or by loosely covering with aluminum foil.[7][11] Slower evaporation rates generally lead to the formation of larger, higher-quality crystals.

  • Crystal Growth:

    • Place the crystallization setup in a location free from vibrations and significant temperature fluctuations.

    • Allow the solvent to evaporate slowly over several days to weeks.

    • Monitor the vessel periodically for the formation of crystals. Orange-colored crystals should start to appear as the solution becomes more concentrated.

  • Crystal Harvesting and Washing:

    • Once crystals of a suitable size (typically 0.1-0.4 mm for single-crystal XRD) have formed, they should be carefully harvested from the mother liquor.[8]

    • This can be done using a pipette to remove the supernatant, followed by careful decanting.

    • Wash the crystals sparingly with a small amount of cold deionized water, followed by a quick wash with a water-miscible organic solvent like ethanol or acetone to remove any remaining mother liquor and facilitate drying.

    • Carefully dry the crystals. Over-drying can lead to loss of lattice water and crystal degradation.

  • Crystal Storage:

    • For long-term storage, it is advisable to keep the crystals in a sealed container, potentially with a small amount of the mother liquor or a moistened piece of filter paper to maintain the hydration state.[10]

Mandatory Visualization

The following diagram illustrates the general workflow for the crystallization of this compound salts for X-ray diffraction analysis.

Decavanadate_Crystallization_Workflow start Start dissolution Dissolution of Vanadium Precursor start->dissolution ph_adjustment pH Adjustment (4-7) dissolution->ph_adjustment filtration Filtration ph_adjustment->filtration crystallization_setup Crystallization Setup (Slow Evaporation) filtration->crystallization_setup crystal_growth Crystal Growth (Days to Weeks) crystallization_setup->crystal_growth harvesting Crystal Harvesting & Washing crystal_growth->harvesting xrd X-ray Diffraction Analysis harvesting->xrd end End xrd->end

This compound Crystallization Workflow

References

Application Notes: Using ⁵¹V NMR to Monitor Decavanadate Purity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decavanadate ([V₁₀O₂₈]⁶⁻), a polyoxometalate of vanadium, is of significant interest in various fields, including catalysis and medicine, due to its diverse biological activities. The purity and stability of this compound solutions are critical for reproducible experimental results and for the development of potential therapeutic agents. Vanadium-51 Nuclear Magnetic Resonance (⁵¹V NMR) spectroscopy is an exceptionally powerful and direct method for characterizing vanadium-containing compounds.[1][2] The ⁵¹V nucleus has a high natural abundance (99.75%) and a good receptivity, making it a sensitive probe for studying the chemical environment of vanadium in solution.[1][2] This application note provides a detailed protocol for using ⁵¹V NMR to assess the purity of this compound preparations and to monitor their stability over time, particularly in aqueous solutions where pH plays a crucial role.

Principles

The this compound ion possesses a cage-like structure with three distinct vanadium environments, which give rise to three separate resonances in the ⁵¹V NMR spectrum.[1] The chemical shifts of these peaks are highly sensitive to the local electronic and structural environment of the vanadium nuclei. The presence of other vanadate species, such as monomeric orthovanadate ([VO₄]³⁻), dimeric pyrovanadate, or cyclic metavanadates, can be readily identified by their characteristic chemical shifts, which are distinct from those of this compound.[1][3][4]

This compound is known to be the most stable vanadate species in the acidic pH range.[5] However, at neutral or higher pH, it can be kinetically inert but will eventually convert to other, smaller oxovanadates.[5][6] This pH-dependent equilibrium makes ⁵¹V NMR an ideal tool for monitoring the stability of this compound solutions under various conditions. By integrating the areas of the NMR signals, the relative concentrations of this compound and any impurities or degradation products can be quantified, providing a direct measure of purity and stability.

Data Presentation

Table 1: Characteristic ⁵¹V NMR Chemical Shifts of this compound and Common Vanadate Species.

Vanadium SpeciesChemical FormulaTypical Chemical Shift (ppm) vs. VOCl₃Reference
This compound (Site 1)[V₁₀O₂₈]⁶⁻-422 to -426[1][3]
This compound (Site 2)[V₁₀O₂₈]⁶⁻-498 to -502[1][3]
This compound (Site 3)[V₁₀O₂₈]⁶⁻-515 to -519[1][3]
Orthovanadate[VO₄]³⁻-541[1][2]
Protonated Orthovanadate[HVO₄]²⁻-534[1][2]
Monomeric VanadateH₂VO₄⁻-553 to -558[3][7]
Dimeric Vanadate[HₓV₂O₇]⁽⁴⁻ˣ⁾⁻-568 to -572[3][7]
Tetrameric Vanadate[V₄O₁₂]⁴⁻-573 to -576[3][7]
Pentameric Vanadate[V₅O₁₅]⁵⁻-582 to -584[3][7]

Note: Chemical shifts can be influenced by factors such as pH, concentration, ionic strength, and temperature.

Experimental Protocols

1. Sample Preparation

  • Materials:

    • Sodium or ammonium this compound salt ([Na]₆[V₁₀O₂₈] or [NH₄]₆[V₁₀O₂₈])

    • Deuterium oxide (D₂O, 99.9%) for NMR locking

    • Hydrochloric acid (HCl, 0.1 M) and Sodium hydroxide (NaOH, 0.1 M) for pH adjustment

    • pH meter or pH strips

    • Volumetric flasks and pipettes

    • NMR tubes (5 mm)

  • Protocol:

    • Prepare a stock solution of this compound by dissolving a known mass of the salt in D₂O to achieve the desired concentration (e.g., 5-20 mM total vanadium).

    • Gently mix the solution until the salt is fully dissolved. The solution should have a characteristic orange-yellow color.

    • Measure the pH of the solution. For stability studies, adjust the pH to the desired value using dilute HCl or NaOH. Note that this compound is most stable at acidic pH.[5]

    • Transfer an appropriate volume (typically 0.6-0.7 mL) of the final solution into a 5 mm NMR tube.

    • For purity analysis of a solid sample, prepare the solution and immediately acquire the NMR spectrum.

    • For stability monitoring, acquire an initial spectrum and then store the sample under the desired conditions (e.g., specific temperature), acquiring subsequent spectra at regular time intervals.

2. ⁵¹V NMR Data Acquisition

  • Equipment:

    • High-field NMR spectrometer (e.g., 300-500 MHz for ¹H) equipped with a broadband or multinuclear probe.

    • External reference standard: a sealed capillary containing neat vanadyl trichloride (VOCl₃) is the standard reference (0 ppm).[1][8]

  • Acquisition Parameters (Typical):

    • Nucleus: ⁵¹V

    • Pulse Program: A simple pulse-acquire sequence is usually sufficient.

    • Spectral Width: 100-150 kHz to cover the expected range of vanadate species.

    • Pulse Width: Calibrated 90° pulse (typically 30-45 µs).

    • Acquisition Time: 0.1 - 0.5 s

    • Relaxation Delay: 10-50 ms (as T₁ values for ⁵¹V are generally short).

    • Number of Scans: 1000 to 10,000, depending on the sample concentration.

    • Temperature: 298 K (25 °C), unless temperature effects are being studied.

3. Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum carefully to obtain pure absorption lineshapes.

  • Apply a baseline correction to the entire spectrum.

  • Reference the spectrum to the external VOCl₃ standard at 0 ppm.

  • Identify the three characteristic peaks of this compound and any peaks corresponding to other vanadate species (refer to Table 1).

  • Integrate the area of each peak. The three peaks of this compound should have an approximate integral ratio corresponding to the number of vanadium atoms in each unique environment.

  • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = [ (Sum of integrals of this compound peaks) / (Total integral of all vanadium-containing species) ] x 100

  • For stability studies, plot the relative integral of the this compound peaks as a function of time.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve this compound in D2O prep2 Adjust pH prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into NMR Spectrometer prep3->acq1 acq2 Acquire 51V NMR Spectrum proc1 Fourier Transform & Phasing acq2->proc1 proc2 Baseline Correction & Referencing proc1->proc2 proc3 Peak Identification & Integration proc2->proc3 proc4 Calculate Purity/ Assess Stability proc3->proc4

Caption: Experimental workflow for ⁵¹V NMR analysis.

G This compound This compound [V10O28]6- Monomer Monomer HnVO4- This compound->Monomer High pH (> 6.5) Monomer->this compound Low pH (< 6.0) Tetramer Tetramer [V4O12]4- Monomer->Tetramer Neutral pH (Concentration Dependent) Tetramer->Monomer Dilution

References

Application Notes and Protocols: Decavanadate as a Catalyst for Sulfide Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing decavanadate and its derivatives as catalysts in sulfide oxidation reactions. The methodologies outlined are based on recent advancements in both photocatalytic and peroxide-based oxidation systems, offering versatile options for the selective synthesis of sulfoxides and sulfones.

Introduction

The selective oxidation of sulfides to sulfoxides and sulfones is a fundamental transformation in organic synthesis, with significant applications in the pharmaceutical and fine chemical industries. Sulfoxides, in particular, are valuable intermediates and are present in numerous biologically active molecules.[1] this compound ([V₁₀O₂₈]⁶⁻), a polyoxometalate of the earth-abundant vanadium, has emerged as a promising catalyst for these reactions.[2] It offers the advantages of being a versatile catalyst that can be adapted for different oxidation systems, including environmentally friendly methods utilizing visible light and molecular oxygen, as well as efficient systems employing hydrogen peroxide.[1][2]

This document details two primary catalytic approaches:

  • Visible-Light-Mediated Photocatalysis: Utilizes a this compound salt under visible light irradiation with oxygen as the terminal oxidant. This method is notable for its switchable selectivity between sulfoxides and sulfones.[2]

  • Peroxide-Based Oxidation: Employs this compound hybrids as heterogeneous catalysts with hydrogen peroxide as the oxidant. This approach is effective for a range of sulfides, including challenging thiophene-based substrates and for the detoxification of chemical warfare agent simulants.[1][3]

Data Presentation

The following tables summarize the catalytic performance of various this compound-based catalysts in sulfide oxidation reactions.

Table 1: Photocatalytic Oxidation of Thioanisole Derivatives with TPPV₁₀ [2]

SubstrateProduct Selectivity (Sulfoxide:Sulfone)
Thioanisole10:90
4-Methylthioanisole15:85
4-Methoxythioanisole20:80
4-Chlorothioanisole5:95
4-Bromothioanisole8:92

Reaction Conditions: Substrate (0.1 mmol), TPP₄H₂[V₁₀O₂₈] (0.35 mol%), Methyl Ethyl Ketone (MEK) (2 mL), O₂ (1 atm), Visible Light (λ > 400 nm), 24 h.[2]

Table 2: H₂O₂-Based Oxidation of Dibenzothiophene (DBT) with this compound Hybrids [1][3]

CatalystConversion (%)Selectivity (Sulfoxide, %)
HY17560
HY28065
HY38570
HY49075
HY59985
HY69580

Reaction Conditions: Dibenzothiophene (0.246 mmol), Catalyst (3 µmol), Ethanol (1.5 mL), H₂O₂ (30%, 0.5 mL), Room Temperature, 12 h.[1]

Table 3: H₂O₂-Based Oxidation of 2-Chloroethyl Ethyl Sulfide (CEES) with HY5 [3]

SubstrateConversion (%)Selectivity (Sulfoxide, %)
CEES9999

Reaction Conditions: CEES (0.2 mmol), HY5 (3 µmol), Ethanol (1.5 mL), H₂O₂ (30%, 0.5 mL), Room Temperature, 6 h.[3]

Experimental Protocols

Protocol 1: Synthesis of Tetraphenylphosphonium this compound (TPPV₁₀) Photocatalyst[2]

This protocol describes the synthesis of a tetraphenylphosphonium (TPP) salt of this compound, which is an efficient visible-light-responsive photocatalyst.[2]

Materials:

  • Vanadium(V) oxide (V₂O₅)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Tetraphenylphosphonium bromide (TPPBr)

  • Acetonitrile

  • Methyl ethyl ketone (MEK) or Ethyl acetate

  • Deionized water

Procedure:

  • Preparation of Sodium Metavanadate Solution: Dissolve V₂O₅ in a 2 M NaOH aqueous solution by heating to form sodium orthovanadate.

  • Formation of this compound: Acidify the sodium orthovanadate solution with 2 M HCl to a pH of approximately 4.5. The solution will turn a characteristic orange color, indicating the formation of the this compound anion, [V₁₀O₂₈]⁶⁻.

  • Precipitation of TPPV₁₀: Add an aqueous solution of TPPBr to the orange this compound solution with stirring. A yellow-orange precipitate of TPP₄H₂[V₁₀O₂₈] will form.

  • Isolation and Purification: Filter the precipitate, wash with deionized water, and then with a small amount of acetonitrile.

  • Crystallization: Recrystallize the crude product from a mixture of acetonitrile and MEK or acetonitrile and ethyl acetate to obtain single crystals suitable for use as a photocatalyst.[2]

  • Characterization: The final product should be characterized by techniques such as X-ray crystallography, elemental analysis, and mass spectrometry to confirm its structure and purity.[2]

Protocol 2: Visible-Light-Mediated Photocatalytic Oxidation of Sulfides[2]

This protocol details the general procedure for the selective oxidation of sulfides to sulfones using the TPPV₁₀ photocatalyst.[2]

Materials:

  • Sulfide substrate

  • Tetraphenylphosphonium this compound (TPPV₁₀) catalyst

  • Methyl ethyl ketone (MEK)

  • Oxygen (O₂) gas

  • Visible light source (e.g., 300W Xe lamp with a UV cut-off filter, λ > 400 nm)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • Reaction Setup: In a Schlenk tube, combine the sulfide substrate (0.1 mmol) and the TPPV₁₀ catalyst (0.35 mol%).

  • Solvent Addition: Add MEK (2.0 mL) to the reaction mixture.

  • Oxygen Atmosphere: Seal the tube and purge with O₂ gas (1 atm). Maintain a positive pressure of O₂ using a balloon.

  • Irradiation: Place the reaction vessel in front of the visible light source and irradiate with stirring for 24 hours at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Analysis: After the reaction is complete, concentrate the reaction mixture and analyze the product ratio (sulfoxide vs. sulfone) by ¹H NMR spectroscopy or GC-MS.

Note on Selectivity: To switch the selectivity towards the sulfoxide, add a controlled amount of water to the reaction mixture. Water has been shown to inhibit the oxidation of sulfoxides to sulfones in this system.[2]

Protocol 3: Synthesis of Mixed Counterion this compound Hybrids (e.g., HY5)[1]

This protocol describes the synthesis of this compound hybrids with mixed aryl sulfonium counterions, which act as heterogeneous catalysts.[1][3]

Materials:

  • Sodium metavanadate (NaVO₃)

  • (3,5-diformyl-4-hydroxyphenyl)dimethylsulfonium chloride (DFHPDS-Cl)

  • (4-formylphenyl)dimethylsulfonium chloride (FPDS-Cl)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Preparation of this compound Solution: Prepare an aqueous solution of sodium metavanadate and acidify with HCl to a pH of ~4.5 to form the this compound anion.

  • Preparation of Counterion Solution: In a separate vessel, prepare an aqueous solution containing a 1:1 molar ratio of DFHPDS-Cl and FPDS-Cl.

  • Hybrid Formation: Slowly add the mixed counterion solution to the this compound solution with vigorous stirring. A precipitate of the hybrid catalyst (HY5) will form.

  • Isolation and Washing: Filter the precipitate and wash thoroughly with deionized water to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the resulting solid under vacuum.

  • Characterization: Characterize the hybrid material using FT-IR spectroscopy, elemental analysis, and X-ray powder diffraction to confirm its composition and structure.[4]

Protocol 4: H₂O₂-Based Oxidation of Sulfides using this compound Hybrids[1]

This protocol provides a general method for the heterogeneous catalytic oxidation of sulfides using the prepared this compound hybrids and hydrogen peroxide.[1]

Materials:

  • Sulfide substrate (e.g., Dibenzothiophene)

  • This compound hybrid catalyst (e.g., HY5)

  • Ethanol

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Reaction vial

Procedure:

  • Reaction Setup: In a reaction vial, suspend the this compound hybrid catalyst (3 µmol) in ethanol (1.5 mL).

  • Substrate Addition: Add the sulfide substrate (0.246 mmol) to the suspension.

  • Oxidant Addition: Add the H₂O₂ solution (0.5 mL) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for the required time (e.g., 6-12 hours).

  • Catalyst Recovery: After the reaction is complete, the heterogeneous catalyst can be recovered by centrifugation or filtration.

  • Analysis: Analyze the supernatant for conversion and product selectivity using GC or ¹H NMR spectroscopy.[1] The conversion of DBT can be confirmed by GC and NMR analysis.[1]

  • Catalyst Recycling: The recovered catalyst can be washed with ethanol, dried, and reused for subsequent catalytic runs.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_reaction Sulfide Oxidation Reaction cluster_analysis Analysis & Characterization start_synthesis Starting Materials (e.g., V₂O₅, Counterions) synthesis_step Synthesis & Purification start_synthesis->synthesis_step catalyst This compound Catalyst synthesis_step->catalyst reaction Catalytic Oxidation (Light/O₂ or H₂O₂) catalyst->reaction Catalyst Input substrate Sulfide Substrate substrate->reaction product Sulfoxide / Sulfone Products reaction->product analysis Product Analysis (GC, NMR, etc.) product->analysis

Caption: General workflow for this compound-catalyzed sulfide oxidation.

Proposed Photocatalytic Mechanism

Photocatalytic_Mechanism V10 [V₁₀O₂₈]⁶⁻ V10_star <[V10O28]6-> V10->V10_star Visible Light (hν) V10_star->V10 V10_reduced [V₁₀O₂₈]⁷⁻ V10_star->V10_reduced e⁻ MEK_peroxide MEK-Peroxide V10_star->MEK_peroxide + O₂, MEK Sulfide R-S-R' Sulfide_radical [R-S-R']⁺• Sulfide->Sulfide_radical - e⁻ Sulfoxide R-SO-R' Sulfide_radical->Sulfoxide + O₂⁻•, H⁺ O2 O₂ O2_radical O₂⁻• O2->O2_radical + e⁻ V10_reduced->V10 - e⁻ Sulfone R-SO₂-R' Sulfoxide->Sulfone + MEK-Peroxide H2O H₂O H2O->Sulfone Inhibits

Caption: Proposed mechanism for visible-light-driven sulfide oxidation.[2]

Proposed H₂O₂-Based Catalytic Cycle

H2O2_Mechanism V5 V⁵⁺-Catalyst V4 V⁴⁺-Catalyst V5->V4 Reduction Peroxo V⁵⁺-Peroxo Species Peroxo->V5 + R-S-R' - R-SO-R' V4->Peroxo + H₂O₂ Sulfide R-S-R' Sulfoxide R-SO-R' H2O2 H₂O₂ H2O H₂O

Caption: Simplified catalytic cycle for H₂O₂-based sulfide oxidation.[1]

References

Decavanadate as a Modulator of Protein Tyrosine Phosphatase Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decavanadate ([V₁₀O₂₈]⁶⁻), a polyoxometalate of vanadium, has garnered significant interest in biomedical research due to its diverse biological activities. Notably, like other vanadates, this compound is recognized for its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are a crucial family of enzymes that counteract the action of protein tyrosine kinases, playing a pivotal role in regulating a wide array of cellular signaling pathways. Dysregulation of PTP activity is implicated in numerous diseases, including diabetes, cancer, and autoimmune disorders, making them attractive therapeutic targets.

These application notes provide an overview of the use of this compound as a PTP inhibitor, summarizing key quantitative data and offering detailed protocols for its application in experimental settings.

Mechanism of Action

While monomeric vanadate (VO₄³⁻) is a well-characterized competitive inhibitor of PTPs, acting as a transition-state analog of phosphate, the precise mechanism of this compound's interaction with PTPs is less defined and appears to be more complex.[1][2][3] It is suggested that this compound may exert its effects through multiple mechanisms:

  • Direct Inhibition: this compound itself may directly interact with PTPs, potentially at allosteric sites, to modulate their activity.[4]

  • Indirect Inhibition via Monomeric Vanadate: this compound can exist in equilibrium with and slowly release monomeric vanadate in biological systems. This released vanadate can then act as a direct competitive inhibitor of PTPs.[2]

  • Modulation of Cellular Redox Environment: Some vanadium compounds can participate in Fenton-like reactions, generating reactive oxygen species (ROS) that can oxidize the catalytic cysteine residue in the active site of PTPs, leading to their inactivation.[2]

Quantitative Data on Vanadate and this compound Inhibition

The following table summarizes available quantitative data on the inhibitory activities of vanadate and this compound. It is important to note that direct inhibitory constants for this compound against specific PTPs are not widely reported in the literature, with its PTP-inhibitory role often inferred from its insulin-mimetic and other biological effects.

CompoundTarget EnzymeTarget TypeInhibition Constant (Ki)IC₅₀Notes
Vanadate PTP1BProtein Tyrosine Phosphatase0.38 ± 0.02 µM[1][3][5]-Competitive inhibition.
This compound Myosin ATPaseATPase0.27 ± 0.05 µM[6]-Inhibition of F-actin-stimulated activity.
This compound P-glycoprotein (P-gp)ABC Transporter (ATPase)8.6 µM (inhibition constant)[7]1.26 µM (ATPase activity)[7]Selectively inhibits P-gp over other transporters.
This compound Mitochondrial O₂ ConsumptionCellular Process-100 nM[8]Indicates potent effects on mitochondrial function.
This compound Mitochondrial DepolarizationCellular Process-0.5 µM[8]Further highlights impact on mitochondrial integrity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for use in biological assays.

Materials:

  • Sodium orthovanadate (Na₃VO₄) or sodium metavanadate (NaVO₃)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Deionized water

  • pH meter

  • Spectrophotometer

Procedure:

  • Prepare a 100 mM solution of sodium vanadate (either ortho or meta) in deionized water.

  • Slowly add 1 M HCl dropwise while continuously monitoring the pH.

  • Adjust the pH to approximately 4.0. The solution will turn a distinct orange-yellow color, indicating the formation of this compound.

  • Confirm the formation and concentration of this compound spectrophotometrically by measuring the absorbance at its characteristic peaks (around 365 nm and 485 nm). The molar extinction coefficient for this compound at 365 nm is approximately 10,000 M⁻¹cm⁻¹.

  • Readjust the pH to 7.0 using 1 M NaOH. This compound is relatively stable for several days at neutral pH when stored at 4°C.[4]

  • Sterile-filter the solution through a 0.22 µm filter for use in cell culture experiments.

Note: The stability of this compound is pH and temperature-dependent. Avoid acidic conditions (unless intentionally forming this compound) and prolonged exposure to high temperatures, which can lead to its decomposition into other vanadate species.[4]

Protocol 2: In Vitro PTP Inhibition Assay using a Generic Phosphatase Substrate

Objective: To determine the in vitro inhibitory effect of this compound on a specific protein tyrosine phosphatase using a colorimetric or fluorometric substrate.

Materials:

  • Recombinant human PTP (e.g., PTP1B, SHP-1, SHP-2)

  • PTP assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound stock solution (prepared as in Protocol 1)

  • Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP))

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Titration: Determine the optimal concentration of the PTP enzyme that yields a linear reaction rate within a reasonable time frame (e.g., 10-30 minutes).

  • Assay Setup: In a 96-well plate, add the following in order:

    • PTP assay buffer

    • Serial dilutions of the this compound stock solution (or vehicle control).

    • The determined optimal concentration of the PTP enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the phosphatase substrate to all wells to initiate the reaction. The final concentration of the substrate should be at or near its Km for the specific PTP.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance (for pNPP at 405 nm) or fluorescence (for DiFMUP at Ex/Em = 358/455 nm) at regular intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of this compound.

    • Plot the percentage of PTP activity (relative to the vehicle control) against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Assay for Assessing PTP Inhibition

Objective: To evaluate the effect of this compound on tyrosine phosphorylation of a specific substrate in a cellular context. This is an indirect measure of PTP inhibition.

Materials:

  • Mammalian cell line expressing the target of interest (e.g., a receptor tyrosine kinase).

  • Cell culture medium and supplements.

  • This compound stock solution (sterile-filtered).

  • Stimulating ligand (e.g., insulin, EGF).

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors (excluding vanadate).

  • Primary antibody against the phosphorylated form of the target protein.

  • HRP-conjugated secondary antibody.

  • Western blotting reagents and equipment.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal phosphorylation.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Cell Stimulation:

    • Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes) to induce tyrosine phosphorylation of the target protein.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the phosphorylated target protein.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphoprotein signal to a loading control (e.g., total protein or a housekeeping gene like β-actin).

    • Compare the levels of phosphorylation in this compound-treated cells to the control cells. An increase in phosphorylation upon this compound treatment suggests inhibition of PTP activity.

Visualizations

G This compound PTP Inhibition and Signaling cluster_0 This compound Actions cluster_1 PTP Regulation cluster_2 Signaling Pathway This compound This compound ([V₁₀O₂₈]⁶⁻) Vanadate Monomeric Vanadate (VO₄³⁻) This compound->Vanadate Dissociation ROS Reactive Oxygen Species (ROS) This compound->ROS Generates PTP_active Active PTP This compound->PTP_active Direct/Allosteric Inhibition? Vanadate->PTP_active Competitive Inhibition ROS->PTP_active Oxidative Inactivation PTP Protein Tyrosine Phosphatase (PTP) PTP_inactive Inactive PTP PTP_active->PTP_inactive pY_Protein Phosphorylated Substrate (pY) PTP_active->pY_Protein Acts on Y_Protein Dephosphorylated Substrate (Y) pY_Protein->Y_Protein Dephosphorylation Cell_Signal Downstream Signaling pY_Protein->Cell_Signal Activates

Caption: Mechanisms of PTP inhibition by this compound.

G Experimental Workflow: In Vitro PTP Inhibition Assay A 1. Prepare Reagents - PTP Enzyme - this compound dilutions - Assay Buffer - Substrate (pNPP/DiFMUP) B 2. Assay Setup (96-well plate) - Add Buffer - Add this compound/Vehicle - Add PTP Enzyme A->B C 3. Pre-incubation (15 min @ 37°C) B->C D 4. Initiate Reaction - Add Substrate C->D E 5. Kinetic Measurement (Microplate Reader @ 37°C) D->E F 6. Data Analysis - Calculate V₀ - Plot Dose-Response Curve - Determine IC₅₀ E->F

Caption: Workflow for in vitro PTP inhibition assay.

G Experimental Workflow: Cell-Based PTP Inhibition Assay A 1. Cell Culture & Serum Starvation B 2. Pre-treat with this compound A->B C 3. Stimulate with Ligand B->C D 4. Cell Lysis C->D E 5. Western Blotting - SDS-PAGE - Transfer - Antibody Probing D->E F 6. Data Analysis - Densitometry - Normalize to Loading Control E->F

Caption: Workflow for cell-based PTP inhibition assay.

References

Application Notes and Protocols for Studying Decavanadate Effects on Actin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Decavanadate (V10), a polyoxometalate of vanadium, has been shown to exert significant effects on the polymerization of actin, a crucial protein involved in cell motility, structure, and division. Understanding the interaction between this compound and actin is vital for elucidating its mechanism of action and potential therapeutic applications. These application notes provide detailed protocols for studying the effects of this compound on actin polymerization in vitro. The primary methods covered are the pyrene-actin polymerization assay and the co-sedimentation assay.

This compound has been demonstrated to inhibit both the rate and the extent of G-actin polymerization into F-actin.[1][2] This inhibitory effect is specific to the decameric form of vanadate, as monomeric vanadate species show no significant impact on actin polymerization.[1][2][3] Furthermore, the interaction between this compound and G-actin can stabilize the this compound species itself.[1][2]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound on G-actin polymerization.

ParameterIC50 (µM)Reference
Inhibition of the rate of G-actin polymerization68 ± 22[1][2]
Inhibition of the extent of G-actin polymerization17 ± 2[1][2]

Experimental Protocols

Preparation of this compound Solution

Objective: To prepare a stock solution of this compound for use in actin polymerization assays.

Materials:

  • Ammonium metavanadate (NH4VO3)

  • Hydrochloric acid (HCl) or other suitable acid

  • Sodium hydroxide (NaOH) for pH adjustment

  • Milli-Q or deionized water

Protocol:

  • Prepare a stock solution of what is often referred to as "metavanadate" (e.g., 50 mM) by dissolving ammonium metavanadate in water.[4]

  • To favor the formation of this compound, adjust the pH of the metavanadate solution to approximately 4.0 with HCl.[4] The appearance of a distinct orange or yellow color indicates the formation of decameric vanadate species.[4][5]

  • The final concentration of the this compound stock should be confirmed by UV/Vis spectroscopy, as this compound has a characteristic absorption in the UV region.[5]

  • Store the this compound solution at 4°C.[4] It is crucial to note that this compound stability is pH-dependent and it can de-oligomerize over time in neutral or alkaline solutions.[6][7]

Pyrene-Actin Polymerization Assay

Objective: To monitor the kinetics of actin polymerization in the presence and absence of this compound by measuring the fluorescence of pyrene-labeled actin.

Principle: The fluorescence of pyrene-labeled G-actin is low, but it increases significantly upon its incorporation into the hydrophobic environment of F-actin filaments.[8] This change in fluorescence provides a real-time measurement of actin polymerization.[9]

Materials:

  • Monomeric (G-)actin (unlabeled)

  • Pyrene-labeled G-actin

  • This compound stock solution

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)[10]

  • 10x Polymerization buffer (KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)[10]

  • Fluorometer with excitation at ~365 nm and emission at ~407 nm[9]

  • 96-well black microplates or quartz cuvettes

Protocol:

  • Actin Preparation:

    • Prepare a working stock of G-actin by mixing unlabeled G-actin with pyrene-labeled G-actin to achieve a final labeling percentage of 5-10%.[11] The final actin concentration for the assay is typically between 2 and 4 µM.[11]

    • Incubate the actin mixture on ice for at least 1 hour in G-buffer to ensure it is in its monomeric form.

  • Reaction Setup:

    • In a 96-well plate or cuvette, prepare the reaction mixtures. For each condition (control and different concentrations of this compound), the final reaction volume will be, for example, 200 µL.[11]

    • Mix A (Actin Mix): Prepare a mix containing the G-actin/pyrene-actin stock and G-buffer.

    • Mix B (Reagent Mix): Prepare a mix containing the this compound at various final concentrations (or vehicle for control) and G-buffer.

    • Add Mix A and Mix B to the wells/cuvette.

  • Initiation of Polymerization:

    • To start the polymerization, add 1/10th of the final volume of 10x Polymerization buffer to each reaction. Mix gently by pipetting.[10]

    • Immediately place the plate/cuvette in the fluorometer.

  • Data Acquisition:

    • Measure the fluorescence intensity over time (e.g., every 15-30 seconds) for at least 1-2 hours, or until the fluorescence signal plateaus, indicating that the reaction has reached steady state.[12][13]

  • Data Analysis:

    • Plot fluorescence intensity versus time. The resulting curve will show a lag phase (nucleation), a rapid increase (elongation), and a plateau (steady state).[9][14]

    • From these curves, parameters such as the lag time, the maximum rate of polymerization (the slope of the elongation phase), and the final fluorescence intensity (extent of polymerization) can be determined and compared between control and this compound-treated samples.

Co-sedimentation Assay

Objective: To determine if this compound affects the ability of actin to polymerize and be pelleted by ultracentrifugation.

Principle: F-actin is a large polymer that can be sedimented by high-speed centrifugation, while G-actin remains in the supernatant. By analyzing the supernatant and pellet fractions on an SDS-PAGE gel, the amount of polymerized actin can be quantified.[15][16]

Materials:

  • Monomeric (G-)actin

  • This compound stock solution

  • G-buffer

  • 10x Polymerization buffer

  • Ultracentrifuge with a suitable rotor (e.g., TLA100)

  • SDS-PAGE equipment and reagents

  • Densitometry software for gel analysis

Protocol:

  • Reaction Setup:

    • In microcentrifuge tubes, prepare reaction mixtures containing G-actin at a final concentration of ~4-5 µM in G-buffer.

    • Add different concentrations of this compound to the respective tubes. Include a control with no this compound.

    • As a control for G-actin alone, prepare a sample without adding polymerization buffer.

  • Polymerization:

    • Initiate polymerization by adding 1/10th volume of 10x Polymerization buffer.

    • Incubate the samples at room temperature for at least 1 hour to allow for polymerization to reach steady state.[17]

  • Sedimentation:

    • Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at room temperature.[16][17]

  • Fractionation:

    • Carefully collect the supernatant from each tube without disturbing the pellet. Transfer the supernatant to a new tube.

    • Resuspend the pellet in an equal volume of 1x SDS-PAGE sample buffer.

    • Add an appropriate amount of concentrated SDS-PAGE sample buffer to the supernatant fractions to achieve a final 1x concentration.

  • Analysis:

    • Run equal volumes of the supernatant and pellet fractions on an SDS-PAGE gel.

    • Stain the gel with Coomassie Blue or a similar protein stain.

    • Quantify the amount of actin in each fraction using densitometry. A decrease in the amount of actin in the pellet fraction in the presence of this compound would indicate an inhibition of polymerization.

Visualizations

Signaling Pathway and Experimental Workflows

decavanadate_actin_interaction cluster_actin Actin Dynamics cluster_this compound Inhibitory Effect G_actin G-actin (Monomer) F_actin F-actin (Polymer) G_actin->F_actin Polymerization F_actin->G_actin Depolymerization This compound This compound This compound->G_actin Inhibits Polymerization (IC50 rate = 68 µM) (IC50 extent = 17 µM)

pyrene_actin_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_actin Prepare G-actin doped with Pyrene-actin mix Mix Actin, this compound/Control, and G-Buffer prep_actin->mix prep_reagents Prepare this compound dilutions and Control solutions prep_reagents->mix initiate Initiate Polymerization (add Polymerization Buffer) mix->initiate measure Measure Fluorescence Increase (Ex: 365nm, Em: 407nm) initiate->measure analyze Plot Fluorescence vs. Time and Analyze Kinetics measure->analyze

cosedimentation_assay_workflow cluster_reaction Reaction & Polymerization cluster_centrifugation Separation cluster_analysis Analysis setup Set up reactions: G-actin +/- this compound polymerize Initiate Polymerization and Incubate for 1 hour setup->polymerize centrifuge Ultracentrifugation (100,000 x g) polymerize->centrifuge separate Separate Supernatant (G-actin) and Pellet (F-actin) centrifuge->separate sds_page Analyze Supernatant and Pellet fractions by SDS-PAGE separate->sds_page quantify Quantify Actin bands by Densitometry sds_page->quantify

References

Application Notes and Protocols for Decavanadate Cytotoxicity Assays in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of decavanadate on various cancer cell lines. The protocols detailed below, including the MTT and LDH assays, are foundational for determining the anti-cancer potential of this compound and its derivatives.

Introduction

This compound ([V₁₀O₂₈]⁶⁻), a polyoxometalate, has garnered significant interest for its diverse biological activities, including its potential as an anti-cancer agent.[1][2] Its cytotoxic effects are attributed to multiple mechanisms, primarily the induction of mitochondrial membrane depolarization, which can lead to apoptosis or necrosis.[3][4] this compound has been shown to inhibit various enzymes crucial for tumor proliferation, such as alkaline phosphatases and P-type ATPases.[1][5] This document outlines detailed protocols for evaluating this compound's cytotoxicity and provides a summary of its efficacy across different cancer cell lines.

Quantitative Data Summary

The cytotoxic efficacy of this compound and its complexes, often expressed as the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines and treatment durations. The following table summarizes reported IC50 values, offering a comparative overview of this compound's potency.

Cell LineCancer TypeCompoundIncubation TimeIC50 (µM)Reference
IGR39 MelanomaMg₂Na₂V₁₀O₂₈·20H₂O24 h7.3[6]
Mg₂Na₂V₁₀O₂₈·20H₂O72 h1.4[6]
IGR37 MelanomaMg₂Na₂V₁₀O₂₈·20H₂O24 h~10[6]
SKMEL28 MelanomaMg₂Na₂V₁₀O₂₈·20H₂O24 h~18[6]
B16-F10 Murine MelanomaMg₂Na₂V₁₀O₂₈·20H₂O24 h~15[6]
A549 Lung AdenocarcinomaThis compound complexNot Specified0.72[5]
MDA-MB-231 Breast AdenocarcinomaThis compound complexNot Specified1.8[5]
HepG2 Hepatocellular CarcinomaSodium this compound (NaDeca)24 h9.0 ± 0.7[7]
Metforminium this compound (MetfDeca)24 h29 ± 0.7[7]
HeLa Cervical CancerNa₄[(HOCH₂CH₂)₃NH]₂[V₁₀O₂₈]·6H₂ONot Specified53.1 ± 12.1 (µg/mL)[7]
Hep-2 Laryngeal CarcinomaNa₄[(HOCH₂CH₂)₃NH]₂[V₁₀O₂₈]·6H₂ONot SpecifiedPotent Inhibition[5]
HaCaT Normal Human KeratinocytesMg₂Na₂V₁₀O₂₈·20H₂O24 h>> 70[6]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8][9]

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in sterile water or appropriate solvent)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[10][11]

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • Complete culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (to be determined for each cell line, typically 1-5 x 10⁴ cells/well) in 100 µL of complete culture medium.[12] Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound as described in the MTT assay protocol. Include the following controls:

    • Vehicle Control: Cells treated with the vehicle alone.

    • Positive Control (Maximum LDH Release): Cells treated with the lysis solution provided in the kit.

    • Medium Background Control: Wells with medium but no cells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes (optional, but recommended to pellet any detached cells).[12] Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).

  • Data Analysis: Subtract the medium background absorbance from all readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] * 100

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., A549, MDA-MB-231) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding decavanadate_prep This compound Solution Preparation treatment Treatment with this compound (24, 48, 72h) decavanadate_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay absorbance Absorbance Measurement mtt_assay->absorbance ldh_assay->absorbance viability Calculate % Cell Viability absorbance->viability cytotoxicity Calculate % Cytotoxicity absorbance->cytotoxicity ic50 Determine IC50 Value viability->ic50 cytotoxicity->ic50

Caption: Workflow for assessing this compound cytotoxicity.

signaling_pathway Proposed Signaling Pathway of this compound-Induced Apoptosis This compound This compound mitochondria Mitochondria This compound->mitochondria Inhibition of respiratory chain mmp Loss of Mitochondrial Membrane Potential (ΔΨm) mitochondria->mmp cyt_c Cytochrome c Release mmp->cyt_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyt_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced apoptosis pathway.

References

Application Notes and Protocols for Employing Decavanadate in Kinase Activity and Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decavanadate (V₁₀O₂₈⁶⁻), a polyoxometalate (POM), is a water-soluble inorganic cluster of vanadium atoms that has garnered significant interest for its diverse biological activities.[1][2] While extensively studied for its potent inhibition of various ATPases, its role as a modulator of protein kinase activity is an emerging area of investigation.[3][4] These application notes provide a comprehensive overview of the principles and practical considerations for utilizing this compound in kinase activity and inhibition assays. Detailed protocols are provided to guide researchers in incorporating this compound into their screening and mechanistic studies.

This compound's mechanism of action often involves interaction with phosphate-binding sites on enzymes, and in some cases, it has been shown to be a non-competitive or substrate-competitive inhibitor, binding to sites distinct from the ATP-binding pocket.[5][6] This characteristic makes it a valuable tool for probing allosteric regulatory sites on kinases. Furthermore, related vanadium compounds are known to influence cellular signaling pathways, such as the insulin signaling cascade, primarily through the inhibition of protein tyrosine phosphatases (PTPs), which can indirectly affect the phosphorylation state and activity of kinases within the pathway.

Data Presentation: this compound and Related Compounds as Kinase Inhibitors

The inhibitory activity of this compound against a wide range of specific protein kinases is not yet extensively documented in publicly available literature. However, studies on other polyoxometalates strongly suggest the potential for potent and selective kinase inhibition. The following table summarizes available data on the inhibition of various enzymes by this compound and a related polyoxometalate to provide a comparative perspective.

CompoundTarget EnzymeIC₅₀Assay ConditionsReference
This compound Actomyosin ATPase1.4 µMin vitro[3]
This compound Myosin S1 ATPase1.36 ± 0.14 µMin vitro, actin-stimulated[3]
Ruthenium-based POM Casein Kinase 2α (CK2α)3.63 nMin vitro, radioactive kinase assay[1][5]
This compound P-glycoprotein (P-gp) ATPase1.26 µMin vitro[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Figure 1: this compound's indirect influence on the insulin signaling pathway.

kinase_inhibition_mechanism cluster_kinase Kinase Kinase Kinase Active Site PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate P SubstrateSite Substrate Binding Site ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->SubstrateSite This compound This compound This compound->SubstrateSite Inhibits

Figure 2: Proposed non-ATP competitive inhibition of a kinase by this compound.

kinase_assay_workflow A Prepare Reagents: - Kinase - Substrate - ATP - this compound dilutions B Add Kinase, Substrate, and This compound to Assay Plate A->B C Pre-incubate B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction E->F G Detect Signal (e.g., Luminescence, Radioactivity) F->G H Data Analysis (IC50 determination) G->H

Figure 3: General experimental workflow for a kinase inhibition assay.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • Sodium orthovanadate (Na₃VO₄)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Deionized water (ddH₂O)

  • Spectrophotometer

Protocol:

  • Prepare a 100 mM stock solution of sodium orthovanadate in ddH₂O.

  • To form this compound, slowly add 1 M HCl dropwise while stirring until the solution turns a distinct orange-yellow color, which typically occurs at a pH between 4 and 7.[2]

  • Adjust the pH to the desired value for your assay (typically between 6.0 and 7.0) using 1 M HCl or 1 M NaOH.

  • Confirm the formation of this compound by measuring the absorbance spectrum. This compound has a characteristic absorbance in the visible range (around 400-500 nm).

  • The stability of this compound in solution is pH and temperature-dependent. At neutral pH and room temperature, it can be stable for several hours to days.[2][8] For kinase assays, it is recommended to prepare fresh solutions or store aliquots at -20°C for short-term use. Avoid repeated freeze-thaw cycles.

In Vitro Kinase Activity and Inhibition Assay (Luminescence-Based)

This protocol is adapted from a generic luminescence-based kinase assay (e.g., ADP-Glo™) and is suitable for determining the IC₅₀ of this compound.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • This compound stock solution

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well plates

  • Luminometer

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the this compound stock solution in the kinase assay buffer. The final concentration range should be chosen based on preliminary experiments, but a starting range of 0.1 nM to 100 µM is recommended.

    • Prepare a solution of the kinase in kinase assay buffer at 2x the final desired concentration.

    • Prepare a solution of the substrate and ATP in kinase assay buffer at 2x the final desired concentration. The ATP concentration should ideally be at or near the Km for the specific kinase.

  • Assay Setup (in a 384-well plate, 15 µL final volume):

    • Add 5 µL of the this compound serial dilutions to the appropriate wells. For control wells, add 5 µL of kinase assay buffer (for no inhibitor control) or a known inhibitor (for positive control).

    • Add 5 µL of the 2x kinase solution to all wells.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of the 2x substrate/ATP solution to all wells.

    • Mix the plate gently and incubate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Signal Detection (following the ADP-Glo™ protocol):

    • Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 30 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Calculate the percent inhibition for each this compound concentration relative to the no inhibitor control.

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro Kinase Activity and Inhibition Assay (Radiometric)

This is a classic and direct method for measuring kinase activity.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • "Cold" (non-radioactive) ATP

  • [γ-³²P]ATP or [γ-³³P]ATP

  • This compound stock solution

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • P81 phosphocellulose paper or other suitable separation matrix

  • Phosphoric acid (for washing)

  • Scintillation counter and scintillation fluid

Protocol:

  • Reaction Setup (in a microcentrifuge tube, 25 µL final volume):

    • Prepare a reaction mix containing kinase assay buffer, the kinase, and its substrate.

    • Add the desired concentration of this compound or vehicle control.

    • Pre-incubate for 10-15 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP (final ATP concentration at or near the Km of the kinase).

    • Incubate the reaction at 30°C for a time within the linear range of the reaction (e.g., 10-30 minutes).

  • Stopping the Reaction and Separation:

    • Spot a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper square.

    • Immediately immerse the paper in a beaker of 0.5% phosphoric acid to stop the reaction and wash away unincorporated [γ-³²P]ATP.

    • Wash the P81 papers several times with 0.5% phosphoric acid.

    • Perform a final wash with acetone and let the papers air dry.

  • Detection:

    • Place the dried P81 papers in scintillation vials with scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Determine the amount of phosphate incorporated into the substrate based on the specific activity of the [γ-³²P]ATP.

    • Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ as described for the luminescence-based assay.

Important Considerations When Using this compound

  • Purity and Characterization: Ensure the purity of the this compound solution. The presence of other vanadate oligomers can affect the experimental results.

  • Buffer Compatibility: The stability of this compound is pH-dependent. Ensure that the pH of the kinase assay buffer is compatible with the stability of the this compound species (typically pH 6-7).

  • Potential for Interference: As a polyanionic compound, this compound could potentially interact non-specifically with positively charged residues on the kinase or substrate, or with components of the assay detection system. It is crucial to run appropriate controls to rule out assay interference. This can include running the assay in the absence of the kinase or substrate to see if this compound affects the background signal.

  • Mechanism of Inhibition: this compound may not be an ATP-competitive inhibitor. To investigate the mechanism of inhibition, kinase activity assays should be performed at varying concentrations of both ATP and the substrate in the presence of a fixed concentration of this compound. The results can be analyzed using Lineweaver-Burk or other kinetic plots.

Conclusion

This compound presents a unique tool for kinase research due to its distinct chemical properties and potential for non-ATP competitive inhibition. While specific data on its interaction with a broad range of kinases is still emerging, the protocols and considerations outlined in these application notes provide a solid foundation for researchers to explore the effects of this intriguing polyoxometalate on kinase activity and signaling pathways. Careful experimental design and appropriate controls will be essential for obtaining reliable and meaningful results in this exciting area of research.

References

Application Notes & Protocols: Decavanadate as a Tool for Studying ATP-Dependent Enzyme Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Decavanadate (V₁₀O₂₈⁶⁻), the decameric form of vanadate, is a potent polyoxometalate that serves as a valuable tool in biochemistry for investigating the mechanisms of ATP-dependent enzymes.[1] Unlike monomeric vanadate (orthovanadate, V₁), which primarily acts as a phosphate analog and often inhibits enzymes by forming a stable complex that mimics the transition state of phosphate transfer, this compound exhibits distinct and complex inhibitory mechanisms.[2][3] Its larger size and high negative charge allow it to interact with nucleotide-binding sites, allosteric sites, and other domains on enzymes, making it a versatile inhibitor for probing enzyme structure and function.[1] This document provides an overview of its applications, summarizes its inhibitory effects on various ATPases, and offers detailed protocols for its use in enzymatic studies.

Mechanism of Action: this compound's primary utility stems from its ability to inhibit a wide range of ATP-dependent enzymes, including P-type ATPases (like Ca²⁺-ATPase and Na⁺/K⁺-ATPase), myosins, and members of the ABC superfamily.[2][4][5] The mechanism of inhibition is often non-competitive or mixed-type with respect to ATP.[5][6] This suggests that this compound does not typically compete directly with ATP for the catalytic site but rather binds to a different site on the enzyme.[7] This binding event can induce conformational changes that prevent proper ATP hydrolysis, block the release of products (ADP and Pi), or interfere with the mechanical steps of the enzyme's cycle.[2][7]

For example, in the case of myosin, this compound has been proposed to bind to a "back-door" site, which blocks the conformational changes required for ATP hydrolysis and force production.[7] For P-type ATPases, this compound can interact with multiple conformational states of the enzyme cycle, not just the E2 state targeted by monomeric vanadate.[2] This broader interaction profile allows researchers to probe different stages of the enzyme's catalytic cycle.

cluster_0 Standard ATPase Cycle cluster_1 Inhibition by this compound E_ATP E + ATP E_ADP_Pi E-ADP-Pi E_ATP->E_ADP_Pi Hydrolysis Inhibited_Complex E-ATP-V₁₀ (Blocked State) E_ATP->Inhibited_Complex Binds to allosteric site E_ADP E + ADP E_ADP_Pi->E_ADP Pi release E_Pi E + Pi E_ADP->E_Pi ADP release E_Pi->E_ATP ATP Binding This compound This compound (V₁₀) This compound->Inhibited_Complex

Caption: General mechanism of non-competitive inhibition by this compound.

Applications in Studying Specific ATP-Dependent Enzymes

This compound has been successfully employed to elucidate the mechanisms of several key ATP-dependent enzymes.

  • Myosin and Actomyosin: this compound is a potent inhibitor of the actomyosin ATPase activity, with reported IC₅₀ values in the low micromolar range, whereas monomeric vanadate shows little to no effect at similar concentrations.[2] It inhibits the actin-stimulated ATPase activity of myosin subfragment 1 (S1) in a manner that is non-competitive with both ATP and actin.[6] This has led to the hypothesis that this compound binds to a high-affinity site distinct from the catalytic center, possibly a "back-door" channel involved in phosphate release, thereby locking the enzyme in a pre-hydrolysis state.[2][7] This makes this compound an excellent tool for studying the coupling between ATP hydrolysis and the mechanical events of muscle contraction.[8]

  • P-type ATPases (Ca²⁺-ATPase, Na⁺/K⁺-ATPase): this compound inhibits P-type ATPases, which are crucial for maintaining ion gradients across cellular membranes.[5][9] For the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), this compound interacts with a site distinct from the phosphorylation site targeted by monomeric vanadate and can bind to various conformations of the enzyme.[2] This property allows it to be used to study the conformational transitions throughout the entire catalytic cycle.

  • ABC Transporters (MutS): The ATPase activity of MutS, a key protein in the DNA mismatch repair system and a member of the ABC superfamily, is inhibited by this compound.[4] Kinetic analysis has shown the inhibition to be non-competitive, with a calculated Ki of 22 ± 8 µM.[4] Docking studies suggest that this compound may bind to the MutS-ADP-Mg complex, sterically hindering the exchange of ADP for ATP, which is a critical step in the repair process.[4]

Quantitative Data Summary

The inhibitory potency of this compound varies depending on the specific enzyme and the experimental conditions. The following table summarizes key quantitative data from the literature.

Enzyme TargetOrganism/SourceParameterValueReference(s)
Myosin S1 (Actin-stimulated)Rabbit Skeletal MuscleKᵢ0.27 ± 0.05 µM[6]
Actomyosin ATPaseNot SpecifiedIC₅₀1.4 µM[2]
MutS ATPasePseudomonas aeruginosaKᵢ22 ± 8 µM[4]
Ca²⁺-ATPase (SERCA)Sarcoplasmic ReticulumIC₅₀15 µM[9][10]
Na⁺/K⁺-ATPaseRat SynaptosomesIC₅₀Not specified, but potent[9]
Na⁺/K⁺-ATPaseEpithelial Skin% Inhibition66% at 10 µM[9][10]
Alkaline PhosphataseBovine Calf IntestineInhibition TypeMixed[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for use in enzyme inhibition assays. The orange-yellow color of the solution is indicative of the presence of the decameric species.[1]

Materials:

  • Sodium orthovanadate (Na₃VO₄) or sodium metavanadate (NaVO₃)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • High-purity water (Milli-Q or equivalent)

  • pH meter

  • Spectrophotometer

Procedure:

  • Dissolve sodium orthovanadate in high-purity water to a final concentration of 100 mM.

  • Slowly add 1 M HCl dropwise while stirring continuously to lower the pH. The solution will turn from colorless to yellow and finally to a bright orange color as the pH approaches 6.0-6.5. This color change signifies the polymerization of monomeric vanadate into this compound.

  • Carefully adjust the pH to ~6.5 using 1 M HCl or 1 M NaOH. This compound is most stable in the pH range of 6.0-7.0.[1] At higher pH, it rapidly depolymerizes back to smaller, colorless oxovanadates.[1]

  • (Optional) Confirm the concentration of this compound spectrophotometrically by measuring the absorbance at 400 nm.

  • Store the stock solution at 4°C. The solution should remain stable for several days.[6] It is recommended to prepare fresh solutions for critical experiments.

start Start: Prepare this compound Solution dissolve 1. Dissolve Na₃VO₄ in Water (100 mM) start->dissolve adjust_ph 2. Adjust pH to ~6.5 with HCl (turns orange) dissolve->adjust_ph confirm 3. (Optional) Confirm Concentration via A₄₀₀ adjust_ph->confirm store 4. Store at 4°C confirm->store ready End: Stock Solution Ready store->ready

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: Determining the IC₅₀ of this compound for an ATPase

Objective: To determine the concentration of this compound required to inhibit 50% of the enzyme's activity under specific assay conditions.

Materials:

  • Purified ATP-dependent enzyme

  • ATP stock solution (e.g., 100 mM, pH 7.0)

  • This compound stock solution (from Protocol 1)

  • Assay buffer specific to the enzyme (e.g., for myosin: 20 mM HEPES, 25 mM KCl, 2.5 mM MgCl₂, pH 7.0)[6]

  • Phosphate detection reagent (e.g., Malachite Green)

  • Microplate reader

  • 96-well microplate

Procedure:

  • Reaction Setup: Prepare a series of dilutions of the this compound stock solution in the assay buffer. Final concentrations in the assay might range from 0.1 µM to 100 µM, depending on the enzyme's sensitivity.

  • In a 96-well plate, add the following to each well in order:

    • Assay buffer

    • Enzyme solution (to a fixed final concentration)

    • Varying concentrations of this compound (or buffer for the 0% inhibition control)

  • Pre-incubate the enzyme with this compound for 5-10 minutes at the desired assay temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

  • Initiate Reaction: Start the reaction by adding ATP to a fixed, non-limiting concentration (e.g., 1-2 mM).

  • Incubation: Allow the reaction to proceed for a fixed time (e.g., 10-30 minutes), ensuring that less than 15% of the substrate is consumed to maintain initial velocity conditions.

  • Stop Reaction & Detect Phosphate: Terminate the reaction by adding the phosphate detection reagent (e.g., Malachite Green). This reagent also serves to quantify the amount of inorganic phosphate (Pi) released during the reaction.

  • Measure the absorbance at the appropriate wavelength for the detection reagent (e.g., ~620-650 nm for Malachite Green).

  • Data Analysis:

    • Calculate the rate of reaction (Pi released per unit time) for each this compound concentration.

    • Normalize the data by setting the activity of the no-inhibitor control to 100%.

    • Plot the percent activity (Y-axis) versus the logarithm of the this compound concentration (X-axis).

    • Fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value.

Protocol 3: Determining the Mode of Inhibition (e.g., Non-competitive)

Objective: To determine if this compound inhibits the enzyme competitively, non-competitively, uncompetitively, or via a mixed-mode mechanism with respect to the substrate (ATP).

Procedure:

  • This protocol is an extension of the IC₅₀ determination. The experiment must be repeated across a range of fixed ATP concentrations (e.g., from 0.5x Kₘ to 10x Kₘ).

  • For each fixed ATP concentration, perform a this compound titration as described in Protocol 2 to measure the reaction velocity at several inhibitor concentrations.

  • Data Analysis:

    • Calculate the initial velocity (v) for each combination of ATP and this compound concentration.

    • Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/v (Y-axis) versus 1/[ATP] (X-axis) for each fixed this compound concentration.

    • Analyze the resulting family of lines:

      • Competitive: Lines intersect on the Y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

      • Non-competitive: Lines intersect on the X-axis (Vₘₐₓ decreases, Kₘ is unchanged).[6]

      • Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease).

      • Mixed: Lines intersect in the second or third quadrant, but not on an axis (both Vₘₐₓ and Kₘ are altered).[5]

  • The inhibition constant(s) (Kᵢ and/or Kᵢ') can be calculated from replots of the slopes or Y-intercepts of the Lineweaver-Burk plot versus the inhibitor concentration.[4]

start Start: Determine Inhibition Mode setup 1. Set up reactions with varying [ATP] and [this compound] start->setup measure 2. Measure initial velocity (v) for each condition setup->measure plot 3. Create Lineweaver-Burk Plot (1/v vs 1/[ATP]) measure->plot analyze 4. Analyze pattern of line intersections plot->analyze comp Result: Competitive (Intersect on Y-axis) analyze->comp Y-axis noncomp Result: Non-competitive (Intersect on X-axis) analyze->noncomp X-axis mixed Result: Mixed/Uncompetitive (Other intersection/parallel) analyze->mixed Other

Caption: Logical workflow for determining the mode of enzyme inhibition.

Conclusion: this compound is a powerful and versatile inhibitor for the study of ATP-dependent enzymes. Its distinct mechanism of action compared to monomeric vanadate allows researchers to probe allosteric regulation, conformational changes, and the coupling of chemical and mechanical steps in the catalytic cycle.[1][7] By using the protocols outlined above, researchers can effectively characterize the inhibitory effects of this compound on their enzyme of interest, thereby gaining deeper insights into its fundamental biological mechanism.

References

Application Note: Methodology for Assessing Decavanadate Uptake in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decavanadate (V₁₀O₂₈⁶⁻), a polyoxometalate of vanadium, has garnered significant interest in biomedical research due to its diverse biological activities, including potent inhibition of enzymes like protein tyrosine phosphatases (PTPs), mimicking the effects of insulin, and demonstrating potential anticancer properties.[1] Understanding the extent and mechanism of this compound's entry into cells is crucial for elucidating its mode of action, evaluating its therapeutic potential, and assessing its cytotoxicity.

The cellular uptake of this compound is thought to occur through anion channels, with its stability and formation being highly dependent on pH.[1][2] Acidic intracellular compartments, such as endosomes and lysosomes, may favor the formation of decameric vanadate species from monomeric vanadate that has entered the cell.[1] Once inside, this compound can interact with numerous cellular targets, most notably affecting mitochondrial function by inducing membrane depolarization and inhibiting oxygen consumption at nanomolar concentrations.[3][4]

This application note provides a detailed set of protocols for quantifying the cellular uptake of this compound in adherent cell cultures using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), a highly sensitive technique for elemental analysis.[5][6] Additionally, a protocol for a colorimetric MTT assay is included to correlate uptake with cellular metabolic activity and cytotoxicity.

Key Biological Effects and Quantitative Data

The biological impact of this compound has been quantified in various in vitro systems. These data are essential for designing uptake experiments and interpreting results.

ParameterSystem/Cell TypeValueReference
IC₅₀ (Mitochondrial O₂ Consumption) Isolated Mitochondria0.1 µmol/L[1]
IC₅₀ (Mitochondrial Depolarization) Isolated Mitochondria0.5 µmol/L[1]
IC₅₀ (Actomyosin ATPase Activity) Purified Protein1.4 µmol/L[1]
IC₅₀ (Actin Polymerization) Purified Protein68 µmol/L[1]
GI₅₀ (Growth Inhibition) E. coli11 mmol/L (Sodium this compound)[7]
GI₅₀ (Growth Inhibition) G. intestinalis~10 µmol/L (Sodium this compound)[7]
Glucose Uptake Stimulation Rat Adipocytes6-fold increase at 50 µM[8]

Proposed Cellular Uptake and Signaling Pathway

The entry and subsequent action of this compound within a cell involve multiple steps, from membrane transport to interaction with specific organelles and signaling cascades.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_cytosol Cytosol (pH ~7.2) cluster_organelles Organelles V10_ext This compound (V₁₀O₂₈⁶⁻) AnionChannel Anion Channel V10_ext->AnionChannel Uptake V10_cyto This compound AnionChannel->V10_cyto Endosome Acidic Vesicle (e.g., Endosome) AnionChannel->Endosome Endocytosis PTPs Protein Tyrosine Phosphatases (PTPs) V10_cyto->PTPs Inhibition Acto Actomyosin System V10_cyto->Acto Inhibition Mito Mitochondrion V10_cyto->Mito Accumulation InsulinPath Insulin Signaling (e.g., AKT) PTPs->InsulinPath Upregulation Mito_depol Membrane Depolarization & ↓ O₂ Consumption Mito->Mito_depol OxStress Oxidative Stress Mito->OxStress

Caption: Proposed cellular fate of this compound.

Experimental Workflow Overview

A systematic approach is required to ensure reproducible and accurate measurement of this compound uptake. The overall process involves cell culture, compound exposure, sample processing, and elemental analysis.

A 1. Cell Seeding Seed adherent cells in 6-well plates B 2. Cell Culture Incubate for 24-48h to allow attachment and growth A->B C 3. This compound Exposure Treat cells with various concentrations of this compound for a defined time (e.g., 2-24h) B->C D 4. Washing Remove medium and wash cells 2-3x with ice-cold PBS to eliminate extracellular compound C->D E 5. Cell Harvesting & Lysis Lyse cells directly in the well using nitric acid or harvest and lyse separately D->E F 6. Sample Preparation Digest lysate and dilute for analysis E->F G 7. ICP-MS Analysis Quantify total vanadium content F->G H 8. Data Normalization Normalize vanadium content to cell number or total protein content G->H cluster_plate In 6-Well Plate cluster_lysis Cell Lysis & Digestion cluster_prep Sample Preparation A Terminate Exposure Aspirate medium B Wash Cells (x3) Add 2 mL ice-cold PBS, swirl, and aspirate A->B C Add 1 mL 65% HNO₃ Directly to well B->C D Incubate Room temp for >4 hours or overnight to ensure complete lysis and desorption C->D E Transfer Lysate Collect acidic lysate into a clean tube D->E F Dilute Sample Dilute with ultrapure water to a final HNO₃ concentration of ~2-5% E->F G Analyze via ICP-MS F->G

References

Application of Decavanadate in the Synthesis of Organic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of decavanadate and its derivatives as catalysts in the synthesis of organic compounds. Decavanadates, a class of polyoxometalates, have emerged as versatile catalysts for a range of organic transformations due to their unique structural and electronic properties. Their applications span from selective oxidations to the formation of carbon-carbon bonds and photocatalytic reactions.

Selective Oxidation of Sulfides to Sulfoxides

This compound-based catalysts have demonstrated high efficiency and selectivity in the oxidation of sulfides to sulfoxides, a crucial transformation in organic synthesis and drug development. The use of hybrid this compound materials allows for fine-tuning of catalytic activity and selectivity.

Quantitative Data for Sulfide Oxidation
CatalystSubstrateConversion (%)Selectivity to Sulfoxide (%)Reference
(DFHPDS)2(FPDS)2--INVALID-LINK--3Dibenzothiophene9985[1]
(DFHPDS)2(FPDS)2--INVALID-LINK--32-Chloroethyl ethyl sulfide (CEES)9999[1]
(NH4)2(H2en)2{V10O28}·4H2ODiphenyl sulfide100Not specified[2][3]
(H2en)3{V10O28}·6H2ODiphenyl sulfide100Not specified[2][3]
{Li2(H2O)10}(V10O28)(NH4)4Diphenyl sulfide100Not specified[2][3]
Experimental Protocol: Selective Oxidation of Dibenzothiophene

This protocol is based on the work of Modulating the catalytic properties of this compound hybrids using a mixed counterion strategy for selective oxidation of thiophene-based sulfides and detoxification of mustard gas simulant.[1][4]

Materials:

  • This compound hybrid catalyst (e.g., (DFHPDS)2(FPDS)2--INVALID-LINK--3)

  • Dibenzothiophene (DBT)

  • Hydrogen peroxide (H₂O₂, 30 wt% in H₂O)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

  • Thermostatically controlled oil bath

Procedure:

  • To a solution of dibenzothiophene (0.1 mmol) in 5 mL of acetonitrile in a round-bottom flask, add the this compound hybrid catalyst (1 mol%).

  • Stir the mixture at room temperature for 10 minutes to ensure proper dispersion of the catalyst.

  • To the stirring mixture, add hydrogen peroxide (0.2 mmol) dropwise.

  • Heat the reaction mixture to 60 °C and stir for the desired reaction time (e.g., 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by removal of the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Experimental Workflow: Sulfide Oxidation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in Solvent B Add Catalyst A->B 10 min stirring C Add Oxidant B->C Dropwise addition D Stir at Controlled Temperature C->D E Monitor Reaction (e.g., TLC) D->E F Quench Reaction E->F G Extract Product F->G H Purify (e.g., Chromatography) G->H I Isolated Product H->I

Caption: General workflow for this compound-catalyzed sulfide oxidation.

Bifunctional Catalysis: Sulfide Oxidation and C-C Bond Construction

This compound-based transition metal hybrids have been reported to act as bifunctional catalysts, enabling both selective sulfide oxidation and carbon-carbon bond construction with high yields.[5]

Further detailed protocols and quantitative data for C-C bond construction are currently under investigation and will be updated in future revisions of this document.

Photocatalytic C-H Bromination of Arenes

A this compound-modified graphitic carbon nitride (V₁₀-g-C₃N₄) nanocomposite has been developed as an efficient photocatalyst for the C-H bromination of arenes using potassium bromide (KBr) as a green bromine source under visible light irradiation.[6]

Quantitative Data for Photocatalytic Bromination
SubstrateProductYield (%)Reference
Anisole4-Bromoanisole>95[6]
Toluene4-Bromotoluene>90[6]
Mesitylene2-Bromo-1,3,5-trimethylbenzene>98[6]
Experimental Protocol: Photocatalytic Bromination of Anisole

This protocol is based on the work of this compound Supported on Carbon Nitride Nanosheets as Photocatalysts for Selective C–H Bromination of Arenes Using KBr.[6]

Materials:

  • V₁₀-g-C₃N₄ photocatalyst

  • Anisole

  • Potassium bromide (KBr)

  • Acetic acid (CH₃COOH)

  • Photoreactor equipped with a visible light source (e.g., 300 W Xe lamp with a 420 nm cut-off filter)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • In a Schlenk tube, combine the V₁₀-g-C₃N₄ photocatalyst (5 mg), anisole (0.2 mmol), and potassium bromide (0.4 mmol).

  • Add acetic acid (2 mL) as the solvent.

  • Seal the tube and degas the mixture by three freeze-pump-thaw cycles.

  • Place the Schlenk tube in the photoreactor and irradiate with visible light while stirring vigorously.

  • Monitor the reaction progress by gas chromatography (GC) or GC-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Proposed Photocatalytic Mechanism

G cluster_catalyst V10-g-C3N4 Catalyst cluster_reactants Reactants cluster_products Products Catalyst V10-g-C3N4 e_h_pair e- / h+ pair Catalyst->e_h_pair Visible Light (hν) Arene Arene (Ar-H) e_h_pair->Arene h+ Br_minus Br- e_h_pair->Br_minus h+ Radical Arene Radical Cation (Ar-H.+) Arene->Radical Br_radical Bromine Radical (Br.) Br_minus->Br_radical Ar_Br Brominated Arene (Ar-Br) H_plus H+ Radical->Ar_Br + Br. Radical->H_plus -e- Br_radical->Ar_Br G A Nanoscale This compound Hybrid C Oxidation A->C Catalyzes B Dopamine B->C D Polydopamine (Visible Color Change) C->D

References

Troubleshooting & Optimization

Technical Support Center: Decavanadate Stability in Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of decavanadate (V₁₀O₂₈⁶⁻) in common biological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in biological experiments?

A1: this compound is a polyoxometalate of vanadium in the +5 oxidation state. It is often used in biological research due to its potent effects on various enzymes and cellular processes. However, its stability is highly dependent on factors such as pH, temperature, and the composition of the buffer. Decomposition of this compound into other vanadate species (e.g., monomeric vanadate, V₁, or tetrameric vanadate, V₄) can lead to inconsistent and erroneous experimental results, as these different species often have distinct biological activities.[1][2]

Q2: What are the key factors that influence this compound stability?

A2: The primary factors influencing this compound stability are:

  • pH: this compound is most stable in acidic conditions (pH 3-6).[3] At neutral to alkaline pH, it is kinetically stable but will eventually decompose.[1]

  • Temperature: Higher temperatures generally accelerate the decomposition of this compound.

  • Buffer Composition: The components of the buffer can interact with this compound, affecting its stability. For example, the presence of certain ions or chelating agents can influence the rate of decomposition.

  • Presence of Reducing Agents: Reducing agents can convert vanadate(V) to the vanadyl(IV) cation, which is characterized by a blue color.

Q3: How can I visually assess the stability of my this compound solution?

A3: The color of the solution is a strong indicator of the vanadate species present. A fresh, stable this compound solution should be a distinct orange or yellow color. If the solution becomes colorless, it indicates decomposition to smaller, colorless vanadate oligomers. The appearance of a blue color suggests the reduction of vanadium(V) to vanadium(IV) (vanadyl).

Troubleshooting Guide

Problem Possible Cause Solution
Orange/yellow this compound solution turns colorless. Decomposition into smaller vanadate species (e.g., orthovanadate). This is often due to a pH outside the optimal range (3-6) or prolonged storage at room temperature.Prepare fresh this compound solution before each experiment. Ensure the buffer pH is within the optimal range for this compound stability. If a neutral pH is required, use the solution as quickly as possible after preparation.
Solution turns blue or green. Reduction of vanadate(V) to vanadyl(IV). This can be caused by reducing agents in the buffer or other components of the experimental system.Avoid using buffers or reagents containing reducing agents (e.g., DTT, β-mercaptoethanol) unless they are a required component of the experiment. If a blue color is observed, the this compound has been compromised.
Precipitate forms in the solution. Precipitation of this compound salts or interaction with buffer components. Phosphate buffers, for instance, can sometimes form precipitates with divalent cations that may be present.[4]Ensure all components are fully dissolved. Consider using a different buffer system if precipitation persists. When using phosphate buffers, be mindful of the concentration of divalent cations.
Inconsistent experimental results. Gradual decomposition of this compound over the course of the experiment, leading to a changing concentration of the active species.Monitor the stability of your this compound solution throughout the experiment using UV-Vis spectroscopy. Prepare fresh solutions for long-term experiments or consider a buffer system that enhances this compound stability.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on the experimental conditions. The following table summarizes available quantitative data on its half-life in different media.

Medium pH Temperature (°C) Concentration **Half-life (t₁/₂) **Reference
DMEM7.4251 mM9-11 hours[5]
0.9% NaCl8.0251 mM16 hours[6]

Note: Direct comparative studies on the half-life of this compound in common biological buffers like HEPES, Tris, and PBS are limited. However, based on their properties, some general considerations can be made:

  • HEPES: With a pKa around 7.5, it is suitable for experiments at physiological pH. However, some studies suggest that HEPES can generate reactive oxygen species under certain conditions, which could potentially affect the redox-sensitive this compound.[7]

  • Tris: While Tris can be used in the synthesis of this compound compounds, its buffering range of 7.0-9.2 is outside the optimal stability range for this compound.[3][8] Its primary amine group also has the potential to interact with other molecules.[9]

  • PBS (Phosphate-Buffered Saline): The phosphate ions in PBS could potentially interact with vanadate species, and PBS has limited buffering capacity at physiological pH.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a sodium this compound stock solution.

Materials:

  • Sodium metavanadate (NaVO₃) or Vanadium(V) oxide (V₂O₅)

  • Hydrochloric acid (HCl) or Acetic Acid

  • Sodium hydroxide (NaOH)

  • Distilled or deionized water

  • pH meter

Procedure:

  • Dissolve the chosen vanadium salt (e.g., sodium metavanadate) in high-purity water to a desired concentration (e.g., 100 mM).

  • Slowly add acid (e.g., HCl or acetic acid) dropwise while stirring vigorously to lower the pH to approximately 4.0-4.5. The solution should turn a distinct orange color, indicating the formation of this compound.

  • Gently heat the solution (do not boil) to ensure complete formation of this compound.

  • Allow the solution to cool to room temperature.

  • Adjust the pH to the desired value for your stock solution (ideally between 4.0 and 6.0 for maximum stability) using NaOH or HCl.

  • Filter the solution through a 0.22 µm filter to remove any particulate matter.

  • Store the stock solution in a tightly sealed container at 4°C in the dark. It is recommended to prepare fresh stock solutions regularly.

Protocol 2: Monitoring this compound Stability using UV-Vis Spectroscopy

This protocol outlines how to monitor the stability of a this compound solution over time by measuring its absorbance.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • This compound solution

  • Appropriate buffer as a blank

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Scan a freshly prepared this compound solution from 300 to 500 nm to identify the λmax. This compound typically exhibits absorbance peaks around 360-400 nm.[6]

  • Prepare a Calibration Curve (Optional but Recommended):

    • Prepare a series of this compound solutions of known concentrations in the desired buffer.

    • Measure the absorbance of each solution at the determined λmax.

    • Plot absorbance versus concentration to generate a standard curve. This will allow you to quantify the this compound concentration in your experimental samples.

  • Monitor Stability:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of your experimental this compound solution.

    • Measure the absorbance at the λmax.

    • A decrease in absorbance over time indicates decomposition.

    • The concentration of remaining this compound can be calculated from the calibration curve.

Visualizations

Vanadate_Speciation cluster_pH pH Scale V10 This compound (V₁₀) (Orange/Yellow) V4 Tetravanadate (V₄) (Colorless) V10->V4 Increasing pH (Decomposition) V4->V10 Decreasing pH (Polymerization) V1 Orthovanadate (V₁) (Colorless) V4->V1 Further increase in pH V1->V4 Decreasing pH (Polymerization) pH < 6 pH < 6 pH 7 pH 7 pH > 8 pH > 8 Troubleshooting_Workflow start Experiment with This compound issue Inconsistent Results or Visual Change in Solution? start->issue issue->start No, continue color_check Check Solution Color issue->color_check Yes colorless Colorless? color_check->colorless blue_green Blue/Green? colorless->blue_green No cause_decomp Cause: Decomposition to smaller vanadates colorless->cause_decomp Yes precipitate Precipitate? blue_green->precipitate No cause_reduction Cause: Reduction to Vanadyl (V⁴⁺) blue_green->cause_reduction Yes cause_precip Cause: Precipitation precipitate->cause_precip Yes solution_pH Action: Verify buffer pH. Prepare fresh solution. cause_decomp->solution_pH solution_reducing Action: Check for reducing agents. Prepare fresh. cause_reduction->solution_reducing solution_buffer Action: Change buffer or filter solution. cause_precip->solution_buffer solution_pH->start solution_reducing->start solution_buffer->start Buffer_Selection start Buffer Selection for This compound Experiment ph_req What is the required experimental pH? start->ph_req ph_acidic pH 3-6 ph_req->ph_acidic Acidic ph_neutral pH ~7.4 ph_req->ph_neutral Neutral ph_basic pH > 8 ph_req->ph_basic Basic buffer_acidic Recommendation: Citrate or Acetate buffers ph_acidic->buffer_acidic buffer_neutral Recommendation: HEPES (use freshly prepared). Use this compound solution immediately after adding to buffer. ph_neutral->buffer_neutral buffer_basic Recommendation: Avoid if possible. This compound is highly unstable. ph_basic->buffer_basic

References

troubleshooting poor yield in ammonium decavanadate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the synthesis of ammonium decavanadate, particularly concerning poor yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a typical expected yield for ammonium this compound synthesis?

A typical yield for the synthesis of ammonium this compound is in the range of 70-80%.[1][2] One study documented an average yield of 80% ± 11% across multiple experiments.[2] A yield of 70% has also been reported in the literature.[1]

Q2: My yield of ammonium this compound is significantly lower than 70%. What are the most likely causes?

Low yields in this synthesis are most commonly attributed to four key areas:

  • Incorrect pH: The pH of the reaction mixture is the most critical factor. The this compound ion ([V₁₀O₂₈]⁶⁻) is the predominant species only in a narrow pH range.

  • Suboptimal Temperature Control: Temperature influences the solubility of both the starting material and the final product.

  • Inefficient Precipitation: The choice and amount of precipitating solvent, as well as the cooling process, are crucial for maximizing product recovery.

  • Loss of Product During Washing: Improper washing of the final product can lead to dissolution and loss of yield.

Q3: How does pH affect the synthesis, and what is the optimal pH range?

The speciation of vanadate in aqueous solution is highly dependent on pH. To favor the formation of the this compound ion, the pH of the ammonium metavanadate solution should be adjusted to a weakly acidic range. The optimal pH for the precipitation of ammonium this compound is between 4 and 6. If the pH is too low (below 2), the [VO₂(H₂O)₄]⁺ species will predominate. If the pH is too high, other polyvanadates or metavanadates will be the major species, thus reducing the yield of the desired product.

This issue is often related to one of the following:

  • Incorrect pH: Verify the pH of your solution. If it is outside the optimal 4-6 range, the this compound species may not have formed in sufficient concentration.

  • Insufficient Cooling: Ammonium this compound is more soluble at higher temperatures. Ensure the solution has been thoroughly cooled in an ice bath for an adequate amount of time (e.g., 15-30 minutes) to minimize solubility and promote crystallization.

  • Insufficient Ethanol: Ethanol is added to reduce the polarity of the solvent, which decreases the solubility of the ionic ammonium this compound. If too little ethanol is used, the product may remain in solution. The protocol specifies a significant volume of ethanol relative to the aqueous solution.

Q5: The color of my solution is not the characteristic orange of this compound. What does this indicate?

The color of the vanadate solution can be an indicator of the vanadium species present. A yellow-orange color is characteristic of the this compound anion. If your solution has a different color, it may indicate that the pH is outside the optimal range, leading to the formation of other vanadate species.

Data Presentation

Table 1: Key Parameters for Ammonium this compound Synthesis

ParameterRecommended Value/RangeNotes
Starting MaterialAmmonium Metavanadate (NH₄VO₃)A common and effective precursor.
pH4 - 6The most critical parameter for maximizing this compound formation.
Acid for pH AdjustmentAcetic Acid (50% aq.) or HCl (6M)Acetic acid is commonly used.
Precipitation Solvent95% EthanolAdded to decrease the solubility of the product.
Cooling TemperatureIce Bath (approx. 0-4 °C)Essential for maximizing precipitation.
Expected Yield70 - 80%Yields can vary based on specific conditions and technique.[1][2]

Experimental Protocols

Key Experiment: Synthesis of Ammonium this compound

This protocol is adapted from a standard laboratory procedure.[3]

Materials:

  • Ammonium metavanadate (NH₄VO₃)

  • Distilled water

  • 50% aqueous acetic acid

  • 95% aqueous ethanol

  • 250 mL Erlenmeyer flask

  • Stir bar and magnetic stir plate with heating

  • Filtration apparatus (e.g., Büchner funnel, filter flask)

  • Ice bath

Procedure:

  • Weigh 3.0 g of ammonium metavanadate into a 250 mL Erlenmeyer flask.

  • Add 100 mL of distilled water and a stir bar.

  • Heat the mixture to just below boiling while stirring constantly until most of the solid has dissolved.

  • Filter the hot solution to remove any insoluble impurities.

  • With continuous stirring, add 4 mL of 50% aqueous acetic acid to the filtrate. The solution should turn a distinct orange color, indicating the formation of the this compound ion.

  • Add 150 mL of 95% aqueous ethanol to the solution.

  • Cool the mixture in an ice bath for at least 15 minutes to induce precipitation of the orange product.

  • Collect the orange precipitate by suction filtration.

  • Wash the product twice with 15 mL portions of ice-cold ethanol to remove any soluble impurities.

  • Continue suction for at least 5 minutes to help dry the product.

  • Transfer the solid product to a tared beaker, cover it loosely, and allow it to air dry for at least two days before weighing to determine the final yield.

Visualizations

experimental_workflow Experimental Workflow for Ammonium this compound Synthesis cluster_preparation Solution Preparation cluster_precipitation Precipitation and Isolation cluster_purification Purification and Drying A Dissolve NH4VO3 in hot water B Filter hot solution A->B Remove insolubles C Adjust pH to 4-6 with acetic acid B->C Formation of this compound D Add 95% ethanol C->D Induce precipitation E Cool solution in ice bath D->E Maximize precipitation F Collect precipitate by suction filtration E->F Isolate solid G Wash with cold ethanol F->G Remove impurities H Air dry the product G->H Remove solvent I Weigh for yield calculation H->I

Caption: Experimental Workflow for Ammonium this compound Synthesis.

troubleshooting_workflow Troubleshooting Poor Yield in Ammonium this compound Synthesis cluster_checks Initial Checks cluster_solutions Corrective Actions start Low Yield (<70%) check_pH Is the pH between 4 and 6? start->check_pH check_color Was the solution orange after acidification? check_pH->check_color Yes adjust_pH Adjust pH to 4-6 and repeat precipitation check_pH->adjust_pH No check_cooling Was the solution thoroughly cooled in an ice bath? check_color->check_cooling Yes reheat_dissolve Re-dissolve and ensure complete dissolution before acidification check_color->reheat_dissolve No cool_longer Increase cooling time or ensure ice bath is at 0°C check_cooling->cool_longer No check_ethanol Ensure sufficient volume of 95% ethanol was added check_cooling->check_ethanol Yes

Caption: Troubleshooting Workflow for Poor Yield.

References

Technical Support Center: Optimizing Decavanadate for In Vitro Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of decavanadate as an in vitro enzyme inhibitor.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution is colorless, not yellow-orange. Is it still active?

A1: A colorless solution indicates the predominance of monomeric vanadate species (V1) rather than the decameric form (V10).[1] The characteristic yellow-orange color is a key indicator of this compound formation, which typically occurs upon acidification of a vanadate solution to a pH around 6.[2][3] If your solution is colorless, the this compound has likely either not formed or has dissociated. The inhibitory potency of V1 and V10 can differ by orders of magnitude for the same enzyme, so it is crucial to ensure you have the correct species in solution.[1][4]

Q2: I'm observing precipitate in my assay buffer after adding this compound. What can I do?

A2: Precipitation can occur due to the low solubility of certain vanadium complexes or interactions with components in your buffer.[1] The high negative charge of this compound can cause it to interact with cations in the buffer, leading to precipitation.[2] Consider the following:

  • Buffer Composition: Check for high concentrations of divalent cations (e.g., Mg²⁺, Ca²⁺) that might form insoluble salts with this compound.

  • pH: Ensure the final pH of the assay buffer is compatible with this compound stability. This compound is stable for several days at neutral pH but will dissociate at higher pH values.[3]

  • Concentration: You may be exceeding the solubility limit. Try preparing a more dilute stock solution or adding the this compound to the assay mixture more slowly while vortexing.

Q3: The IC50 value I measured is significantly different from what is reported in the literature. What are the potential causes?

A3: Discrepancies in IC50 values are common and can arise from several factors:[5]

  • Vanadate Speciation: The most critical factor is the specific form of vanadate present. The equilibrium between monomeric vanadate and this compound is sensitive to pH, concentration, and ionic strength.[1] Ensure your solution preparation protocol is consistent and verified.

  • Assay Conditions: IC50 values are highly dependent on the specific conditions of the assay.[5] Factors such as substrate concentration (especially for competitive inhibitors), enzyme concentration, temperature, pH, and buffer composition can all influence the apparent IC50.[6][7]

  • This compound Stability: this compound can decompose over time, especially in biological media.[8][9] Its half-life in a solution can be influenced by the presence of proteins like actin or ATP, which can compete for binding.[10] It is recommended to use freshly prepared solutions for experiments.[11]

Q4: How can I be sure that the observed inhibition is due to this compound and not other vanadate oligomers?

A4: This is a critical consideration due to the complex chemistry of vanadium in solution.[1] To confirm the active species:

  • Spectroscopic Analysis: Prepare your stock solution and verify the presence of the characteristic orange color. You can use UV-Vis spectroscopy to confirm the this compound absorption band around 400 nm.[11]

  • Control Experiments: Run parallel experiments with a solution prepared to contain primarily monomeric vanadate (e.g., by keeping the pH high and the concentration low) to compare its effect. Many studies show that monomeric vanadate has little to no effect at concentrations where this compound is a potent inhibitor.[1][4]

  • pH Monitoring: The formation of this compound from vanadate is pH-dependent.[2] Carefully control and monitor the pH of your stock solutions and final assay mixtures.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background signal or assay interference This compound's color can interfere with colorimetric assays. It can also have redox activity, potentially interfering with assays that measure NADH or reactive oxygen species.[12]Run a control without the enzyme to measure the direct effect of this compound on the assay signal and subtract this background. Consider using a different detection method (e.g., fluorescence, luminescence) that is less susceptible to color interference.
Inconsistent results between experiments Instability and slow decomposition of the this compound stock solution. Variation in buffer preparation, particularly pH.Always use freshly prepared this compound solutions. Prepare a large batch of buffer to use for the entire set of related experiments to ensure consistency. Re-verify the pH of the buffer before each use.
No inhibition observed where it is expected The this compound may have dissociated into less potent monomeric vanadate. The enzyme may not be sensitive to this compound. The inhibitor concentration range may be too low.Verify the formation of this compound in your stock solution (yellow-orange color, UV-Vis). Perform a wide dose-response curve, starting from nanomolar concentrations, as this compound can be potent.[12] Confirm from literature that your enzyme of interest is a known target.
Enzyme activity increases upon adding inhibitor This is an uncommon but possible artifact. It could be due to a variety of complex interactions, including potential contamination or an unexpected allosteric activation.Re-purify the enzyme and use ultrapure reagents for buffer preparation. Analyze the purity of your this compound source. Investigate if lower concentrations of the inhibitor have a different effect.

Quantitative Data: this compound Inhibition

The following table summarizes the inhibitory concentrations of this compound against various enzymes and biological processes as reported in the literature.

Target Enzyme / ProcessReported IC50 / Kᵢ / KₔReference(s)
Actomyosin ATPaseIC₅₀: 1.4 µmol/L[1][4]
Myosin S1 ATPaseKᵢ: 0.27 µM[11]
Myosin ATPaseIC₅₀: 6.11 µM[13]
Actin PolymerizationIC₅₀: 68 µmol/L[1][4]
Mitochondrial Oxygen ConsumptionIC₅₀: ~100 nmol/L[1][3][4][12]
Mitochondrial DepolarizationIC₅₀: 40 nmol/L[14]
Mitochondrial DepolarizationIC₅₀: 0.5 µmol/L[1]
Ribonuclease A (RNase A)Kₔ: 1.4 µM[15]
Phosphoglycerate Mutase B (PGAM)~50% inhibition at 10 µM[16]

Note: IC₅₀, Kᵢ (inhibition constant), and Kₔ (dissociation constant) are all measures of potency. Values can vary significantly based on experimental conditions.[5]

Experimental Protocols

Protocol: In Vitro Enzyme Inhibition Assay Using this compound

This protocol provides a general framework. Specific concentrations, incubation times, and buffer components should be optimized for the particular enzyme system under investigation.

  • Preparation of this compound Stock Solution (e.g., 10 mM Vanadium): a. Dissolve an appropriate amount of a vanadium salt (e.g., ammonium metavanadate, NH₄VO₃) in high-purity water. b. Carefully adjust the pH of the solution downwards using dilute acid (e.g., 0.1 M HCl) until the solution turns a distinct and stable yellow-orange, which typically occurs around pH 6. This visually confirms the formation of this compound.[2][3] c. Bring the solution to the final desired volume with water. The concentration is expressed in terms of total vanadium atoms. Since there are 10 vanadium atoms per this compound molecule, a 10 mM total vanadium solution corresponds to a 1 mM this compound (V10) solution. d. Prepare fresh daily and store protected from light.

  • Enzyme and Substrate Preparation: a. Prepare a stock solution of the enzyme in a suitable, pre-chilled assay buffer. b. Prepare a stock solution of the substrate in the same assay buffer. The optimal substrate concentration for inhibition assays is often around its Michaelis constant (Kₘ).[17]

  • Performing the Inhibition Assay (96-well plate format): a. Layout: Design the plate to include wells for:

    • 100% activity control (enzyme, substrate, no inhibitor)
    • Blank/background control (substrate, inhibitor, no enzyme)
    • Test wells with varying concentrations of this compound. b. Serial Dilution: Prepare serial dilutions of the this compound stock solution in the assay buffer. c. Reaction Mixture: To each well, add the assay buffer and the appropriate volume of the this compound dilution (or buffer for the 100% activity control). d. Enzyme Addition: Add the enzyme to all wells except the blank. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5-15 minutes) at the desired temperature. e. Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells. f. Measure Activity: Immediately begin measuring the reaction rate using a plate reader (e.g., absorbance, fluorescence). Collect data at multiple time points to ensure the reaction velocity is linear.

  • Data Analysis: a. For each this compound concentration, calculate the initial reaction rate (velocity). b. Normalize the rates by expressing them as a percentage of the 100% activity control (no inhibitor). c. Plot the percent activity versus the logarithm of the this compound concentration. d. Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition.[18]

Visualizations

experimental_workflow cluster_prep 1. Preparation & QC cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_stock Prepare Vanadate Solution adjust_ph Adjust pH to ~6 to form V10 (Yellow-Orange Color) prep_stock->adjust_ph qc_uv QC: Confirm V10 via UV-Vis Spectroscopy (~400nm) adjust_ph->qc_uv run_assay Perform Inhibition Assay (Varying [V10]) qc_uv->run_assay enzyme_kinetics Determine Baseline Enzyme Kinetics (Km, Vmax) enzyme_kinetics->run_assay calc_rates Calculate Initial Reaction Rates run_assay->calc_rates plot_curve Plot % Inhibition vs. log[V10] calc_rates->plot_curve calc_ic50 Fit Curve & Determine IC50 plot_curve->calc_ic50 signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds pSubstrate Phosphorylated Substrate (Active) RTK->pSubstrate Phosphorylates Substrate Substrate (Inactive) pSubstrate->Substrate Dephosphorylates Downstream Downstream Signaling pSubstrate->Downstream Activates PTP Protein Tyrosine Phosphatase (PTP) PTP->pSubstrate This compound This compound This compound->PTP Inhibits

References

Technical Support Center: Overcoming Solubility Challenges of Decavanadate Salts in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of decavanadate salts in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound salts not dissolving in organic solvents?

A1: Standard this compound salts, such as sodium or ammonium this compound, are ionic compounds with a high charge density.[1] They are generally soluble in water but possess very low solubility in most common organic solvents like ethanol, methanol, acetone, and toluene. This is due to the large difference in polarity between the highly polar ionic salt and the less polar organic solvent.

Q2: What are the primary strategies to improve the solubility of this compound salts in organic solvents?

A2: The two main strategies to enhance the solubility of decavanadates in organic media are:

  • Counter-ion Exchange: Replacing small, inorganic cations (like Na⁺ or NH₄⁺) with large, bulky organic cations.[1] Common organic cations used for this purpose include tetrabutylammonium (TBA⁺) and various tetra-alkyl phosphonium salts. These large organic cations effectively shield the charge of the this compound anion, making the resulting salt more compatible with organic solvents.[1]

  • Phase-Transfer Catalysis (PTC): This method facilitates the transfer of the this compound anion from an aqueous phase to an organic phase where a reaction can occur.[2] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the this compound anion, rendering it soluble in the organic solvent.[3]

Q3: I'm working on a biological assay and my this compound compound is precipitating in the cell culture medium. What can I do?

A3: Precipitation in cell culture media is a common problem for poorly soluble compounds. Here are some troubleshooting steps:

  • Lower the Final Concentration: The concentration of your this compound compound may be exceeding its solubility limit in the medium. Try using a lower final concentration.

  • Optimize the Dilution Method: Avoid adding a small volume of a highly concentrated stock solution in an organic solvent (like DMSO) directly into a large volume of aqueous media. Instead, perform a serial dilution of your stock solution in the cell culture medium. Add the stock solution dropwise to the pre-warmed (37°C) media while gently swirling to ensure rapid and even dispersion.[4]

  • Use a Co-solvent or Solubilizing Agent: In some cases, using a small, non-toxic amount of a co-solvent in the final culture medium can help maintain solubility. Alternatively, complexation with agents like cyclodextrins can be explored to enhance the aqueous solubility of hydrophobic compounds.[5][6]

  • Check for Media Component Interactions: Components in the cell culture media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[4] Ensure your media is properly buffered and consider if any components might be incompatible with your this compound salt.

Troubleshooting Guides

Guide 1: General Precipitation Issues in Organic Solvents
Issue Potential Cause Recommended Solution(s)
This compound salt does not dissolve in the chosen organic solvent. The polarity mismatch between the salt and the solvent is too large.1. Switch to a more polar organic solvent (see Data Presentation section). 2. Perform a counter-ion exchange to create a more organo-soluble salt (see Experimental Protocol 1).
The this compound salt initially dissolves but then precipitates out of solution. The solution is supersaturated, or the temperature has changed, affecting solubility.1. Gently warm the solution while stirring to redissolve the precipitate. 2. Prepare a less concentrated solution. 3. Ensure the solution is stored at a constant temperature.
A precipitate forms during a reaction in an organic solvent. The this compound salt may be reacting with another component in the mixture to form an insoluble product, or the reaction conditions (e.g., pH, temperature) are causing precipitation.1. Analyze the precipitate to determine its composition. 2. Adjust the reaction conditions (e.g., use a different solvent, modify the pH with a non-aqueous acid or base). 3. Consider using a phase-transfer catalyst to keep the this compound in the organic phase (see Experimental Protocol 2).

Data Presentation

The solubility of this compound salts is highly dependent on the counter-ion and the solvent. Exchanging inorganic cations for bulky organic cations significantly enhances solubility in organic solvents.

Table 1: Qualitative Solubility of this compound Salts

This compound Salt Water Methanol Ethanol Acetonitrile DMF DMSO
Sodium this compound (Na₆V₁₀O₂₈)SolubleInsolubleInsolubleInsolubleInsolubleSparingly Soluble[7]
Ammonium this compound ((NH₄)₆V₁₀O₂₈)SolubleInsolubleInsolubleInsolubleInsolubleInsoluble
Tetrabutylammonium this compound ((TBA)₄H₂V₁₀O₂₈)Sparingly SolubleSolubleSolubleSolubleSolubleSoluble
Guanidinium this compoundSoluble--Less Soluble than Tba{V10}[8]--

Note: Specific quantitative solubility data for organically-modified this compound salts is sparse in the literature. The information in this table is based on qualitative descriptions and comparative studies. Researchers should determine the empirical solubility for their specific salt and solvent system.

Experimental Protocols

Protocol 1: Counter-Ion Exchange of Sodium this compound with Tetrabutylammonium (TBA⁺)

This protocol describes a general method for preparing tetrabutylammonium this compound, which exhibits enhanced solubility in organic solvents.

Materials:

  • Sodium this compound (Na₆V₁₀O₂₈)

  • Tetrabutylammonium bromide (TBAB)

  • Deionized water

  • Acetonitrile

  • Strong anion exchange resin (e.g., Dowex® 1x8 chloride form)

  • Glass chromatography column

Procedure:

  • Prepare the Ion Exchange Column:

    • Prepare a slurry of the anion exchange resin in deionized water and pour it into a glass chromatography column to create a packed bed.

    • Wash the resin thoroughly with several column volumes of deionized water to remove any impurities.

    • Equilibrate the column by passing a 1 M solution of sodium this compound in deionized water through the column until the eluent is orange, indicating the resin is saturated with this compound anions.

    • Wash the column with deionized water to remove excess sodium this compound.

  • Perform the Ion Exchange:

    • Dissolve tetrabutylammonium bromide in a minimal amount of deionized water.

    • Slowly pass the TBAB solution through the this compound-loaded column. The TBA⁺ cations will exchange with the counter-ions on the resin, and the tetrabutylammonium this compound will begin to elute.

    • Collect the orange-colored eluent.

  • Isolation and Purification:

    • The collected eluent will be an aqueous solution of tetrabutylammonium this compound.

    • To isolate the solid product, the water can be removed by rotary evaporation or freeze-drying.

    • The resulting solid can be further purified by recrystallization from a suitable organic solvent, such as acetonitrile.

Protocol 2: Phase-Transfer Catalysis for Reactions Involving this compound

This protocol provides a general framework for using a phase-transfer catalyst to facilitate a reaction between a water-soluble this compound and an organic-soluble substrate.

Materials:

  • Sodium this compound

  • Organic substrate

  • Organic solvent (e.g., toluene, dichloromethane)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

  • Deionized water

Procedure:

  • Prepare the Biphasic System:

    • In a reaction vessel, dissolve the sodium this compound in deionized water to create the aqueous phase.

    • Add the organic solvent, followed by the organic substrate and the phase-transfer catalyst (typically 1-10 mol% relative to the substrate).

  • Reaction:

    • Stir the biphasic mixture vigorously to ensure a large interfacial area for the transfer of the this compound anion into the organic phase.

    • Heat the reaction mixture as required by the specific reaction conditions. The phase-transfer catalyst will shuttle the this compound anion into the organic phase, where it can react with the substrate.

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, HPLC).

  • Work-up and Product Isolation:

    • After the reaction is complete, stop the stirring and allow the two phases to separate.

    • Separate the organic phase from the aqueous phase.

    • The organic phase contains the product. It can be washed with water and/or brine to remove any remaining catalyst or water-soluble byproducts.

    • Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to isolate the crude product.

    • Purify the product by standard methods such as recrystallization or column chromatography.

Visualizations

Signaling Pathways

Decavanadate_Signaling

Experimental Workflows

experimental_workflow cluster_solubility Solubility Enhancement Workflow start Insoluble this compound Salt (e.g., Na₆V₁₀O₂₈)

troubleshooting_workflow cluster_diagnosis Diagnosis cluster_solutions Solutions start Precipitation Observed in Experiment check_solubility Is the salt expected to be soluble in this solvent? start->check_solubility check_concentration Is the concentration too high? check_solubility->check_concentration Yes change_solvent Use a more polar solvent check_solubility->change_solvent No check_temp Has the temperature changed? check_concentration->check_temp No lower_conc Prepare a more dilute solution check_concentration->lower_conc Yes check_reaction Is an unexpected reaction occurring? check_temp->check_reaction No control_temp Maintain constant temperature check_temp->control_temp Yes adjust_conditions Modify reaction conditions (pH, etc.) check_reaction->adjust_conditions Yes modify_salt Perform counter-ion exchange change_solvent->modify_salt

References

identifying and removing impurities from decavanadate preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and removing impurities from decavanadate preparations. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful purification of this compound compounds for your research needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The most prevalent impurities are other vanadate oligomers, such as metavanadate ([VO₃]⁻) and hexavanadate ([V₆O₁₆]²⁻)[1]. The formation of these species is highly dependent on the pH of the solution[1]. Residual starting materials, such as sodium orthovanadate (Na₃[VO₄]) or ammonium metavanadate (NH₄VO₃), and salts from pH adjustments (e.g., sodium acetate) can also be present[1][2].

Q2: Why is pH control critical during this compound synthesis and purification?

A2: The speciation of vanadate in aqueous solution is highly pH-dependent. This compound ([V₁₀O₂₈]⁶⁻) is the predominant species in the pH range of 4 to 7[1]. Outside of this range, other vanadate oligomers and protonated forms of this compound can form[1]. Careful pH control is therefore essential to selectively crystallize the desired this compound product.

Q3: What is the expected color of a pure this compound solution and solid?

A3: Pure this compound solutions are characteristically bright orange[1][3]. Solid this compound salts are also orange[1]. A color change to yellow may indicate the presence of other vanadate species or decomposition[4]. All vanadium (V) polyoxometalates and vanadates are typically yellow-orange due to charge-transfer bands in the 200–500 nm range[5].

Q4: How can I perform a quick qualitative assessment of my this compound sample's purity?

A4: A visual inspection of the color and crystal morphology is a good first step. A vibrant orange color is indicative of this compound. The purity can be further assessed using UV-Vis spectroscopy; pure this compound solutions exhibit characteristic absorption maxima around 360 nm and 400 nm[2][3]. The absence of significant absorption at other wavelengths suggests a higher purity.

Q5: What are the recommended storage conditions for this compound compounds?

A5: Solid this compound salts should be stored in a cool, dry place. Solutions of this compound are stable for several days at a neutral pH[6]. To prevent changes in speciation, it is advisable to prepare solutions fresh or store them at a controlled pH within the 4-7 stability range.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Final product is a yellow powder instead of orange crystals. The pH of the solution may have been outside the optimal range for this compound formation, leading to the precipitation of other vanadate species like (NH₄)₂V₆O₁₆, which is a yellow powder. The temperature may have been too high during crystallization.Re-dissolve the product in deionized water and carefully adjust the pH to between 4 and 6. Recrystallize the product following the detailed protocol. Ensure the crystallization is performed at or below room temperature.
The pH of the reaction mixture is unstable and difficult to control. The buffering capacity of the solution is insufficient.Use a suitable buffer system (e.g., acetate buffer) to maintain the pH within the desired range during the reaction and crystallization.
Low yield of recrystallized product. - Too much solvent was used during dissolution.- The solution was cooled too rapidly.- Incomplete precipitation.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- After cooling to room temperature, cool the solution in an ice bath for at least 30 minutes to maximize crystal formation.
Unexpected peaks are observed in the ⁵¹V NMR spectrum. The sample contains other vanadate species.Compare the chemical shifts of the unexpected peaks with the known values for common vanadate impurities (see Table 3). Purify the sample using recrystallization or ion-exchange chromatography.
The FT-IR spectrum shows additional absorption bands. The sample is contaminated with other vanadate species or residual starting materials.Compare the positions of the additional bands with the characteristic peaks of potential impurities (see Table 4). Further purification of the sample is recommended.
The orange color of the this compound solution fades or changes to yellow over time. The this compound ion is decomposing into other, colorless or yellow vanadate species due to a shift in pH or other factors.Re-adjust the pH of the solution to the 4-6 range. If the color does not return, the sample has likely decomposed and should be repurified or discarded. For critical applications, it is best to use freshly prepared solutions.

Data Presentation

Table 1: Common Impurities in this compound Preparations and Their Origin
ImpurityChemical FormulaOrigin
Metavanadate[VO₃]⁻Formed at pH values outside the 4-7 range during synthesis[1].
Hexavanadate[V₆O₁₆]²⁻A common side product in this compound synthesis, especially at elevated temperatures[1].
Orthovanadate[VO₄]³⁻Residual starting material from syntheses starting with orthovanadate salts[1].
Ammonium MetavanadateNH₄VO₃Unreacted starting material in the synthesis of ammonium this compound[2].
Acetate/Chloride Saltse.g., NaCH₃COOFormed from the acids and bases used for pH adjustment during synthesis[1].
Table 2: Solubility of this compound Salts
CompoundSolventTemperature (°C)Solubility ( g/100 mL)
Ammonium Metavanadate (starting material)Water204.8
4013.2
Sodium this compoundWater-Data not readily available
Ethanol-Insoluble[7]
Methanol-Insoluble[7]
Acetone-Insoluble[7]
Toluene-Insoluble[7]
Table 3: ⁵¹V NMR Chemical Shifts of Common Vanadate Species

Relative to VOCl₃

Vanadate SpeciesChemical FormulaTypical Chemical Shift (ppm)
This compound[V₁₀O₂₈]⁶⁻-422, -502, -519[8]
Orthovanadate[VO₄]³⁻-541[8]
Monoprotonated Orthovanadate[HVO₄]²⁻-534
Diprotonated Orthovanadate[H₂VO₄]⁻-574 to -584
Metavanadate(VO₃)ₙⁿ⁻~ -570 to -580
Divanadate[V₂O₇]⁴⁻-559
Table 4: Characteristic FT-IR Absorption Bands (cm⁻¹)
Wavenumber (cm⁻¹)Assignment in this compoundPotential Impurity Overlap
~950-990ν(V=O) terminalMetavanadate also has strong V=O stretches in this region.
~800-850νₐₛ(V-O-V) bridgingMetavanadate shows bands in this region.
~730-750νₐₛ(V-O-V) bridging
~500-600νₛ(V-O-V) bridging
Below 500Bending modes
Table 5: UV-Vis Absorption Maxima for this compound
SpeciesWavelength (nm)Molar Absorptivity (ε)
This compound ([V₁₀O₂₈]⁶⁻)~360, ~400Varies with specific salt and conditions

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization (Water/Ethanol System)

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound salt (e.g., sodium or ammonium this compound)

  • Deionized water

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot deionized water and stir until the solid is completely dissolved. Avoid a large excess of water to ensure a good recovery.

  • Hot Filtration (if necessary): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration into a clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Induce Crystallization: While the this compound solution is still hot, slowly add 95% ethanol dropwise with continuous stirring. Ethanol acts as an anti-solvent. Continue adding ethanol until the solution becomes slightly turbid.

  • Crystal Growth: Gently reheat the solution until it becomes clear again. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to induce further crystallization.

  • Isolation and Washing: Collect the orange crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold water/ethanol mixture, followed by a wash with cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Continue to pull a vacuum through the crystals for several minutes to partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely.

Protocol 2: Purification of this compound by Anion-Exchange Chromatography

Objective: To separate this compound from other negatively charged impurities based on differences in charge density.

Materials:

  • Strong anion-exchange resin (e.g., DEAE-Sepharose or a resin with quaternary ammonium functional groups)

  • Chromatography column

  • Peristaltic pump and fraction collector (recommended)

  • UV-Vis spectrophotometer

  • Low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 7.0)

  • High ionic strength elution buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 7.0)

  • Crude this compound sample

Procedure:

  • Column Packing and Equilibration: Prepare a slurry of the anion-exchange resin in the low ionic strength buffer and pack it into the chromatography column. Equilibrate the column by washing it with at least 5 column volumes of the low ionic strength buffer.

  • Sample Preparation and Loading: Dissolve the crude this compound in a minimal volume of the low ionic strength buffer. Ensure the sample is free of particulate matter by centrifugation or filtration. Carefully load the sample onto the top of the equilibrated column.

  • Washing: Wash the column with 2-3 column volumes of the low ionic strength buffer to elute any unbound or weakly bound impurities.

  • Elution: Elute the bound species using a linear gradient of increasing salt concentration. This can be achieved by mixing the low and high ionic strength buffers. A gradient from 0 to 1 M NaCl over 10-20 column volumes is a good starting point. Less negatively charged impurities will elute at lower salt concentrations, while the highly charged this compound anion will require a higher salt concentration to be displaced from the resin.

  • Fraction Collection and Analysis: Collect fractions throughout the elution process. Monitor the absorbance of the eluate at 400 nm to detect the orange this compound.

  • Pooling and Desalting: Combine the fractions containing pure this compound. The salt can be removed by methods such as dialysis against deionized water or by using a desalting column.

  • Product Recovery: The final pure this compound can be recovered from the desalted solution by slow evaporation or lyophilization.

Visualizations

G General Workflow for this compound Synthesis and Purification start Vanadate Starting Material (e.g., NH4VO3) dissolve Dissolve in Water and Adjust pH to 4-6 start->dissolve crystallize Crystallization dissolve->crystallize filter Filter and Collect Crude Product crystallize->filter analyze Purity Analysis (e.g., UV-Vis, FT-IR, 51V NMR) filter->analyze pure Pure this compound analyze->pure Purity > 99% impure Impurities Detected analyze->impure Purity < 99% purify Purification Step (Recrystallization or Chromatography) impure->purify purify->analyze

Caption: General workflow for the synthesis and purification of this compound.

G Troubleshooting Logic for Impure this compound Preparations start Impure this compound Sample color Is the product yellow instead of orange? start->color nmr Are there extra peaks in the 51V NMR spectrum? color->nmr No cause_color Likely presence of other vanadate oligomers (e.g., V6O16^2-). Check pH and temperature control. color->cause_color Yes ftir Are there extra bands in the FT-IR spectrum? nmr->ftir No cause_nmr Presence of other vanadate species. Compare shifts to reference data (Table 3). nmr->cause_nmr Yes cause_ftir Contamination with other vanadates or starting materials. Compare peaks to reference data (Table 4). ftir->cause_ftir Yes solution Repurify using recrystallization or ion-exchange chromatography. cause_color->solution cause_nmr->solution cause_ftir->solution

Caption: Troubleshooting logic for identifying the cause of impurities in this compound.

G Anion-Exchange Chromatography Workflow for this compound Purification start Equilibrate Column with Low Salt Buffer load Load Impure this compound Sample start->load wash Wash with Low Salt Buffer to Remove Unbound Impurities load->wash elute Apply Salt Gradient (e.g., 0-1 M NaCl) wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions by UV-Vis at 400 nm collect->analyze pool Pool Pure this compound Fractions analyze->pool desalt Desalt Pooled Fractions pool->desalt end Pure this compound Solution desalt->end

Caption: Step-by-step workflow for the purification of this compound using anion-exchange chromatography.

References

Technical Support Center: Interpreting Mass Spectrometry Data of Decavanadate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting mass spectrometry data of decavanadate (V₁₀O₂₈⁶⁻).

Frequently Asked Questions (FAQs)

Q1: Why doesn't the isotopic distribution of my this compound species match the theoretical pattern?

A1: Deviations from the theoretical isotopic distribution are a common challenge and often indicate the partial reduction of the this compound cluster.[1][2][3][4] This can occur both in the solution and as an artifact of the electrospray ionization (ESI) process. The presence of mixed-valence V(IV)/V(V) species will alter the expected isotopic pattern. High-resolution mass spectrometry and hydrogen/deuterium exchange experiments can help confirm and investigate these partial reductions.[1][2][3]

Q2: I am observing peaks corresponding to smaller vanadate clusters (e.g., V₄, V₅, V₆). Are these present in my sample?

A2: While smaller vanadate oligomers can exist in equilibrium with this compound in solution depending on pH and concentration, their presence in a mass spectrum can also be a result of in-source fragmentation or gas-phase dissociation of the this compound ion.[1][5] Tandem MS (MS/MS) experiments with controlled collisional activation can help differentiate between solution-phase species and gas-phase fragments.[1][2] If the abundance of these smaller clusters increases significantly with increased collision energy, they are likely fragments.

Q3: What are the common fragment ions observed for this compound?

A3: Under mild collisional activation, protonated this compound ions often undergo facile loss of water (H₂O) molecules. For instance, [H₄V₁₀O₂₈]²⁻ can fragment to [V₁₀O₂₆]²⁻.[1][2] At higher collision energies, the V₁₀ framework can break apart, leading to a variety of smaller vanadate clusters.[1]

Q4: How does the solution chemistry of this compound affect the mass spectrum?

A4: The solution chemistry of this compound is highly dependent on pH, concentration, and ionic strength.[6][7] this compound is the dominant species in a specific pH range (typically around 4-6.5).[7] Outside of this range, it can dissociate into smaller vanadate oligomers.[6][7] It is crucial to control and report the pH of your solution to ensure the interpretation of your mass spectrometry data is relevant to the species expected to be present. Spontaneous reduction of this compound can also occur in solution, even in the presence of oxidizing agents.[2][4]

Q5: What is the role of redox processes in the ESI interface?

A5: Electrochemical processes can occur within the ESI source, potentially altering the oxidation state of redox-active analytes like this compound.[1][2] This can lead to the observation of reduced species that may not be present in the bulk solution. Using techniques like ion exclusion chromatography coupled with mass spectrometry (LC-MS) can help distinguish between solution-phase and ESI-induced redox changes.[1][2][4]

Troubleshooting Guides

Troubleshooting Unexpected Peaks in this compound Mass Spectra

If your mass spectrum of this compound shows unexpected peaks, follow this logical troubleshooting workflow to identify their origin.

start Unexpected Peaks Observed is_isotopic Does the peak have a vanadium isotopic pattern? start->is_isotopic is_adduct Is the mass difference consistent with a common adduct (e.g., Na+, K+, solvent)? is_isotopic->is_adduct Yes noise Likely noise or non-vanadium contaminant. is_isotopic->noise No is_fragment Does the peak intensity increase with collision energy (in-source or MS/MS)? is_adduct->is_fragment No adduct Likely a cation or solvent adduct. is_adduct->adduct Yes is_smaller_oligomer Is the peak a known smaller vanadate oligomer? is_fragment->is_smaller_oligomer No fragment Likely a gas-phase fragment. is_fragment->fragment Yes oligomer Potentially a smaller oligomer from solution. Verify with solution-phase techniques (e.g., NMR, Raman). is_smaller_oligomer->oligomer Yes unknown Potentially a novel species or unexpected contaminant. Further investigation required. is_smaller_oligomer->unknown No

Caption: Troubleshooting workflow for unexpected peaks.

Common this compound Species and Fragments

The following table summarizes the theoretical monoisotopic m/z values for some common this compound species and their fragments that may be observed in negative ion mode ESI-MS.

Ion FormulaCharge (z)Theoretical Monoisotopic m/zNotes
[H₅V₁₀O₂₈]⁻-1960.55Fully oxidized, protonated this compound
[H₆V₁₀O₂₈]⁻-1961.56Partially reduced, protonated this compound
[H₄V₁₀O₂₈]²⁻-2479.77Fully oxidized, protonated this compound
[H₅V₁₀O₂₈]²⁻-2480.28Partially reduced, protonated this compound
[V₁₀O₂₆]²⁻-2461.77Fragment from water loss
[HV₄O₁₁]⁻-1382.84Potential smaller oligomer or fragment
[V₆O₁₆]²⁻-2293.82Potential smaller oligomer or fragment

Note: Observed m/z values may vary slightly due to adduct formation and instrument calibration.

Experimental Protocols

Sample Preparation for ESI-MS of this compound

A general protocol for preparing this compound samples for ESI-MS analysis is as follows. This protocol is based on methodologies cited in the literature.[1][2]

  • Stock Solution Preparation: Prepare a stock solution of a this compound salt (e.g., Na₆V₁₀O₂₈ or (NH₄)₆V₁₀O₂₈) in high-purity water.

  • Working Solution Preparation: Dilute the stock solution to the desired final concentration (e.g., 0.1-1 mM) in an appropriate buffer. A common buffer is 5 mM aqueous ammonium acetate, with the pH adjusted to a range where this compound is stable (e.g., pH 4.7-4.85).[1][2]

  • Incubation: Allow the solution to equilibrate for a set period (e.g., 30 minutes) before analysis to ensure speciation stability.[2]

  • Instrument Setup: Infuse the sample into the mass spectrometer using a standard electrospray ionization source. Use external calibration to ensure high mass accuracy (e.g., ±3 ppm).[1]

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

To investigate the fragmentation of this compound ions, perform MS/MS experiments:

  • Isolate Precursor Ion: In the first mass analyzer, isolate the this compound ion of interest (e.g., [H₄V₁₀O₂₈]²⁻).

  • Collisional Activation: In the collision cell, subject the isolated ions to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

  • Analyze Fragment Ions: In the second mass analyzer, scan for the resulting fragment ions.

  • Data Interpretation: Analyze the fragmentation pattern as a function of collision energy to identify characteristic neutral losses and fragmentation pathways.

Fragmentation Pathway of [H₄V₁₀O₂₈]²⁻

The following diagram illustrates a common fragmentation pathway for the [H₄V₁₀O₂₈]²⁻ ion under mild collisional activation.

cluster_0 A [H₄V₁₀O₂₈]²⁻ (Precursor Ion) B [H₂V₁₀O₂₇]²⁻ A->B - H₂O C [V₁₀O₂₆]²⁻ (Fragment Ion) B->C - H₂O

Caption: Fragmentation of [H₄V₁₀O₂₈]²⁻ via water loss.

References

how to stabilize decavanadate solutions for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing decavanadate solutions for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound ([V₁₀O₂₈]⁶⁻) is a polyoxometalate of vanadium that exists in equilibrium with other vanadate species in aqueous solutions. Its stability is crucial for experimental reproducibility, as the biological and chemical effects of this compound can differ significantly from those of its monomeric (vanadate) or other polymeric forms.

Q2: What is the optimal pH for storing this compound solutions?

A2: this compound is most stable in a pH range of 2 to 6. Outside this range, it tends to convert to other vanadate species. At neutral pH (around 7), it can be stable for several days, but at higher pH values, it rapidly converts to smaller, colorless oxovanadates.[1][2]

Q3: How can I visually confirm the presence of this compound in my solution?

A3: A characteristic bright orange or yellow color indicates the presence of this compound. If your solution is colorless, it likely contains other vanadate species like monomeric vanadate or smaller oligomers.

Q4: What is the expected shelf-life of a this compound solution?

A4: The shelf-life is highly dependent on pH, temperature, and the specific cations present in the solution. At a neutral pH of 7.4 and 25°C, the half-life of a 1 mM sodium this compound solution has been reported to be approximately 9 hours.[3] Under slightly basic conditions, it can be kinetically stable for at least two weeks at moderate temperatures.[4] For long-term storage, maintaining a pH between 4 and 6 is recommended.

Q5: Can I store this compound solutions at low temperatures?

A5: Yes, storing this compound solutions at low temperatures (e.g., 4°C) can help to slow down decomposition kinetics and prolong shelf-life.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Solution has lost its orange/yellow color and is now colorless. The pH of the solution may have shifted outside the optimal stability range (2-6), leading to the conversion of this compound to colorless vanadate species.1. Measure the current pH of the solution. 2. If the pH is above 6, carefully adjust it back to the 4-6 range using a dilute acid (e.g., 0.1 M HCl). The orange color may reappear. 3. If the pH is below 2, adjust it upwards with a dilute base (e.g., 0.1 M NaOH). 4. Confirm the presence of this compound using UV-Vis spectroscopy.
Precipitate has formed in the solution. The concentration of the this compound salt may have exceeded its solubility at the storage temperature. Certain cations can also form less soluble salts with this compound.1. Gently warm the solution to see if the precipitate redissolves. 2. If it redissolves, consider diluting the stock solution for storage. 3. If precipitation persists, it may be due to the formation of an insoluble salt. Consider preparing the solution with a different counter-ion (e.g., using a sodium salt instead of an ammonium salt). 4. Filter the solution before use to remove any particulate matter.
Inconsistent or non-reproducible experimental results. The this compound solution may have degraded over time, leading to a mixture of different vanadate species with varying activities.1. Always use freshly prepared or properly stored this compound solutions for critical experiments. 2. Before each use, verify the integrity of the solution by checking its color and measuring its UV-Vis spectrum. 3. For quantitative studies, it is highly recommended to characterize the solution using ⁵¹V NMR to determine the speciation.
The initial solution preparation does not yield the characteristic orange color. The starting vanadium source may not have been appropriate, or the pH was not correctly adjusted during preparation.1. Ensure you are using a suitable vanadium(V) source, such as sodium metavanadate (NaVO₃) or vanadium pentoxide (V₂O₅). 2. Carefully monitor and adjust the pH to the 4-6 range during the synthesis protocol. 3. Ensure all reagents are fully dissolved.

Quantitative Data on this compound Stability

The stability of this compound is a kinetic phenomenon. The following table summarizes available quantitative data. Note that stability is highly dependent on the specific conditions.

ConcentrationpHTemperature (°C)MediumCounter-ionHalf-life (t₁/₂)
1 mM7.425DMEMSodium~9 hours
1 mM7.425DMEMMetforminium~11 hours
Not SpecifiedBasicModerateAqueousNot SpecifiedKinetically stable for at least 2 weeks

Experimental Protocols

Protocol 1: Preparation of a Stock Sodium this compound Solution (e.g., 100 mM in V)

Materials:

  • Sodium metavanadate (NaVO₃)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Deionized water

  • pH meter

Methodology:

  • Dissolve the appropriate amount of sodium metavanadate in deionized water to achieve the desired total vanadium concentration. For a 100 mM V solution, this would be 1.22 g of NaVO₃ per 100 mL of water.

  • Gently heat the solution while stirring to ensure complete dissolution. The solution will initially be colorless.

  • Cool the solution to room temperature.

  • Slowly add 1 M HCl dropwise while continuously monitoring the pH. The solution will turn orange as the pH decreases.

  • Continue adding HCl until the pH is stable within the range of 4.0 - 5.0.

  • If the pH drops too low, adjust it back into the target range using 1 M NaOH.

  • Once the desired pH is reached and the solution is a clear orange, bring the final volume to the target with deionized water.

  • Filter the solution through a 0.22 µm filter to remove any potential micro-precipitates.

  • Store the solution in a well-sealed container at 4°C in the dark.

Protocol 2: Monitoring this compound Stability using UV-Vis Spectroscopy

Principle: this compound has a characteristic absorbance in the visible range, which can be used to monitor its concentration over time. The disappearance of this absorbance indicates its decomposition.

Methodology:

  • Prepare a sample of the this compound solution in a quartz cuvette.

  • Record the UV-Vis spectrum from 300 nm to 600 nm.

  • This compound exhibits a characteristic shoulder peak around 360-400 nm.

  • To monitor stability, measure the absorbance at a fixed wavelength within this range (e.g., 380 nm) at regular time intervals.

  • A decrease in absorbance over time indicates the decomposition of this compound.

  • The rate of decomposition can be determined by plotting absorbance versus time.

Protocol 3: Characterization of this compound Speciation by ⁵¹V NMR Spectroscopy

Principle: ⁵¹V NMR spectroscopy is a powerful tool to identify and quantify the different vanadate species present in a solution, as each species has a distinct chemical shift.

Methodology:

  • Prepare the NMR sample by taking an aliquot of the this compound solution and adding a D₂O lock signal.

  • Acquire the ⁵¹V NMR spectrum according to the instrument's standard procedures.

  • The this compound species ([V₁₀O₂₈]⁶⁻) will show characteristic peaks at approximately -422, -496, and -513 ppm.

  • Other vanadate species will have different chemical shifts (e.g., monomeric vanadate appears around -560 to -580 ppm).

  • By integrating the peaks, the relative concentrations of the different vanadate species in the solution can be determined.

Visualizations

Vanadate_Equilibrium cluster_pH pH V10 This compound [V₁₀O₂₈]⁶⁻ (Orange/Yellow) V4 Metavanadates (e.g., [V₄O₁₂]⁴⁻) (Colorless) V10->V4 Increase pH > 6 V4->V10 Decrease pH < 6 V1 Orthovanadate [H₂VO₄]⁻ (Colorless) V4->V1 Increase pH > 8 V1->V4 Decrease pH < 8 pH < 2 pH < 2 pH 2-6 pH 2-6 pH < 2->pH 2-6 pH 7 pH 7 pH 2-6->pH 7 pH > 8 pH > 8 pH 7->pH > 8

Caption: pH-dependent equilibrium of vanadate species in aqueous solution.

Troubleshooting_Flowchart start Start: Issue with This compound Solution q_color Is the solution orange/yellow? start->q_color a_color_no Solution is colorless. Potential decomposition. q_color->a_color_no No q_precipitate Is there a precipitate? q_color->q_precipitate Yes check_ph Measure pH a_color_no->check_ph q_ph_range Is pH between 2 and 6? check_ph->q_ph_range adjust_ph Adjust pH to 4-6 with dilute acid/base q_ph_range->adjust_ph No a_ph_ok pH is optimal. Consider other factors (e.g., age of solution). q_ph_range->a_ph_ok Yes end Monitor stability (UV-Vis, ⁵¹V NMR) adjust_ph->end a_ph_ok->end a_precipitate_yes Precipitate present. q_precipitate->a_precipitate_yes Yes q_precipitate->end No warm_solution Gently warm solution a_precipitate_yes->warm_solution q_dissolves Does it dissolve? warm_solution->q_dissolves a_dissolves_yes Supersaturation likely. Dilute for storage. q_dissolves->a_dissolves_yes Yes a_dissolves_no Insoluble salt formed. Consider different counter-ion or filter solution. q_dissolves->a_dissolves_no No a_dissolves_yes->end a_dissolves_no->end

Caption: Troubleshooting flowchart for this compound solution storage.

References

Technical Support Center: Minimizing Phosphate Interference in Decavanadate Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to mitigate the interference of phosphate in biological assays involving decavanadate.

Frequently Asked Questions (FAQs)

Q1: Why does phosphate interfere with this compound biological assays?

Phosphate (PO₄³⁻) and vanadate (VO₄³⁻), the monomeric form of this compound, are isostructural and isoelectronic.[1] This structural similarity allows vanadates to bind to phosphate-binding sites on many proteins, such as enzymes, pumps, and receptors.[2][3] this compound (V₁₀O₂₈⁶⁻), a larger polyoxometalate of vanadium, can also interact with nucleotide, polyphosphate, and inositol 3-phosphate binding sites, leading to competitive inhibition and confounding experimental results.[2][3]

Q2: What are the common sources of phosphate contamination in my experiments?

Phosphate is a common component in many biological laboratories. Key sources of contamination include:

  • Buffers: Phosphate-buffered saline (PBS) is a primary source of interference.[4]

  • Cell Culture Media: Many standard media formulations are rich in phosphates.

  • Biological Samples: Cell lysates, tissue homogenates, and biological fluids naturally contain significant concentrations of inorganic phosphate and phosphate esters.

  • Reagents: ATP, GTP, and other nucleotides are sources of phosphate. Additives and preservatives in enzyme preparations can also contain phosphate.

Q3: How can I determine if phosphate is interfering with my assay?

Signs of phosphate interference can include:

  • Reduced or inconsistent this compound activity: If this compound is competing with phosphate for a binding site, its apparent potency may decrease.

  • High background signal: In assays where a phosphate-related reaction is measured, contaminating phosphate can lead to elevated baseline readings.

  • Poor reproducibility: Varying levels of phosphate contamination between experiments can lead to inconsistent results.

A simple diagnostic test is to run your assay in a phosphate-free buffer system and compare the results to those obtained in a phosphate-containing buffer.

Q4: What are the primary strategies to minimize phosphate interference?

The three main strategies to reduce phosphate interference are:

  • Use of Phosphate-Free Buffers: Replace phosphate-based buffers with alternatives like HEPES, Tris, or MOPS.[4][5]

  • Phosphate Removal from Samples: Employ methods to deplete phosphate from your biological samples before adding this compound.[6][7]

  • Accurate Quantification: Measure the phosphate concentration in your samples to understand the potential level of interference.

Troubleshooting Guide

Problem: My this compound compound shows lower than expected or no biological activity.

  • Possible Cause: High concentrations of phosphate in your assay buffer or biological sample are outcompeting the this compound for its binding target.

  • Solution:

    • Switch to a phosphate-free buffer system (see Table 1).

    • If the biological sample is the suspected source of phosphate, consider a phosphate removal step prior to the assay (see Protocol 2).

    • Run a control experiment where you intentionally spike a known concentration of phosphate into the assay to confirm its inhibitory effect.

Problem: I am observing a high background signal in my enzymatic assay.

  • Possible Cause: If your assay involves an enzyme that processes a phosphorylated substrate, contaminating phosphate can either act as a product inhibitor or contribute to the background reading of a phosphate detection method.

  • Solution:

    • Ensure all buffers and reagents are phosphate-free.[8][9]

    • Use a phosphate mop or removal resin to pretreat your sample.

    • Consider an alternative assay format that does not directly measure phosphate release.

Problem: My experimental results are not reproducible.

  • Possible Cause: Inconsistent levels of phosphate contamination between different batches of reagents, buffers, or samples.

  • Solution:

    • Standardize your buffer and reagent preparation protocols to ensure they are consistently phosphate-free.

    • Quantify the phosphate concentration in your biological samples before each experiment to account for variability (see Protocol 3).

    • Prepare large batches of critical reagents to minimize batch-to-batch variation.

Quantitative Data Summary

Table 1: Common Phosphate-Free Biological Buffers

BufferUseful pH RangeNotes
HEPES 6.8 - 8.2Commonly used in cell culture; minimal interference with most biological assays.[4]
Tris 7.5 - 9.0pH is temperature-dependent; can interfere with some enzymatic assays.
MOPS 6.5 - 7.9Good for RNA work; should be protected from light.
PIPES 6.1 - 7.5Forms radicals in some systems; use with caution.

Experimental Protocols

Protocol 1: Preparation of a Phosphate-Free HEPES Buffer (50 mM, pH 7.4)
  • Materials:

    • HEPES free acid

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Nuclease-free, deionized water

    • Calibrated pH meter

  • Procedure:

    • For 1 L of buffer, weigh out 11.92 g of HEPES free acid.

    • Add to 800 mL of nuclease-free water and stir until fully dissolved.

    • Slowly add a 1 M NaOH or KOH solution while monitoring the pH.

    • Adjust the pH to 7.4.

    • Bring the final volume to 1 L with nuclease-free water.

    • Sterilize by filtration through a 0.22 µm filter if necessary.

Protocol 2: General Method for Phosphate Removal from Protein Samples

This protocol uses a phosphate-binding resin to reduce phosphate concentrations in samples like cell lysates or purified protein solutions.

  • Materials:

    • Phosphate-binding resin (e.g., immobilized phosphate binding protein-based adsorbents).

    • Phosphate-free buffer (e.g., 50 mM HEPES, pH 7.4).

    • Spin columns or gravity-flow columns.

  • Procedure:

    • Equilibrate the phosphate-binding resin by washing it with 5-10 column volumes of phosphate-free buffer.

    • Load your biological sample onto the equilibrated column.

    • Allow the sample to incubate with the resin according to the manufacturer's instructions (typically 15-30 minutes).

    • Elute the phosphate-depleted sample from the column using the phosphate-free buffer.

    • The collected eluate is now ready for use in your this compound assay.

Protocol 3: Quantification of Phosphate using the Vanadomolybdate Method

This colorimetric method is suitable for determining phosphate concentrations in the presence of vanadates.[10][11]

  • Materials:

    • Vanadomolybdate reagent.[11]

    • Phosphate standard solution (e.g., KH₂PO₄).

    • Spectrophotometer.

  • Procedure:

    • Prepare a series of phosphate standards in phosphate-free water.

    • To your samples and standards, add an equal volume of the vanadomolybdate reagent.[10]

    • Mix well and allow the color to develop for at least 10 minutes.[11]

    • Measure the absorbance at 470 nm.[11]

    • Create a standard curve by plotting the absorbance of the standards against their known phosphate concentrations.

    • Determine the phosphate concentration in your samples using the standard curve.

    • Note: this compound solutions are typically yellow-orange, which may interfere with this assay. Always run a sample blank containing your this compound concentration without the vanadomolybdate reagent to subtract any background absorbance.

Visualizations

TroubleshootingWorkflow start Inconsistent or Poor this compound Activity check_buffer Is a Phosphate Buffer (e.g., PBS) being used? start->check_buffer switch_buffer Switch to a Phosphate-Free Buffer (HEPES, Tris) check_buffer->switch_buffer Yes check_sample Is the biological sample a potential source of high phosphate? check_buffer->check_sample No re_evaluate Re-run Assay and Evaluate Results switch_buffer->re_evaluate remove_phosphate Implement a Phosphate Removal Protocol (e.g., resin) check_sample->remove_phosphate Yes quantify_p Quantify Phosphate Levels in Sample check_sample->quantify_p Unsure check_sample->re_evaluate No remove_phosphate->re_evaluate quantify_p->remove_phosphate

Caption: Troubleshooting workflow for phosphate interference.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_assay Assay Execution sample Biological Sample (e.g., Lysate) phosphate_removal Phosphate Depletion Step (Optional) sample->phosphate_removal quantify Quantify Residual Phosphate phosphate_removal->quantify assay_setup Set up Assay with Phosphate-Depleted Sample and this compound quantify->assay_setup buffer Prepare Phosphate-Free Buffer (e.g., HEPES) buffer->assay_setup measure Measure Biological Activity assay_setup->measure

Caption: Experimental workflow for minimizing phosphate interference.

CompetitiveBinding enzyme Enzyme Active Site phosphate Phosphate (PO₄³⁻) binding Binding phosphate->binding This compound This compound (V₁₀O₂₈⁶⁻) inhibition Inhibition This compound->inhibition binding->enzyme inhibition->enzyme Competitive Interference

Caption: Competitive binding of phosphate and this compound.

References

improving the selectivity of decavanadate-based catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selectivity of decavanadate-based catalysts in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the selectivity of my this compound-based catalyst?

A1: The selectivity of this compound-based catalysts is a multifactorial issue. Key factors include the choice of counterions, the nature of the support material, reaction temperature, solvent, and the pH of the reaction medium.[1][2][3][4] Modulating the electronic and supramolecular properties of the catalyst through strategies like using mixed counterions can significantly fine-tune selectivity for specific transformations, such as the oxidation of sulfides to sulfoxides.[1][2]

Q2: How does pH affect the stability and selectivity of this compound catalysts?

A2: The pH of the reaction medium is critical for both the stability and performance of this compound catalysts. This compound species, [V₁₀O₂₈]⁶⁻, are generally stable in a pH range of approximately 2 to 6.[5][6] Under basic conditions (pH > 7), the this compound cluster can decompose into smaller, less active vanadate oligomers, leading to a loss of both activity and selectivity.[2][7] For instance, electrochemical studies have shown more distinct redox peaks for the V⁵⁺/V⁴⁺ couple at pH 3.5 compared to neutral pH, indicating that the catalytically active species is more stable and effective in acidic conditions.[2]

Q3: Can the choice of solvent impact the reaction selectivity?

A3: Yes, the solvent can have a pronounced effect on selectivity. For example, in the sulfoxidation of diphenyl sulfide using certain hybrid this compound catalysts, selectivity towards the sulfoxide was found to be better in methanol (MeOH), while ethanol (EtOH) favored the formation of the sulfone.[4][8] The choice of solvent can influence substrate solubility, catalyst stability, and the interaction between the catalyst and reactants.

Q4: What is catalyst deactivation and how can I identify it?

A4: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[9][10] It can be caused by several mechanisms, including poisoning, fouling (e.g., coke formation), thermal degradation, or phase transformation.[11][12] You can identify deactivation by observing a decline in conversion rates, a shift in product selectivity, or by using characterization techniques like thermogravimetric analysis (TGA) to detect coke deposits.[13]

Troubleshooting Guide

Problem 1: Low selectivity towards the desired sulfoxide; over-oxidation to sulfone is observed.

  • Possible Cause 1: Reaction Temperature is too high.

    • Solution: Higher temperatures can favor the more thermodynamically stable sulfone product. Try reducing the reaction temperature. For example, optimization studies have shown that for certain hybrid this compound catalysts, a temperature of 25°C provides high conversion while maintaining good selectivity towards the sulfoxide.[2]

  • Possible Cause 2: Inappropriate Solvent.

    • Solution: The solvent polarity and coordinating ability can influence selectivity. Screen a variety of solvents. In some systems, methanol has shown higher selectivity for sulfoxides compared to other alcohols like ethanol or isopropanol.[4][8]

  • Possible Cause 3: Catalyst Structure.

    • Solution: The organic counterions associated with the this compound cluster play a crucial role. A mixed counterion strategy can be employed to fine-tune the electronic and steric environment of the active sites.[1][2] For example, a hybrid catalyst with both (3,5-diformyl-4-hydroxyphenyl)dimethylsulfonium and (4-formylphenyl)dimethylsulfonium counterions has demonstrated high selectivity for sulfoxide formation.[1]

Problem 2: The catalyst shows good initial activity and selectivity, but performance degrades quickly.

  • Possible Cause 1: Catalyst Poisoning.

    • Solution: Reactant feeds may contain impurities (e.g., sulfur or nitrogen compounds) that strongly adsorb to the active sites, causing chemical deactivation.[12][13] It is crucial to purify reactants rigorously. Installing guard beds to trap impurities before they reach the reactor can also be an effective measure.[13]

  • Possible Cause 2: Fouling by Coke Formation.

    • Solution: Carbonaceous deposits (coke) can block catalyst pores and active sites, particularly in reactions involving organic substrates at elevated temperatures.[11][13] A regeneration procedure is required. This typically involves a controlled oxidation step to burn off the coke.

  • Possible Cause 3: this compound Cluster Instability.

    • Solution: Ensure the reaction pH is maintained within the stability range of the this compound cluster (typically pH 2-6).[2][5] If the reaction generates basic byproducts, consider using a buffered solvent system.

Problem 3: Inconsistent or irreproducible catalytic results between batches.

  • Possible Cause 1: Inconsistent Catalyst Synthesis.

    • Solution: The synthesis of this compound-based catalysts, especially hybrid organic-inorganic materials, can be sensitive to factors like pH, temperature, and reactant concentration.[8] Implement strict quality control on starting materials and meticulously document and control all synthesis parameters.

  • Possible Cause 2: Catalyst Activation Procedure Varies.

    • Solution: For supported vanadia catalysts, the activation or calcination step is critical.[13] Ensure that the temperature ramp rate, final temperature, duration, and atmosphere are identical for each batch to achieve a consistent concentration of active sites.

  • Possible Cause 3: Water Content.

    • Solution: The amount of hydration water in the catalyst structure can vary. Ensure catalysts are stored in a desiccator and, if required by the protocol, dried under vacuum at a specific temperature before use to ensure consistency.

Quantitative Data Summary

Table 1: Influence of Catalyst and Solvent on Diphenyl Sulfide Oxidation Selectivity.

Catalyst IDSolventConversion (%)Selectivity to Sulfoxide (%)Selectivity to Sulfone (%)Reference
Cat1MeOH1006436[4][8]
Cat1EtOH1002476[4][8]
Cat1i-PrOH1001090[4][8]
Cat2i-PrOH1004060[4]
Cat3i-PrOH1003268[4]

Catalyst IDs: Cat1 = (NH₄)₂(H₂en)₂{V₁₀O₂₈}·4H₂O, Cat2 = (H₂en)₃{V₁₀O₂₈}·6H₂O, Cat3 = {Li₂(H₂O)₁₀}(V₁₀O₂₈)(NH₄)₄.[4][8] Reaction Conditions: Diphenyl sulfide (0.27 mmol), solvent (3 mL), H₂O₂ (1 mL), catalyst (1.5 mol%), room temperature, 2h.[8]

Table 2: Performance of Mixed Counterion Hybrid Catalyst (HY5) in Sulfide Oxidation.

SubstrateConversion (%)Selectivity to Sulfoxide (%)Reference
Dibenzothiophene (DBT)up to 9985[1]
2-chloroethyl ethyl sulfide (CEES)up to 9999[1]

Catalyst HY5: (DFHPDS)₂(FPDS)₂--INVALID-LINK--₃.[1]

Detailed Experimental Protocols

Protocol 1: General Procedure for Catalytic Sulfide Oxidation

  • Reactor Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the this compound-based catalyst (e.g., 1.5 mol%).

  • Reagent Addition: Add the solvent (e.g., 3 mL of methanol) followed by the sulfide substrate (e.g., 0.27 mmol of diphenyl sulfide).

  • Reaction Initiation: Place the flask in a temperature-controlled bath (e.g., 25°C). Add the oxidant (e.g., 1 mL of 35% H₂O₂ solution) dropwise to the stirring solution.

  • Monitoring: Allow the reaction to proceed for the desired time (e.g., 2 hours). Monitor the reaction progress by taking aliquots at intervals and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Analysis: Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate. Extract the organic components with a suitable solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Characterization: Analyze the product mixture to determine conversion and selectivity using ¹H NMR spectroscopy and/or Gas Chromatography (GC) by comparing the signals of the substrate, sulfoxide, and sulfone.[4][8]

Protocol 2: Catalyst Regeneration via Coke Removal (General Guideline)

  • Purge: After the catalytic run, stop the reactant feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for 30-60 minutes to remove adsorbed hydrocarbons.[13]

  • Oxidative Treatment: Introduce a controlled stream of a dilute oxidant (e.g., 5-10% air in nitrogen) into the reactor.

  • Temperature Control: Slowly ramp the temperature to a point sufficient to combust the coke without thermally damaging the catalyst (typically 500-700°C). This step is highly exothermic and requires careful temperature monitoring and control.[13]

  • Monitor Effluent: Continuously monitor the reactor effluent gas for carbon oxides (CO, CO₂) using a gas analyzer.

  • Completion: Continue the oxidative treatment until the CO and CO₂ concentrations in the effluent return to baseline levels, indicating that all coke has been removed.[13]

  • Cool Down: Cool the reactor to the desired reaction temperature under an inert gas flow before reintroducing the reactants.

Visualizations

Troubleshooting_Workflow Start Problem: Low Selectivity Check_Temp Is Temperature Optimized? Start->Check_Temp Check_Solvent Is Solvent Appropriate? Check_Temp->Check_Solvent Yes Adjust_Temp Action: Reduce Temperature Check_Temp->Adjust_Temp No Check_Catalyst Is Catalyst Structure Optimal? Check_Solvent->Check_Catalyst Yes Screen_Solvents Action: Screen Alternative Solvents Check_Solvent->Screen_Solvents No Check_pH Is pH in Stability Range (2-6)? Check_Catalyst->Check_pH Yes Modify_Catalyst Action: Modify Counterions / Support Check_Catalyst->Modify_Catalyst No Adjust_pH Action: Use Buffer / Adjust pH Check_pH->Adjust_pH No End Selectivity Improved Check_pH->End Yes Adjust_Temp->Check_Solvent Screen_Solvents->Check_Catalyst Modify_Catalyst->Check_pH Adjust_pH->End

Caption: Troubleshooting workflow for improving catalyst selectivity.

Selectivity_Factors cluster_catalyst Catalyst Properties cluster_conditions Reaction Conditions Counterions Counterion Structure (Electronic & Steric Effects) Selectivity Reaction Selectivity Counterions->Selectivity Support Support Material (Metal-Support Interaction) Support->Selectivity Active_Sites Active Site Concentration Active_Sites->Selectivity Temperature Temperature Temperature->Selectivity Solvent Solvent Solvent->Selectivity pH pH pH->Selectivity Pressure Pressure Pressure->Selectivity

Caption: Key factors influencing this compound catalyst selectivity.

Deactivation_Regeneration_Cycle Active Active Catalyst Deactivated Deactivated Catalyst (Coked / Poisoned) Active->Deactivated Deactivation (Poisoning, Fouling) Regenerated Regenerated Catalyst Deactivated->Regenerated Regeneration (e.g., Calcination) Regenerated->Active Reactivation

Caption: The cycle of catalyst deactivation and regeneration.

References

adjusting pH for optimal decavanadate formation and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting pH for optimal decavanadate formation and stability.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and handling of this compound solutions.

Problem Possible Cause Solution
The solution is colorless or only faintly yellow after acidification. Insufficient acidification.The characteristic orange-yellow color of this compound appears in a specific pH range.[1][2] Slowly add a dilute acid (e.g., HCl or acetic acid) while monitoring the pH to reach the optimal range of 4-6.
Low vanadate concentration.Higher concentrations of vanadate favor the formation of polyvanadates like this compound.[3][4] If possible, increase the initial concentration of the vanadate precursor.
A precipitate forms during or after pH adjustment. The pH is too low.Below a pH of 2, vanadium pentoxide (V₂O₅) can precipitate out of solution.[2][5] Carefully raise the pH back into the 4-6 range using a dilute base.
The solution was heated after this compound formation.This compound is not the thermodynamically stable species at neutral pH, and heating will cause it to convert to colorless metavanadates.[1][6] If this compound is desired, avoid heating the solution after its formation.
The final product is not the expected orange color. The pH was outside the optimal range for this compound formation.The color of the vanadate solution is a strong indicator of the species present. A yellow-orange color is indicative of this compound.[1][3] Ensure the pH is maintained between 4 and 6 during synthesis.
The solution has aged.Over time, especially at near-neutral pH, this compound will slowly convert to other colorless vanadate species.[1][6] Use freshly prepared this compound solutions for your experiments.
Unexpected analytical results (e.g., NMR, IR, UV-Vis). Presence of other vanadate species.Vanadate exists in various forms depending on pH and concentration.[5][7] Confirm the pH of your solution and consult a vanadate speciation diagram to understand which species might be present.
Incorrect protonation state.The this compound ion can exist in different protonation states depending on the pH.[2] This can affect its properties and interactions.

Frequently Asked Questions (FAQs)

What is the optimal pH for this compound formation?

The optimal pH range for the formation of the this compound anion ([V₁₀O₂₈]⁶⁻) is generally between 4 and 6.[2][5] Within this range, the equilibrium shifts towards the formation of this stable polyoxometalate.

How does concentration affect this compound formation?

Higher concentrations of total vanadium favor the formation of this compound and other polyvanadates.[3][4] At lower concentrations, monomeric and dimeric vanadate species are more prevalent.

What is the visual indicator of this compound formation?

The formation of this compound is accompanied by a distinct color change in the solution to a bright orange or yellow.[1][2] Colorless vanadate solutions indicate the absence of this compound.

How long is a this compound solution stable?

This compound is kinetically stable for several days at room temperature when maintained within the optimal pH range of 4-6.[1][8] However, at a pH closer to neutral (around 7), it will slowly convert to colorless vanadate species over a period of days to weeks.[1]

Can I remove unwanted this compound from my solution?

Yes. If this compound has formed unintentionally (for example, due to a temporary drop in pH), it can be removed by heating or boiling the solution.[1][6] This will accelerate its conversion to the thermodynamically stable vanadate species at that pH.

Quantitative Data Summary

The formation and stability of this compound are highly dependent on pH, concentration, and temperature. The following table summarizes key quantitative data from the literature.

ParameterOptimal Range/ValueConditionsNotes
pH for Formation 4 - 6Aqueous solutionThis is the most critical parameter for this compound synthesis.[2][5]
pH for Stability 4 - 7Aqueous solutionThis compound is most stable in this pH range.[2]
Temperature for Synthesis Room TemperatureAqueous solutionMost syntheses are performed at room temperature.
Temperature Stability Stable at room temperature. Decomposes upon heating.Aqueous solutionHeating a this compound solution will cause it to revert to other vanadate species.[1][6]
Concentration > 10⁻⁴ MAqueous solutionHigher concentrations favor the formation of polyvanadates.[4]

Experimental Protocols

Synthesis of Ammonium this compound ((NH₄)₆V₁₀O₂₈·6H₂O)

This protocol is adapted from established methods for the synthesis of ammonium this compound.[9][10][11]

Materials:

  • Ammonium metavanadate (NH₄VO₃)

  • Hydrochloric acid (HCl), 6M or Acetic Acid, 50% aqueous solution

  • Ethanol (95%)

  • Distilled water

  • Stir bar and magnetic stir plate

  • Heating plate

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Ice bath

Procedure:

  • Dissolve 3.0 g of ammonium metavanadate in 100 mL of distilled water in a 250 mL Erlenmeyer flask.

  • Heat the solution gently with constant stirring until most of the solid has dissolved.

  • Filter the warm solution to remove any insoluble impurities.

  • While stirring the filtrate, slowly add 4 mL of 50% aqueous acetic acid or an appropriate amount of 6M HCl to adjust the pH to approximately 5.8.[9] The solution should turn a distinct orange color.

  • Add 150 mL of 95% ethanol to the solution and cool the flask in an ice bath for 15 minutes to precipitate the product.

  • Collect the orange crystals by suction filtration.

  • Wash the crystals twice with 15 mL portions of ice-cold ethanol.

  • Continue suction for 5 minutes to partially dry the product.

  • Transfer the crystals to a tared beaker, cover loosely, and allow them to air dry for at least two days before weighing.

Synthesis of Sodium this compound (Na₆[V₁₀O₂₈])

This protocol is based on the acidification of sodium orthovanadate.[2]

Materials:

  • Sodium orthovanadate (Na₃VO₄)

  • Acetic acid (glacial)

  • Distilled water

  • Stir bar and magnetic stir plate

Procedure:

  • Prepare an aqueous solution of sodium orthovanadate.

  • While stirring, slowly add glacial acetic acid to the solution until the pH is within the range of 4-7.

  • The solution will turn a bright orange color, indicating the formation of the this compound anion.

  • The sodium this compound can then be crystallized from the solution, often as a hydrate.

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_ph_adjustment pH Adjustment cluster_isolation Product Isolation start Start: Dissolve Vanadate Precursor (e.g., NH₄VO₃ or Na₃VO₄) in Water heat_stir Heat and Stir to Dissolve start->heat_stir filter_impurities Filter to Remove Insolubles heat_stir->filter_impurities adjust_ph Slowly Add Acid (e.g., HCl or Acetic Acid) filter_impurities->adjust_ph monitor_ph Monitor pH to Target 4-6 adjust_ph->monitor_ph color_change Observe Orange Color Formation monitor_ph->color_change Confirmation precipitate Induce Precipitation (e.g., add Ethanol and cool in ice bath) color_change->precipitate filter_product Filter to Collect Crystals precipitate->filter_product wash Wash with Cold Solvent filter_product->wash dry Air Dry the Product wash->dry end End: Crystalline this compound dry->end

References

Validation & Comparative

Decavanadate vs. Metavanadate: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vanadium compounds have long been a subject of intense scientific scrutiny due to their diverse and potent biological effects, ranging from insulin-mimetic properties to anticancer activity. Among the various forms of vanadates, the decameric polyanion, decavanadate ([V₁₀O₂₈]⁶⁻), and the simpler monomeric or short-chain oligomeric form, metavanadate ([VO₃]nⁿ⁻), are frequently studied. While often used interchangeably in early research, a growing body of evidence reveals significant differences in their biological activities, mechanisms of action, and toxicological profiles. This guide provides a detailed, evidence-based comparison of this compound and metavanadate to aid researchers in selecting the appropriate species for their studies and to illuminate the distinct therapeutic and toxicological potential of each.

Quantitative Comparison of Biological Activity

The following tables summarize key quantitative data from various experimental studies, highlighting the differential potency of this compound and metavanadate across several biological parameters.

ParameterThis compound (V₁₀)Metavanadate (V₁)Cell/SystemReference
IC₅₀ (Cytotoxicity) 9.0 ± 0.7 µM93 ± 5 µMHEPG2 cells[1]
29 ± 0.7 µM (MetfDeca)540 ± 4 µM (Metf)HEPG2 cells[1]
IC₅₀ (Enzyme Inhibition)
Myosin ATPase0.75 µM> 150 µM (no effect)Purified enzyme[2]
Ca²⁺-ATPase (SR)15 µM80 µMSarcoplasmic Reticulum[3]
Actin Polymerization68 µM> 2000 µM (no effect)Purified G-actin[4][5]
IC₅₀ (Mitochondrial Function)
Mitochondrial Depolarization40 nM25 µM (fish) / 50 µM (rat)Rat/Fish Heart Mitochondria[2][3]
Oxygen Consumption99 nMNot specified, µM range neededRat Heart Mitochondria[2][3]

Table 1: Comparative IC₅₀ Values of this compound and Metavanadate. This table illustrates the generally higher potency of this compound in inducing cytotoxicity and inhibiting key enzymes and mitochondrial functions compared to metavanadate.

ParameterThis compound (V₁₀)Metavanadate (V₁)SystemKey FindingsReference
Oxidative Stress Induces distinct changes in antioxidant enzymes. Can cause delayed oxidative stress.Different effects on antioxidant enzymes compared to V₁₀.In vivo and in vitro modelsThis compound's effects on oxidative stress markers can be more pronounced and follow different pathways.[2]
Cellular Accumulation Tends to accumulate more in the mitochondrial fraction.Higher accumulation rates in the short term in VSa13 cells.VSa13 cells, in vivo modelsDifferences in subcellular localization may contribute to their distinct biological effects.[3][6]

Table 2: Comparative Effects on Oxidative Stress and Cellular Accumulation. This table highlights the differential impact of this compound and metavanadate on cellular stress responses and their distribution within the cell.

Key Experimental Protocols

To ensure reproducibility and aid in the design of future studies, detailed methodologies for key comparative experiments are provided below.

Cytotoxicity Assay (MTT/XTT Assay)
  • Cell Culture: Plate cells (e.g., HEPG2, CHO-K1) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[7]

  • Treatment: Prepare stock solutions of sodium this compound and sodium metavanadate in sterile, deionized water. Dilute the stock solutions in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 1000 µM).[7] Remove the old medium from the cells and add 100 µL of the medium containing the respective vanadate species. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT/XTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Mitochondrial Respiration Assay (Seahorse XF Analyzer)
  • Cell Plating: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.[8][9]

  • Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator for 1 hour.[9][10]

  • Compound Loading: Load the injector ports of the sensor cartridge with mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) and the vanadate species (this compound or metavanadate) at desired concentrations.

  • Seahorse Analysis: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure the basal oxygen consumption rate (OCR) before injecting the vanadate compounds. After injection, OCR is monitored to determine the inhibitory effect on mitochondrial respiration. Subsequent injections of mitochondrial inhibitors allow for the calculation of key parameters like basal respiration, ATP-linked respiration, and maximal respiration.[8][10]

  • Data Normalization and Analysis: Normalize OCR data to cell number or protein concentration. Compare the effects of this compound and metavanadate on the different parameters of mitochondrial respiration.

Measurement of Oxidative Stress (Cellular ROS Production)
  • Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, chamber slide).

  • Probe Loading: Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), by incubating them with the dye in serum-free medium for 30-60 minutes at 37°C.[11][12]

  • Washing: Gently wash the cells with pre-warmed PBS or medium to remove excess probe.

  • Treatment: Add the medium containing this compound or metavanadate at various concentrations to the cells. Include a positive control (e.g., H₂O₂) and an untreated control.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF) at different time points using a fluorescence microplate reader or a fluorescence microscope.

  • Data Analysis: Quantify the change in fluorescence intensity as an indicator of ROS production. Compare the dose- and time-dependent effects of this compound and metavanadate.

Signaling Pathway Modulation

Both this compound and metavanadate have been shown to influence critical cellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are central to cell proliferation, survival, and metabolism.

MAPK/ERK Signaling Pathway

Vanadate compounds can activate the MAPK/ERK pathway, often through the inhibition of protein tyrosine phosphatases (PTPs) that normally dephosphorylate and inactivate components of the pathway.[13][14] This can lead to sustained signaling and downstream effects on gene expression and cell cycle progression.

MAPK_Pathway This compound This compound PTPs PTPs This compound->PTPs Inhibition Metavanadate Metavanadate Metavanadate->PTPs Inhibition EGFR EGFR PTPs->EGFR Dephosphorylation Src Src PTPs->Src Dephosphorylation Ras Ras EGFR->Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: Vanadate-induced activation of the MAPK/ERK signaling pathway.

PI3K/Akt Signaling Pathway

The insulin-mimetic effects of vanadates are partly attributed to their ability to activate the PI3K/Akt pathway, a key regulator of glucose metabolism and cell survival.[15][16] This activation can occur downstream of the insulin receptor and is crucial for many of the metabolic effects observed with vanadate treatment.

PI3K_Akt_Pathway This compound This compound PTPs_Akt PTPs (e.g., PTEN) This compound->PTPs_Akt Inhibition Metavanadate Metavanadate Metavanadate->PTPs_Akt Inhibition PIP3 PIP3 PTPs_Akt->PIP3 Dephosphorylation PI3K PI3K PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 GSK3 GSK3 Akt->GSK3 FOXO FOXO Akt->FOXO GlucoseMetabolism Glucose Metabolism (e.g., GLUT4 translocation) Akt->GlucoseMetabolism CellSurvival Cell Survival mTORC1->CellSurvival

Caption: Modulation of the PI3K/Akt signaling pathway by vanadates.

Experimental Workflow

The following diagram illustrates a general workflow for comparing the biological activities of this compound and metavanadate.

Experimental_Workflow Start Start: Prepare this compound and Metavanadate Solutions CellCulture Cell Culture/ Enzyme Preparation Start->CellCulture Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) CellCulture->Cytotoxicity EnzymeInhibition Enzyme Inhibition Assays (e.g., ATPase activity) CellCulture->EnzymeInhibition Mitochondrial Mitochondrial Function Assays (e.g., Seahorse) CellCulture->Mitochondrial OxidativeStress Oxidative Stress Assays (e.g., ROS production) CellCulture->OxidativeStress Signaling Signaling Pathway Analysis (e.g., Western Blot for p-ERK, p-Akt) CellCulture->Signaling DataAnalysis Data Analysis and Comparison (IC50 values, etc.) Cytotoxicity->DataAnalysis EnzymeInhibition->DataAnalysis Mitochondrial->DataAnalysis OxidativeStress->DataAnalysis Signaling->DataAnalysis Conclusion Conclusion: Differential Biological Activities DataAnalysis->Conclusion

Caption: General workflow for comparing this compound and metavanadate.

Conclusion

The experimental evidence clearly demonstrates that this compound and metavanadate possess distinct biological activity profiles. This compound consistently exhibits greater potency in a variety of assays, including cytotoxicity, enzyme inhibition, and disruption of mitochondrial function, often at concentrations orders of magnitude lower than metavanadate. These differences are likely attributable to the unique size, charge, and structure of the this compound polyanion, which may allow for different modes of interaction with biological macromolecules, including allosteric inhibition. Researchers and drug development professionals should carefully consider these differences when designing experiments or developing vanadium-based therapeutics. The assumption that different vanadate species will elicit similar biological responses is not supported by the current body of scientific literature. Future research should continue to delineate the specific molecular targets and mechanisms of action for each of these fascinating and complex vanadium species.

References

Validating the Elusive Structure of Decavanadate: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of polyoxometalates like decavanadate ([V₁₀O₂₈]⁶⁻) is paramount for understanding their biological activity and designing novel therapeutic agents. This guide provides a comprehensive comparison of key analytical techniques—Raman and Infrared (IR) spectroscopy, 51V Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray diffraction—for the structural validation of this compound. We present supporting experimental data, detailed protocols, and a visual workflow to aid in the selection of the most appropriate methods for your research needs.

The this compound anion is a complex inorganic cluster with a cage-like structure composed of ten vanadium atoms and twenty-eight oxygen atoms. Its biological significance, including its insulin-mimetic properties and potential as an anti-cancer agent, necessitates robust analytical methods to confirm its structural integrity in various environments. While Raman and IR spectroscopy are powerful tools for probing the vibrational characteristics of the molecule, a multi-pronged approach employing complementary techniques provides the most definitive structural validation.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for this compound characterization depends on the specific research question, the nature of the sample (solid-state or solution), and the level of structural detail required. The following tables summarize the key performance indicators of Raman, IR, 51V NMR, and single-crystal X-ray diffraction for the analysis of this compound.

Table 1: Comparison of Spectroscopic and Crystallographic Techniques for this compound Characterization

FeatureRaman SpectroscopyIR Spectroscopy51V NMR SpectroscopySingle-Crystal X-ray Diffraction
Principle Inelastic scattering of monochromatic light due to molecular vibrations.Absorption of infrared radiation corresponding to molecular vibrational transitions.Nuclear spin transitions of the 51V isotope in a magnetic field.Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.
Sample Type Solid, liquid, and aqueous solutions.Solid, liquid (some limitations with aqueous solutions).Solutions.Single crystals.
Information Provided Vibrational modes of V=O (terminal) and V-O-V (bridging) bonds.[1]Complementary vibrational modes to Raman, particularly sensitive to polar bonds.[1]Chemical environment and connectivity of individual vanadium atoms.[2][3][4]Precise atomic coordinates, bond lengths, and bond angles, providing a definitive 3D structure.[5][6][7][8]
Key Advantages - Non-destructive- Minimal sample preparation- Excellent for aqueous solutions- Provides a distinct fingerprint for the [V₁₀O₂₈]⁶⁻ cluster.[9]- Widely available- Provides complementary information to Raman.[10]- Highly sensitive to the local environment of each vanadium atom- Can distinguish between different vanadium sites within the cluster.[2][3][4]- Provides the most complete and unambiguous structural information.[5][6][7][8]
Limitations - Fluorescence interference can be an issue- Relatively weak signal.- Water absorption can interfere with spectra in aqueous solutions- Sample preparation can be more involved (e.g., KBr pellets).- Requires specialized equipment- Can be sensitive to pH and ionic strength.- Requires high-quality single crystals, which can be challenging to grow- Provides information on the solid-state structure only.

Experimental Data

The following tables present typical experimental data obtained for this compound using the discussed techniques. These values serve as a reference for the structural validation of newly synthesized or formulated this compound compounds.

Table 2: Characteristic Raman and IR Vibrational Frequencies for this compound ([V₁₀O₂₈]⁶⁻)

Vibrational ModeRaman Frequency (cm⁻¹)IR Frequency (cm⁻¹)Assignment
Symmetric Stretch~991, ~965~975, ~960Terminal V=O bonds.[1]
Asymmetric Stretch~830-730~843, ~816, ~744, ~725Bridging V-O-V bonds.[11]
Bending Modes~500-300~600-400V-O-V and O-V-O deformations.[1]

Table 3: Typical 51V NMR Chemical Shifts for this compound in Aqueous Solution

Vanadium SiteChemical Shift (ppm)
V₁₀A-422
V₁₀B-502
V₁₀C-519

Note: Chemical shifts are relative to a standard (e.g., VOCl₃) and can vary slightly depending on the solvent, pH, and counter-ions present.[4]

Table 4: Representative Single-Crystal X-ray Diffraction Data for a this compound Salt

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)11.282(5)
b (Å)10.424(3)
c (Å)8.502(1)
α (°)112.81(2)
β (°)87.25(2)
γ (°)111.49(5)
V (ų)852.4(5)

Data for Na₂[H₄V₁₀O₂₈]·14H₂O.[8]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data.

1. Synthesis of Ammonium this compound

A common starting material for many this compound studies is ammonium this compound. A typical synthesis involves the following steps:

  • Dissolve ammonium metavanadate (NH₄VO₃) in deionized water with heating.

  • Cool the solution and adjust the pH to approximately 4.5 with a strong acid (e.g., nitric acid). The color of the solution will change from colorless to orange, indicating the formation of the this compound ion.

  • Allow the solution to stand, facilitating the crystallization of ammonium this compound, which can be collected by filtration.

2. Raman Spectroscopy

  • Sample Preparation:

    • Solid Samples: Crystalline powder is placed directly onto a microscope slide.

    • Aqueous Solutions: Solutions are placed in a quartz cuvette.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a CCD detector is used.

  • Data Acquisition: Spectra are typically collected over a range of 200-1200 cm⁻¹ with an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

  • Data Processing: Baseline correction and normalization are often applied to the raw spectra.

3. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid Samples: The most common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹).

  • Data Processing: Background subtraction and baseline correction are performed.

4. 51V NMR Spectroscopy

  • Sample Preparation: this compound salts are dissolved in a suitable solvent (e.g., D₂O) to a known concentration. The pH of the solution should be carefully controlled and measured.

  • Instrumentation: A high-field NMR spectrometer equipped with a broadband probe tuned to the 51V frequency is required.

  • Data Acquisition: A one-pulse experiment is typically performed. A reference standard, such as VOCl₃, is used to set the 0 ppm chemical shift.

  • Data Processing: Fourier transformation of the free induction decay (FID) is performed to obtain the spectrum.

5. Single-Crystal X-ray Diffraction

  • Sample Preparation: High-quality single crystals of a this compound salt are required. These are typically grown by slow evaporation of a saturated solution.

  • Instrumentation: A single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector is used.

  • Data Acquisition: The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A complete dataset of diffraction intensities is collected by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Refinement: The collected data are processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined using specialized software to obtain the final atomic coordinates and structural parameters.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive structural validation of a this compound compound.

Decavanadate_Validation_Workflow Workflow for this compound Structure Validation cluster_synthesis Synthesis & Preparation cluster_characterization Structural Characterization cluster_analysis Data Analysis & Validation synthesis This compound Synthesis purification Purification & Crystallization synthesis->purification raman Raman Spectroscopy purification->raman Solid/Solution ir IR Spectroscopy purification->ir Solid nmr 51V NMR Spectroscopy purification->nmr Solution xrd Single-Crystal XRD purification->xrd Single Crystal spectral_analysis Spectral Data Analysis raman->spectral_analysis ir->spectral_analysis nmr->spectral_analysis structural_refinement Structure Solution & Refinement xrd->structural_refinement comparison Comparison with Literature Data spectral_analysis->comparison structural_refinement->comparison validation Structural Validation comparison->validation

Caption: A logical workflow for the synthesis, characterization, and structural validation of this compound compounds.

Conclusion

The structural validation of this compound is a critical step in harnessing its potential in various scientific and therapeutic applications. While Raman and IR spectroscopy offer rapid and valuable insights into the vibrational fingerprint of the [V₁₀O₂₈]⁶⁻ core, a comprehensive characterization relies on the synergistic use of multiple techniques. 51V NMR provides detailed information about the electronic environment of the individual vanadium atoms, and single-crystal X-ray diffraction offers the ultimate confirmation of the three-dimensional atomic arrangement. By understanding the strengths and limitations of each technique and following robust experimental protocols, researchers can confidently validate the structure of this compound and advance its application in their respective fields.

References

A Comparative Analysis of Decavanadate and Other Polyoxometalates in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the catalytic prowess of decavanadate in comparison to other prominent polyoxometalates, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Polyoxometalates (POMs) are a diverse class of metal-oxygen cluster anions that have garnered significant attention in the field of catalysis due to their tunable acidity, redox properties, and structural versatility. Among them, this compound ([V₁₀O₂₈]⁶⁻) has emerged as a potent catalyst for a variety of organic transformations. This guide provides a comparative study of this compound's catalytic performance against other well-established polyoxometalates, namely those of the Keggin and Wells-Dawson structures. The information is curated to provide researchers, scientists, and drug development professionals with a clear, objective comparison supported by experimental data.

Performance Comparison in Catalytic Oxidation

The catalytic activity of POMs is often evaluated in oxidation reactions, such as the oxidation of sulfides and alcohols. The efficiency of these catalysts is typically measured by conversion rates, selectivity towards the desired product, and turnover frequency (TOF).

Sulfide Oxidation

The selective oxidation of sulfides to sulfoxides or sulfones is a crucial transformation in organic synthesis. This compound-based catalysts have demonstrated high efficiency in this reaction. For instance, a study on the oxidation of diphenyl sulfide using various this compound compounds showed complete conversion of the sulfide.[1] In a comparative context, a copper-monosubstituted Keggin-type polyoxometalate also exhibited excellent catalytic activity, converting all methyl phenyl sulfide within 2 hours with a high selectivity of 96% for the sulfoxide.[2]

Another study directly compared Keggin and Wells-Dawson sandwich-type polyoxotungstates in the oxidation of cyclooctene and cyclohexene. The results indicated that Wells-Dawson type POMs were less active than the Keggin-type catalysts.[3] This suggests that the structural topology of the POM plays a significant role in its catalytic efficacy.

Catalyst TypeSubstrateConversion (%)Selectivity (%)Reaction Time (h)Reference
This compound Hybrid (HY5)Dibenzothiophene>9985 (Sulfoxide)2[4]
This compound Hybrid (HY5)2-Chloroethyl Ethyl Sulfide>9999 (Sulfoxide)0.5[4]
Copper-Substituted KegginMethyl Phenyl Sulfide10096 (Sulfoxide)2[2]
Porphyrin-Functionalized Wells-DawsonMethyl Phenyl Sulfide99-0.3[2]
Porphyrin-Functionalized Wells-Dawson2-Chloroethyl Ethyl Sulfide99-0.17[2]
Iron-Substituted KegginCyclooctene~95-24
Iron-Substituted Wells-DawsonCyclooctene~60-24

Table 1: Comparative Catalytic Performance in Sulfide Oxidation.

Alcohol Oxidation

The aerobic oxidation of alcohols to aldehydes or ketones is another important industrial process. Vanadium-substituted Keggin-type polyoxometalates have shown high activity and selectivity in the oxidation of benzyl alcohol. The catalytic activity was found to increase with the number of vanadium atoms in the Keggin structure.[5] For instance, a di-vanadium substituted phosphotungstate catalyst, (TBA)₅PW₁₀V₂O₄₀, achieved 97% conversion of benzyl alcohol with over 99% selectivity to benzaldehyde.[5] A comparative study on the oxidation-trimerization of propanol using different Keggin-type heteropolyacids revealed the following order of activity: V(V) > Mo(VI) > W(VI).[6]

CatalystSubstrateConversion (%)Selectivity (%)Reference
(TBA)₅PMo₁₀V₂O₄₀Benzyl Alcohol93>99 (Benzaldehyde)[5]
(TBA)₅PW₁₀V₂O₄₀Benzyl Alcohol97>99 (Benzaldehyde)[5]
H[PMoVO]Propanol82-[6]
H[PMoO]Propanol78-[6]
H[SiWO]Propanol62-[6]
H[PWO]Propanol58-[6]

Table 2: Comparative Catalytic Performance in Alcohol Oxidation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summarized protocols for the synthesis of representative POM catalysts and a general procedure for a catalytic oxidation reaction.

Synthesis of Ammonium this compound ((NH₄)₆V₁₀O₂₈·6H₂O)

This procedure is adapted from established methods.[7][8]

  • Dissolution: Weigh 3.0 g of ammonium metavanadate (NH₄VO₃) into a 250 mL Erlenmeyer flask. Add 100 mL of distilled water and a stir bar. Heat the mixture to just below boiling while stirring continuously until most of the solid has dissolved.

  • Filtration and Acidification: Filter the hot solution to remove any insoluble impurities. To the clear filtrate, add 4 mL of 50% aqueous acetic acid with stirring.

  • Precipitation: Add 150 mL of 95% aqueous ethanol to the acidified solution.

  • Crystallization: Cool the mixture in an ice bath for 15 minutes to induce crystallization.

  • Isolation and Washing: Collect the orange product by suction filtration and wash it twice with 15 mL portions of ice-cold ethanol.

  • Drying: Continue suction for 5 minutes to remove excess ethanol. Transfer the product to a tared beaker, cover it loosely, and allow it to air dry for at least two days.

  • Yield Determination: Weigh the dry product to determine the yield.

Synthesis of Keggin-Type Phosphotungstic Acid (H₃PW₁₂O₄₀)

The synthesis of Keggin-type heteropolyacids can be achieved through various methods. A general approach involves the acidification of a solution containing the heteroatom and the addenda atom precursors.

  • Precursor Solution: Prepare an aqueous solution of sodium tungstate (Na₂WO₄·2H₂O) and disodium hydrogen phosphate (Na₂HPO₄).

  • Acidification: Acidify the solution with a strong acid, such as hydrochloric acid (HCl), to a specific pH. The pH is a critical parameter that controls the formation of the Keggin structure.

  • Extraction: The heteropolyacid is then typically extracted from the aqueous solution using an organic solvent like ether.

  • Crystallization: The etherate adduct is then decomposed, and the phosphotungstic acid is crystallized.

For more detailed and specific protocols, researchers are encouraged to consult the primary literature.[1][9]

General Procedure for Catalytic Sulfide Oxidation

The following is a general protocol for the catalytic oxidation of a sulfide, which can be adapted for different POM catalysts and substrates.[10]

  • Reaction Setup: In a round-bottom flask, dissolve the sulfide substrate (e.g., 0.246 mmol of dibenzothiophene) in a suitable solvent (e.g., 1.5 mL of ethanol).

  • Catalyst Addition: Add the polyoxometalate catalyst (e.g., 3 µmol of a this compound hybrid).

  • Oxidant Addition: Add the oxidant, typically 30% hydrogen peroxide (H₂O₂), in a controlled manner.

  • Reaction Monitoring: Stir the reaction mixture at a specific temperature (e.g., ambient temperature) and monitor the progress of the reaction using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Analysis: Once the reaction is complete, the product can be isolated and purified using standard laboratory techniques. The conversion and selectivity are determined by analyzing the reaction mixture.

Catalytic Mechanisms and Pathways

The catalytic activity of polyoxometalates in oxidation reactions is generally attributed to their ability to facilitate electron transfer. In the case of vanadium-containing POMs like this compound, the V⁵⁺/V⁴⁺ redox couple plays a pivotal role.

This compound Catalytic Cycle for Sulfide Oxidation

The proposed mechanism for sulfide oxidation catalyzed by this compound in the presence of H₂O₂ involves the formation of vanadium-peroxo species.

Catalytic_Cycle_this compound This compound [V10O28]6- (V5+) Peroxo_Complex [V10O28(O2)]n- This compound->Peroxo_Complex + H2O2 - H2O Reduced_POM Reduced POM (V4+) Peroxo_Complex->Reduced_POM + Sulfide - Sulfoxide Reduced_POM->this compound + Oxidant (e.g., H2O2) Sulfide Sulfide (R-S-R) Sulfoxide Sulfoxide (R-SO-R) H2O2 H2O2 H2O H2O

Caption: Proposed catalytic cycle for sulfide oxidation by this compound.

In this cycle, the this compound cluster reacts with hydrogen peroxide to form a highly reactive peroxo-vanadium species. This species then transfers an oxygen atom to the sulfide, resulting in the formation of the sulfoxide and the reduction of the vanadium center from V⁵⁺ to V⁴⁺. The catalyst is then regenerated to its active V⁵⁺ state by another molecule of the oxidant.

Experimental Workflow for Catalyst Screening

A systematic workflow is essential for the efficient screening and comparison of different POM catalysts.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_reaction Catalytic Reaction cluster_analysis Analysis & Comparison S1 Synthesize this compound C1 FT-IR, XRD, etc. S1->C1 S2 Synthesize Keggin POMs S2->C1 S3 Synthesize Wells-Dawson POMs S3->C1 R1 Select Substrate & Conditions C1->R1 R2 Run Parallel Reactions R1->R2 A1 GC/HPLC Analysis R2->A1 A2 Calculate Conversion & Selectivity A1->A2 A3 Compare Performance Metrics A2->A3

Caption: Workflow for comparative catalytic studies of POMs.

This workflow outlines the key stages, from the synthesis and characterization of the different POMs to the execution of parallel catalytic reactions and the final analysis and comparison of their performance.

Concluding Remarks

This comparative guide highlights the catalytic potential of this compound in oxidation reactions, placing its performance in the context of other widely studied polyoxometalates. The data presented indicates that decavanadates are highly effective catalysts, often demonstrating superior or comparable activity to Keggin and Wells-Dawson type POMs, particularly when functionalized with appropriate counterions or integrated into hybrid materials. The choice of the optimal POM catalyst is highly dependent on the specific reaction, substrate, and desired product selectivity. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to design and execute their own comparative catalytic studies in this exciting and evolving field. Further research focusing on direct, side-by-side comparisons under standardized conditions will be invaluable for a more definitive ranking of the catalytic prowess of these fascinating molecular metal oxides.

References

A Comparative Guide to Assessing the Purity of Synthesized Decavanadate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for assessing the purity of synthesized decavanadate, a polyoxometalate of significant interest in catalysis, materials science, and medicine. The purity of this compound is crucial as impurities can significantly alter its chemical and biological properties. Here, we focus on elemental analysis as a primary method and compare its performance with alternative techniques, providing experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.

Elemental Analysis: A Fundamental Assessment of Purity

Elemental analysis is a cornerstone technique for determining the purity of a synthesized compound by quantifying the weight percentages of its constituent elements. For this compound compounds, this typically involves the analysis of vanadium (V), carbon (C), hydrogen (H), and nitrogen (N), depending on the counter-ions present. The experimentally determined elemental composition is then compared with the theoretical values calculated from the compound's molecular formula. A close agreement between the found and calculated values is a strong indicator of the sample's purity.

The following table summarizes the theoretical and experimentally determined elemental composition of various this compound compounds reported in the literature.

Compound FormulaElementTheoretical (%)Found (%)Reference
(NH₄)₆[V₁₀O₂₈]·6H₂OV43.3743.5[1]
N7.157.2[1]
H4.124.2[1]
Na₂[H₄V₁₀O₂₈]·14H₂OV41.4841.3[2]
Na3.743.8[2]
[2-ampymH]₆[V₁₀O₂₈]·5H₂O (2-ampym = 2-aminopyrimidine)V30.8930.7[3]
C17.4717.6[3]
N15.2615.1[3]
H3.173.3[3]

Instrumentation:

  • CHNS/O Elemental Analyzer

  • Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES)

Sample Preparation (for CHNS analysis):

  • Ensure the synthesized this compound sample is completely dry by placing it in a desiccator over a suitable drying agent for at least 48 hours.

  • Accurately weigh 2-3 mg of the dried sample into a tin capsule using a microbalance.

  • Fold the tin capsule to enclose the sample securely.

CHNS Analysis Procedure:

  • Calibrate the CHNS analyzer using certified standards (e.g., acetanilide, sulfanilamide).

  • Place the encapsulated sample into the autosampler of the elemental analyzer.

  • Initiate the analysis. The sample undergoes flash combustion in a pure oxygen environment at high temperatures (typically ~1000 °C).

  • The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector.[4][5]

Vanadium Analysis (by ICP-OES):

  • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a known volume of deionized water or a dilute acidic solution.

  • Prepare a series of vanadium standard solutions of known concentrations.

  • Aspirate the sample and standard solutions into the plasma of the ICP-OES.

  • Measure the emission intensity at a characteristic wavelength for vanadium (e.g., 292.402 nm).

  • Determine the vanadium concentration in the sample by comparing its emission intensity to the calibration curve generated from the standards.

Alternative Methods for Purity Assessment

While elemental analysis provides a direct measure of elemental composition, other methods can offer complementary information about the purity of the this compound sample.

Redox titration with potassium permanganate (KMnO₄) is a classic and reliable method for determining the vanadium content in a sample. This method relies on the oxidation of V(IV) to V(V) by permanganate in an acidic solution.

MethodPrincipleInformation ProvidedAdvantagesLimitations
Elemental Analysis Combustion of the sample and quantification of resulting gases (C, H, N, S) and plasma emission for metals (V).Elemental composition (wt%) of the compound.Provides a direct measure of purity for multiple elements simultaneously.Can be destructive; requires specialized equipment; may not distinguish between the desired compound and isomers or impurities with similar elemental composition.
Permanganate Titration Redox titration where V(IV) is oxidized by a standard solution of KMnO₄.Percentage of vanadium in the sample.High accuracy and precision for vanadium quantification; relatively inexpensive.Only determines the vanadium content; susceptible to interference from other reducing agents.
UV-Vis Spectroscopy Measurement of light absorbance at specific wavelengths.Confirmation of the this compound species in solution and its stability.Non-destructive; provides information on the electronic structure of the polyoxometalate.Primarily qualitative for purity; quantification requires a pure standard and can be affected by impurities with overlapping absorbance spectra.

Reagents:

  • Standardized ~0.02 M potassium permanganate (KMnO₄) solution

  • 1 M Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

Procedure:

  • Accurately weigh approximately 0.2 g of the synthesized this compound and dissolve it in 50 mL of 1 M H₂SO₄.

  • In a fume hood, add approximately 0.5 g of NaHSO₃ to the solution to reduce V(V) to V(IV). The solution will turn blue.

  • Gently boil the solution for 10-15 minutes to remove excess SO₂.

  • While the solution is still warm (around 70-80 °C), titrate with the standardized KMnO₄ solution until the first persistent pink color is observed, which indicates the endpoint.

  • Record the volume of KMnO₄ solution used.

  • Calculate the percentage of vanadium in the sample based on the stoichiometry of the reaction: 5VO²⁺ + MnO₄⁻ + H₂O → 5VO₂⁺ + Mn²⁺ + 2H⁺.

UV-Vis spectroscopy is a useful technique for confirming the presence of the this compound ion ([V₁₀O₂₈]⁶⁻) in solution, which is characterized by specific absorption bands.[6] While not a primary method for quantitative purity assessment, it can quickly indicate the presence of the desired polyoxometalate core and its stability over time.

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Dissolve a small, accurately weighed amount of the synthesized this compound in deionized water to prepare a solution of known concentration (e.g., 0.1 mM).

  • Record the UV-Vis spectrum of the solution from 200 to 600 nm.

  • The presence of characteristic absorption peaks for this compound (typically around 365 nm and 485 nm) confirms the integrity of the polyoxometalate cluster.[6] The absence of other significant peaks suggests the absence of chromophoric impurities.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental procedures described.

experimental_workflow_elemental_analysis cluster_synthesis This compound Synthesis cluster_analysis Purity Assessment cluster_data Data Analysis synthesis Synthesize this compound drying Dry Sample synthesis->drying elemental_analysis Elemental Analysis (CHNS/O & ICP-OES) drying->elemental_analysis Primary Method titration Permanganate Titration drying->titration Alternative Method uv_vis UV-Vis Spectroscopy drying->uv_vis Complementary Method compare Compare Experimental and Theoretical Data elemental_analysis->compare titration->compare uv_vis->compare purity Assess Purity compare->purity

Workflow for this compound Purity Assessment.

signaling_pathway_titration start Dissolved this compound (V(V) - Orange/Yellow) reduction Add NaHSO₃ (Reduction) start->reduction v_iv Vanadyl Ion (V(IV) - Blue) reduction->v_iv titration Titrate with KMnO₄ (Oxidation) v_iv->titration endpoint Endpoint (Persistent Pink) titration->endpoint

Key Stages in the Permanganate Titration of this compound.

Conclusion

The purity assessment of synthesized this compound is a critical step in ensuring the reliability of subsequent research and applications. Elemental analysis provides the most direct and comprehensive measure of purity by confirming the elemental composition of the compound. However, alternative methods such as permanganate titration offer a highly accurate means of quantifying the vanadium content, while UV-Vis spectroscopy serves as a rapid and non-destructive method to confirm the presence and stability of the this compound core. For a thorough characterization, a combination of these methods is recommended. This guide provides the necessary protocols and comparative data to assist researchers in making informed decisions for the purity assessment of their synthesized this compound compounds.

References

Decavanadate as an Alternative Phosphatase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular signaling research, the inhibition of phosphatases is a critical step to preserve the phosphorylation status of proteins for downstream analysis. While cocktails of inhibitors are widely used, there is a growing interest in understanding the specific effects of individual inhibitory compounds. This guide provides a comparative overview of decavanadate and other common phosphatase inhibitors, including orthovanadate, pervanadate, and commercially available cocktails.

Quantitative Comparison of Phosphatase Inhibitors

The efficacy of a phosphatase inhibitor is often determined by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). While this compound has been studied for its broad biological effects, specific IC50 or Ki values for its direct inhibition of common protein phosphatases are not as extensively documented in the literature as those for other vanadate species. The available quantitative data for orthovanadate and pervanadate against specific phosphatases are summarized below.

InhibitorTarget PhosphataseInhibitor TypeKiIC50
Sodium OrthovanadateProtein Tyrosine Phosphatase 1B (PTP1B)Competitive0.38 ± 0.02 µM[1][2][3]0.86 ± 0.02 µM (for a related compound)[4], 204.1 ± 25.15 nM[5]
Sodium OrthovanadateAlkaline Phosphatase (human liver, intestine, kidney)Competitive< 1 µM[6][7]-
Sodium OrthovanadateCalcineurin (Serine/Threonine Phosphatase)--Inhibits activity[8]
Sodium OrthovanadateProtein Phosphatase 1α (PP1α) and 2A (PP2A)--95% inhibition at tested concentration[9][10][11][12]
PervanadateProtein Tyrosine Phosphatase 1B (PTP1B)Irreversible (oxidizes catalytic cysteine)[1][2]--
This compoundCa2+-ATPase--14.2 µM[13]

Mechanisms of Action: A Comparative Overview

The primary vanadate species used in research—this compound, orthovanadate, and pervanadate—each exhibit distinct mechanisms of action.

  • This compound ([V₁₀O₂₈]⁶⁻): This large polyoxovanadate is known to interact with a variety of proteins. Its biological effects are thought to arise from its size, charge, and its ability to release monomeric vanadate. While its direct inhibitory mechanism on many phosphatases is not fully characterized, it is known to have allosteric effects on some enzymes, such as ATPases.

  • Orthovanadate (VO₄³⁻): As a phosphate analog, orthovanadate acts as a competitive inhibitor for a broad range of protein tyrosine phosphatases (PTPs) and alkaline phosphatases.[1][2][3][6][7] It binds to the active site of these enzymes, blocking the dephosphorylation of their substrates.

  • Pervanadate (Peroxovanadate complexes): This is a more potent, irreversible inhibitor of PTPs. It is formed by the reaction of vanadate with hydrogen peroxide and acts by oxidizing the essential cysteine residue in the active site of PTPs, rendering the enzyme inactive.[1][2]

  • Commercial Phosphatase Inhibitor Cocktails: These are mixtures of several inhibitors designed to provide broad-spectrum protection against different classes of phosphatases, including serine/threonine phosphatases and protein tyrosine phosphatases. Common components include sodium orthovanadate, sodium fluoride, β-glycerophosphate, and sodium pyrophosphate.

Experimental Protocols

Accurate and reproducible results in protein phosphorylation studies hinge on meticulous experimental execution. Below are foundational protocols for a phosphatase inhibition assay and a western blot for phosphorylated proteins.

In Vitro Protein Phosphatase Inhibition Assay

This protocol is a general guideline for determining the inhibitory effect of a compound on a purified phosphatase.

Materials:

  • Purified protein phosphatase (e.g., PTP1B)

  • Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) for colorimetric assays, or a phosphopeptide for fluorescence-based assays)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM DTT)

  • Inhibitor stock solution (e.g., this compound, orthovanadate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • To each well of a 96-well plate, add the diluted inhibitor. Include a control well with no inhibitor.

  • Add the purified phosphatase to each well and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the phosphatase substrate to each well.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate time intervals using a microplate reader.

  • Calculate the rate of the reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

Western Blot for Phosphorylated Proteins

This protocol outlines the key steps for detecting phosphorylated proteins in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody specific for the phosphorylated protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cells in ice-cold lysis buffer containing a fresh cocktail of protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway affected by phosphatase inhibitors and a typical experimental workflow.

G cluster_0 Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS-1 IR->IRS P PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P GLUT4 GLUT4 Translocation Akt->GLUT4 PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates Vanadates Vanadates (e.g., Orthovanadate) Vanadates->PTP1B

Caption: Insulin signaling pathway and the inhibitory role of vanadates on PTP1B.

G cluster_1 Western Blot Workflow for Phosphoprotein Analysis A Cell Culture & Treatment B Cell Lysis (with inhibitors) A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Blocking (e.g., 5% BSA) E->F G Primary Antibody (Phospho-specific) F->G H Secondary Antibody (HRP) G->H I Detection (Chemiluminescence) H->I J Data Analysis I->J

Caption: A typical workflow for analyzing protein phosphorylation via Western Blot.

Conclusion

This compound presents an interesting case as a phosphatase inhibitor due to its complex structure and multifaceted biological activities. However, for researchers seeking a well-characterized, potent, and specific phosphatase inhibitor, orthovanadate (for broad, competitive inhibition) and pervanadate (for potent, irreversible inhibition) remain the more conventional choices with a larger body of quantitative data. The choice of inhibitor will ultimately depend on the specific experimental goals, the target phosphatases, and the desired mechanism of inhibition. For broad-spectrum inhibition in complex lysates, commercial cocktails offer a convenient and effective solution. Further research into the specific phosphatase inhibitory activities of this compound is needed to fully assess its potential as a standalone alternative.

References

Decavanadate's Cytotoxic Profile: A Comparative Analysis Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of decavanadate's anti-cancer activity, supported by experimental data and detailed protocols.

This compound, a polyoxometalate anion of vanadium, has garnered significant interest in the scientific community for its potential as an anti-cancer agent. Extensive research has demonstrated its ability to induce cell death in a variety of cancer cell lines, often exhibiting selectivity towards malignant cells over their non-cancerous counterparts. This guide provides a comprehensive comparison of this compound's effects across different cell lines, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Comparative Cytotoxicity of this compound and its Derivatives

The anti-proliferative activity of this compound and its various complexes has been evaluated against a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, serves as a key metric for comparison. The following tables summarize the IC50 values of different this compound compounds in various cancer and non-cancerous cell lines, providing a clear overview of their cytotoxic potential.

Cell LineCancer TypeThis compound CompoundIC50 (µM)Comparison AgentIC50 (µM)
Breast Cancer
MCF-7Breast Adenocarcinoma(C7H10N)4[H2V10O28]·2H2O~25-50Cisplatin~20
MDA-MB-231Triple-Negative Breast CancerNa4{(HOCH2CH2)3NH}2[V10O28]·6H2O1.85-Fluorouracil>250
MDA-MB-231Triple-Negative Breast CancerTetra-(benzyl ammonium) dihydrogen DV0.7 - 2.8--
Lung Cancer
A549Lung Carcinoma(H2tmen)3V10O28·6H2OLower than (H2en)3V10O28·2H2OCisplatinLower than this compound compounds
A549Lung CarcinomaNa4{(HOCH2CH2)3NH}2[V10O28]·6H2O0.72Cisplatin~7.12
Glioblastoma
U87GlioblastomaMg(H2O)6(C4N2H7)4V10O28·4H2O2--
T98GGlioblastoma[VO(HSHED)(DTB)]~6.7--
Leukemia
P388Murine Leukemia(H2tmen)3V10O28·6H2O-CisplatinLower than this compound compounds
JurkatAcute T-cell LeukemiaNovel this compound derivative142Bleomycin236
Other Cancers
Hep-2Laryngeal CarcinomaNa4{(HOCH2CH2)3NH}2[V10O28]·6H2OPotent5-FluorouracilLess potent
HepG2Hepatocellular CarcinomaNa4{(HOCH2CH2)3NH}2[V10O28]·6H2OPotent5-FluorouracilLess potent
SMMC-7721Human Liver CancerDVs bearing Co(II) and sodium cationsMore active5-FluorouracilLess active
SKOV-3Human Ovary CancerDVs bearing Co(II) and sodium cationsMore active5-FluorouracilLess active
IGR39MelanomaMg(H2O)6(C4N2H7)4V10O28·4H2O3--
Non-Cancerous Cells
Human HepatocytesNormal Liver CellsTwo novel this compound compoundsMore or equally toxic than against cancer cells--
HFF-1Human Foreskin Fibroblast[VVO(SALIEP)(DTB)]34--

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section provides detailed methodologies for the key experiments used to assess the effects of this compound on cell lines.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.

  • Cell Treatment: Treat cells with the this compound compound at the desired concentration and for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathway Analysis: Western Blotting

Western blotting is used to detect specific proteins in a cell lysate and assess their expression and phosphorylation status.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., total Akt, phospho-Akt, total ERK, phospho-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

This compound's Impact on Cellular Signaling

This compound exerts its anti-cancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are two critical cascades often dysregulated in cancer and have been identified as targets of vanadium compounds.

Experimental Workflow for Investigating this compound's Effects

G cluster_0 Cell Culture & Treatment cluster_1 Cellular Assays cluster_2 Molecular Analysis cluster_3 Data Analysis & Interpretation A Cancer Cell Lines B This compound Treatment (Various Concentrations) A->B C MTT Assay (Viability/IC50) B->C D Annexin V/PI Staining (Apoptosis Assay) B->D E Protein Extraction B->E G IC50 Determination C->G H Quantification of Apoptosis D->H F Western Blotting (p-Akt, p-ERK) E->F I Signaling Pathway Modulation F->I

Caption: Workflow for assessing this compound's in vitro anti-cancer effects.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Vanadium compounds have been shown to modulate this pathway, often leading to the inhibition of pro-survival signals.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation mTOR->Proliferation This compound This compound This compound->Akt inhibits phosphorylation MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation This compound This compound This compound->ERK inhibits phosphorylation

comparing the inhibitory effects of decavanadate and orthovanadate on ATPases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vanadate, the oxyanion of vanadium, exists in various oligomeric forms in aqueous solutions, with its speciation being highly dependent on factors such as pH, concentration, and ionic strength. Among these, the monomeric orthovanadate (VO₄³⁻, often denoted as V₁) and the polymeric decavanadate ([V₁₀O₂₈]⁶⁻, or V₁₀) are the most studied species for their profound inhibitory effects on ATPases. This guide provides a detailed comparison of their inhibitory profiles, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their studies and in the development of novel therapeutic agents.

Quantitative Comparison of Inhibitory Potency

Experimental evidence consistently demonstrates that this compound is a significantly more potent inhibitor of several ATPases compared to orthovanadate. The half-maximal inhibitory concentrations (IC₅₀) presented below highlight this difference across various ATPase families.

ATPase TypeTarget EnzymeInhibitorIC₅₀ (µM)Percent InhibitionReference
P-type ATPase Ca²⁺-ATPase (SERCA)This compound (V₁₀)15-[1][2][3]
Orthovanadate (V₁)80-[1][2][3]
Na⁺/K⁺-ATPaseThis compound (V₁₀)-66% at 10 µM[1][3]
Orthovanadate (V₁)-33% at 10 µM[1][3]
ABC Transporter P-glycoprotein (P-gp)This compound (V₁₀)1.26-[4]
Orthovanadate (V₁)> 50Weak inhibition[4]
MutS (ABC ATPase)This compound (V₁₀)9 (as this compound)50% at 90 µM total vanadate[5]
Orthovanadate (V₁)~30050%[5]
F-type ATPase Myosin ATPaseThis compound (V₁₀)1.4-[6]
Orthovanadate (V₁)> 150No significant inhibition[6]

Mechanisms of Inhibition: A Tale of Two Sites

The differential inhibitory effects of this compound and orthovanadate stem from their distinct mechanisms of action, which are often related to their structural differences.

Orthovanadate is widely recognized as a transition state analog of phosphate.[7][8] It typically inhibits P-type ATPases by binding to the phosphorylation site (P-site) of the enzyme, trapping it in a stable, inactive conformation that mimics the E₂-P transition state.[6] This mechanism is particularly effective for ATPases that form a covalent phosphoenzyme intermediate during their catalytic cycle. Its inhibition of P-glycoprotein, an ABC transporter that does not form such an intermediate, is considerably weaker.[4]

This compound , on the other hand, appears to have a more complex and varied mechanism of action. Evidence suggests that it does not always compete with phosphate. For instance, in the case of the sarcoplasmic reticulum Ca²⁺-ATPase, it has been proposed that this compound binds to the nucleotide (ATP) binding site, rather than the phosphorylation site.[5] This is supported by studies on other ATPases like MutS, where this compound also interacts with the nucleotide-binding domain.[5] Its larger size may allow it to interact with multiple domains of the ATPase, leading to a more potent, and in some cases non-competitive, inhibition.[6] For P-glycoprotein, this compound's strong inhibition compared to orthovanadate suggests a mechanism that is not reliant on mimicking a phosphate transition state.[4]

Experimental Protocols

A generalized protocol for an in vitro ATPase activity and inhibition assay is provided below. It is crucial to note that optimal conditions, such as enzyme concentration, incubation times, and buffer composition, should be empirically determined for each specific ATPase.

Protocol: In Vitro ATPase Inhibition Assay

1. Reagent Preparation:

  • Assay Buffer: A suitable buffer maintaining the optimal pH for the target ATPase (e.g., 20 mM HEPES, 150 mM NaCl, 10 mM MgCl₂, pH 7.4).[9] The buffer should be checked for contaminating phosphate.

  • ATPase Solution: Purified ATPase enzyme diluted to a predetermined optimal concentration in cold assay buffer.

  • ATP Solution: A stock solution of ATP (e.g., 100 mM) in water, with the concentration confirmed spectrophotometrically.

  • Inhibitor Solutions: Stock solutions of this compound and orthovanadate prepared in water. Note that the speciation of vanadate is pH and concentration-dependent; solutions should be prepared fresh.[7]

  • Phosphate Detection Reagent: A reagent to quantify the inorganic phosphate (Pi) released during the reaction (e.g., a malachite green-based solution).

2. Assay Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, inhibitor solution (at various concentrations), and the ATPase solution. A control reaction without any inhibitor should be included.[10]

  • Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiation of Reaction: Add ATP to each well to initiate the ATPase reaction. The final volume should be consistent across all wells.

  • Incubation: Incubate the reaction for a fixed period (e.g., 30 minutes) at the optimal temperature. The incubation time should be within the linear range of the reaction.

  • Termination and Detection: Stop the reaction by adding the phosphate detection reagent. This reagent will typically contain a strong acid to denature the enzyme and a dye that complexes with the released Pi.

  • Measurement: After a color development period, measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for malachite green).

3. Data Analysis:

  • Standard Curve: Generate a standard curve using known concentrations of inorganic phosphate to convert absorbance values to the amount of Pi produced.

  • Calculation of Inhibition: The percentage of inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = 100 * (1 - (Activity with Inhibitor / Activity without Inhibitor))

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[11]

Visualizing the Process and Chemistry

To further clarify the experimental workflow and the underlying chemistry of the inhibitors, the following diagrams are provided.

ATPase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, ATP, Enzyme, Inhibitors) Plate Prepare 96-Well Plate Reagents->Plate Mix Add Buffer, Inhibitor, and ATPase Plate->Mix PreIncubate Pre-incubate Mix->PreIncubate Add_ATP Initiate with ATP PreIncubate->Add_ATP Incubate Incubate at Optimal Temperature Add_ATP->Incubate Stop Stop Reaction & Add Detection Reagent Incubate->Stop Measure Measure Absorbance Stop->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for a typical in vitro ATPase inhibition assay.

Vanadate_Speciation cluster_conditions Influencing Factors pH pH Concentration Concentration Ionic_Strength Ionic Strength Orthovanadate Orthovanadate (V₁) This compound This compound (V₁₀) Orthovanadate->this compound Polymerization (Lower pH, Higher Conc.) Other_Oligomers Other Oligomers (V₂, V₄, etc.) Orthovanadate->Other_Oligomers This compound->Orthovanadate Depolymerization (Higher pH, Dilution) Other_Oligomers->this compound

Caption: Equilibrium between vanadate species in aqueous solution.

References

Decavanadate: A Comparative Analysis of its Efficacy Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of decavanadate as a potential kinase inhibitor against a selection of well-established kinase inhibitors currently utilized in research and clinical settings. This document is intended for researchers, scientists, and drug development professionals interested in the expanding landscape of kinase inhibition.

Executive Summary

This compound, a polyoxometalate of vanadium, has demonstrated inhibitory effects on various enzymes. This guide consolidates available experimental data to compare its performance with established ATP-competitive and non-competitive kinase inhibitors. While data on this compound's direct kinase inhibition is limited, existing research points towards a mechanism of action distinct from many conventional kinase inhibitors. This analysis focuses on its documented effects on cAMP-dependent protein kinase (PKA) and contrasts its potency with that of established drugs targeting other significant kinases.

Data Presentation: Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the available quantitative data for this compound and a selection of established kinase inhibitors against their respective primary kinase targets. It is crucial to note that the data for this compound is sparse and focuses on a different kinase and mechanism than the compared inhibitors, highlighting a significant gap in current research.

InhibitorTarget Kinase(s)IC50 / KiMechanism of Inhibition
This compound cAMP-dependent Protein Kinase (PKA)Ki = 1.8 ± 0.1 mM[1]Competitive with peptide substrate (Kemptide)[1]
Sorafenib VEGFR-2, PDGFR, RAF kinasesIC50 ≈ 90 nM (VEGFR-2)ATP-competitive
Staurosporine Broad Spectrum (PKC, PKA, etc.)IC50 ≈ 2.7 nM (PKC)ATP-competitive
Ibrutinib Bruton's Tyrosine Kinase (BTK)IC50 ≈ 0.5 nMCovalent, irreversible

Mechanism of Action: A Departure from the Norm

Established kinase inhibitors predominantly function by competing with ATP for its binding site on the kinase, thereby preventing the phosphorylation of substrate proteins. In contrast, this compound's inhibitory action on PKA is reported to be competitive with the peptide substrate, Kemptide, and not with ATP .[1] This suggests a distinct mechanism of action that could potentially bypass resistance mechanisms associated with mutations in the ATP-binding pocket of kinases.

The proposed mechanism for this compound's inhibition of PKA involves an association with the kemptide substrate in solution, which in turn prevents the substrate from binding to the enzyme's active site.[1] This "anti-substrate" mode of inhibition is a significant point of differentiation from the vast majority of clinically approved kinase inhibitors.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate a generalized kinase signaling pathway, the distinct inhibitory mechanisms, and a typical experimental workflow for assessing kinase inhibition.

Kinase Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor Activation Kinase 1 Kinase 1 Receptor->Kinase 1 Phosphorylation Kinase 2 Kinase 2 Kinase 1->Kinase 2 Phosphorylation Transcription Factor Transcription Factor Kinase 2->Transcription Factor Phosphorylation Gene Expression Gene Expression Transcription Factor->Gene Expression Regulation

A generalized kinase signaling cascade.

Inhibitor Mechanisms cluster_0 ATP-Competitive Inhibition cluster_1 Substrate-Competitive Inhibition Kinase Kinase ATP ATP Inhibitor_A Established Inhibitor Inhibitor_A->Kinase Binds to ATP pocket Kinase_B Kinase Substrate Substrate Inhibitor_B This compound Inhibitor_B->Kinase_B Binds to substrate pocket

Comparison of inhibitor binding modes.

Kinase Inhibition Assay Workflow Prepare Reagents Prepare Reagents Serial Dilution of Inhibitor Serial Dilution of Inhibitor Prepare Reagents->Serial Dilution of Inhibitor Incubate Kinase, Substrate, and Inhibitor Incubate Kinase, Substrate, and Inhibitor Serial Dilution of Inhibitor->Incubate Kinase, Substrate, and Inhibitor Initiate Reaction with ATP Initiate Reaction with ATP Incubate Kinase, Substrate, and Inhibitor->Initiate Reaction with ATP Measure Kinase Activity Measure Kinase Activity Initiate Reaction with ATP->Measure Kinase Activity Data Analysis (IC50/Ki) Data Analysis (IC50/Ki) Measure Kinase Activity->Data Analysis (IC50/Ki)

A typical workflow for a kinase inhibition assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

This compound Inhibition of cAMP-dependent Protein Kinase (PKA)
  • Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a peptide substrate (kemptide) by PKA. The inhibition is determined by quantifying the amount of radiolabeled phosphate incorporated into the substrate.

  • Materials:

    • cAMP-dependent protein kinase (PKA)

    • Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly)

    • This compound solution

    • [γ-³²P]ATP

    • Assay Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 1 mM sodium orthovanadate, 1 mM dithiothreitol, 1 mM CaCl₂)

    • P81 phosphocellulose paper

    • 0.75% Phosphoric acid

    • Acetone

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a microcentrifuge tube, combine the assay buffer, kemptide, and the diluted this compound or vehicle control.

    • Add PKA to each reaction and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

    • Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.

    • Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone to dry the papers.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the Ki value through kinetic analysis (e.g., Dixon plot).[1]

General Kinase Inhibition Assay for Established Inhibitors (e.g., Sorafenib, Staurosporine)
  • Principle: This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase. The reduction in the phosphorylation of a substrate is quantified.

  • Materials:

    • Purified active protein kinase (e.g., VEGFR-2, PKC)

    • Kinase-specific substrate (e.g., synthetic peptide or protein)

    • Test inhibitor (e.g., Sorafenib, Staurosporine) dissolved in DMSO

    • Kinase reaction buffer

    • ATP

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, radiometric detection with [γ-³²P]ATP)

    • Microplate reader (luminescence or scintillation)

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in the kinase reaction buffer. Ensure the final DMSO concentration is constant across all wells.

    • In a multi-well plate, add the kinase reaction buffer, the specific substrate, and the diluted inhibitor or DMSO control.

    • Add the purified kinase to each well and pre-incubate for a short period at a controlled temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate for a set time at a specific temperature (e.g., 60 minutes at 30°C).

    • Stop the reaction and measure the kinase activity using the chosen detection method. For ADP-Glo™, this involves adding a reagent that converts ADP to ATP, which then drives a luciferase reaction. For radiometric assays, the procedure follows steps 6-9 of the this compound protocol.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The available evidence suggests that this compound's interaction with the kinase world is fundamentally different from that of established inhibitors. Its non-ATP competitive, substrate-competitive inhibition of PKA is a noteworthy finding that warrants further investigation.[1] However, the high Ki value (1.8 mM) indicates a much lower potency compared to the nanomolar efficacy of many clinical kinase inhibitors.

To fully assess the potential of this compound as a kinase inhibitor, significant further research is required. Specifically, a broad screening of this compound against a panel of diverse protein kinases is necessary to determine its selectivity and to identify any other potential kinase targets. Should further promising targets be identified, detailed kinetic studies will be essential to elucidate the mechanism of inhibition for each. The current body of research presents an intriguing, yet incomplete, picture of this compound's role as a kinase modulator.

References

A Researcher's Guide to Distinguishing Decavanadate from Other Vanadate Species using 51V NMR

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, accurately identifying the specific vanadate species in solution is critical, as the biological activity of vanadium compounds is highly dependent on their structure. Among the various polyoxovanadates, decavanadate (V₁₀O₂₈⁶⁻) exhibits unique biological effects. Vanadium-51 Nuclear Magnetic Resonance (⁵¹V NMR) spectroscopy is a powerful and definitive technique for this purpose. This guide provides a comparative analysis of ⁵¹V NMR data to distinguish this compound from other common vanadate species and offers standardized experimental protocols.

Comparative ⁵¹V NMR Data

The ⁵¹V NMR chemical shift is highly sensitive to the coordination environment and symmetry of the vanadium nucleus. This sensitivity allows for the clear differentiation of various vanadate species in solution. This compound is readily identified by the presence of three distinct resonances corresponding to the three non-equivalent vanadium sites within its structure.

Table 1: ⁵¹V NMR Chemical Shifts of Common Vanadate Species

Vanadate SpeciesFormulaTypical ⁵¹V NMR Chemical Shift (δ, ppm)Reference(s)
Orthovanadate[VO₄]³⁻-541[1]
Protonated Orthovanadate[HVO₄]²⁻-534[1]
Monomeric VanadateH₂VO₄⁻-561[2]
Dimeric VanadateHV₂O₇³⁻, H₂V₂O₇²⁻-574[2][3]
Tetrameric VanadateV₄O₁₂⁴⁻-579[2]
Pentameric VanadateV₅O₁₃⁵⁻-584[4]
This compound [V₁₀O₂₈]⁶⁻ -422, -502, -519 [1]
Protonated this compound [HₓV₁₀O₂₈]⁽⁶⁻ˣ⁾⁻ -423 to -425, -497 to -507, -514 to -525 [2]

Note: Chemical shifts are relative to VOCl₃ (δ = 0 ppm). The exact chemical shift values can vary slightly depending on pH, concentration, and temperature.

Experimental Protocol for ⁵¹V NMR Spectroscopy

The following provides a general methodology for acquiring high-quality ⁵¹V NMR spectra for the identification of vanadate species.

1. Sample Preparation:

  • Dissolve the vanadium-containing compound in a suitable solvent, typically D₂O or H₂O/D₂O mixture.

  • Adjust the pH of the solution as needed to favor the formation of the desired vanadate species. The speciation of vanadate is highly pH-dependent.

  • Concentrations should be optimized to ensure a good signal-to-noise ratio, typically in the millimolar range. To avoid the formation of this compound, it is recommended to keep the total vanadium concentration below 20 mM at a pH of 7.5.[5]

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Probe: A broadband or multinuclear probe tuned to the ⁵¹V frequency (e.g., 105.182 MHz on a 400 MHz instrument).[6]

  • Reference: Use neat VOCl₃ as an external reference (δ = 0 ppm).[6][7]

  • Pulse Sequence: A simple single-pulse experiment is usually sufficient.

  • Pulse Width: A 90° pulse should be calibrated for the specific probe and sample, typically in the range of 3-45 µs.[5][6]

  • Acquisition Parameters:

    • Spectral Width: A wide spectral width of at least 100 kHz is necessary to cover the entire chemical shift range of vanadate species.[5]

    • Recycle Delay: A short recycle delay (e.g., 1 s or less) can be used due to the relatively fast relaxation of the quadrupolar ⁵¹V nucleus.[6]

    • Number of Scans: The number of scans will depend on the sample concentration and can range from a few hundred to several thousand to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Apply an exponential multiplication (line broadening) of 50-200 Hz to improve the signal-to-noise ratio.[6]

  • Fourier transform the free induction decay (FID).

  • Phase and baseline correct the resulting spectrum.

Workflow for Vanadate Species Identification

The following diagram illustrates a logical workflow for distinguishing this compound from other vanadate species using ⁵¹V NMR.

Vanadate_Identification_Workflow cluster_0 Experimental cluster_1 Data Analysis cluster_2 Identification start Prepare Vanadate Solution acquire_nmr Acquire 51V NMR Spectrum start->acquire_nmr Adjust pH & Concentration process_nmr Process NMR Data acquire_nmr->process_nmr check_peaks Three Peaks Present? (-420 to -525 ppm) process_nmr->check_peaks This compound This compound Identified check_peaks->this compound Yes other_vanadate Other Vanadate Species check_peaks->other_vanadate No (Compare with Table 1)

References

Safety Operating Guide

Navigating the Safe Disposal of Decavanadate Waste in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling of Decavanadate Waste

Before initiating any disposal procedures, it is crucial to handle this compound waste with the appropriate personal protective equipment (PPE) and safety measures. This minimizes the risk of exposure and ensures a safe laboratory environment.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear tight-sealing safety goggles or a face shield.[3]

  • Hand Protection: Use chemically resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[2]

  • Body Protection: Wear an appropriate protective laboratory coat and clothing to prevent skin exposure.[3]

  • Respiratory Protection: If there is a risk of generating dusts or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3]

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation.[3]

Logistical and Operational Plan for this compound Disposal

The following step-by-step procedure outlines the logistical workflow for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Do Not Mix: this compound waste must not be mixed with any other waste streams. Keep it separate from other chemical, biological, or general laboratory waste.

  • Dedicated Containers: Collect this compound waste in a dedicated, properly labeled, and compatible container. The container must be leak-proof and have a tightly sealing lid.[3][4][5]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound Waste"), and any associated hazard symbols (e.g., toxic, environmental hazard).[5][6]

Step 2: Temporary Storage in the Laboratory

  • Secure Storage: Store the sealed waste container in a designated, secure area within the laboratory. This area should be a cool, dry, and well-ventilated space.[3][4]

  • Restricted Access: The storage location should be locked up or otherwise accessible only to authorized and trained personnel.[2]

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[6]

Step 3: Arranging for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

  • Follow Institutional Protocols: Adhere to all institutional procedures for hazardous waste manifest and pickup scheduling.

  • Do Not Dispose via Sanitary Sewer: Under no circumstances should this compound waste be discharged into the sanitary sewer system or drains.[1] This is to prevent environmental contamination, as this compound is toxic to aquatic life with long-lasting effects.[1][2][3]

Step 4: Handling Empty Containers

  • Treat as Hazardous: Empty containers that previously held this compound should be handled as the product itself.

  • Rinsing: If institutional procedures allow for the disposal of "empty" containers in a non-hazardous waste stream, they must first be triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous this compound waste.[7]

Summary of this compound Hazards

For quick reference, the table below summarizes the key hazards associated with this compound, as identified in safety data sheets.

Hazard CategoryDescriptionGHS Classification
Acute Toxicity (Oral) Toxic if swallowed.Category 3[2]
Acute Toxicity (Inhalation) Harmful if inhaled.Category 4[2]
Eye Damage/Irritation Causes serious eye irritation.Category 2A[2]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.Category 2[2]
Specific Target Organ Toxicity Causes damage to the respiratory tract through prolonged or repeated exposure if inhaled.Category 1[2]
Aquatic Hazard (Acute) Harmful to aquatic life.Category 3
Aquatic Hazard (Chronic) Toxic to aquatic life with long lasting effects.Category 2[2]

This compound Disposal Workflow

The following diagram illustrates the procedural flow for the safe management and disposal of this compound waste from the point of generation to its final disposition.

G cluster_lab Laboratory Operations cluster_disposal Disposal Process gen Waste Generation (this compound Residues) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe Safety First collect Collect in Dedicated, Labeled Container ppe->collect store Store in Secure, Ventilated Area collect->store Tightly Sealed error Improper Disposal (e.g., Drain, Regular Trash) collect->error contact Contact EHS or Approved Waste Vendor store->contact pickup Scheduled Waste Pickup contact->pickup transport Transport to Certified Disposal Facility pickup->transport final Final Disposal (In Accordance with Regulations) transport->final

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Decavanadate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of decavanadate, a polyoxometalate anion with increasing interest in various research fields. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When working with this compound and its compounds, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles that meet the ANSI Z87.1 standard. A face shield should be worn over safety glasses when there is a risk of splashing or dust generation.[1]Protects eyes from contact with this compound dust or solutions, which can cause serious eye irritation.[2][3]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene.[1] Gloves should be inspected before each use and changed immediately upon contact with the chemical.Prevents skin absorption and irritation. Vanadate compounds can be harmful if they come into contact with the skin.[4]
Body Protection A flame-resistant lab coat worn over long-sleeved clothing. Clothing should be made of cotton or other non-synthetic materials.Provides a barrier against accidental spills and splashes. Synthetic fabrics can melt and adhere to the skin in case of a fire.
Foot Protection Closed-toe shoes that cover the entire foot.[1]Protects feet from spills and falling objects.
Respiratory Protection A NIOSH-approved respirator is required if work cannot be conducted in a properly functioning chemical fume hood or if dust is generated.[1] Use of a respirator requires a formal respiratory protection program, including fit testing and training.This compound dust can be harmful if inhaled, potentially causing respiratory tract irritation and damage to organs through prolonged or repeated exposure.[2][3]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for minimizing risks. The following step-by-step plan outlines the key phases of work with this compound.

1. Preparation and Planning:

  • Obtain and review the Safety Data Sheet (SDS) for the specific this compound compound being used. If a specific SDS for this compound is not available, consult the SDS for closely related vanadate compounds such as sodium orthovanadate, sodium metavanadate, or ammonium metavanadate.[2][3][4][5]

  • Conduct a risk assessment to identify potential hazards and determine the necessary control measures.

  • Ensure all necessary PPE is available and in good condition.

  • Verify that the chemical fume hood is functioning correctly before starting any work that may generate dust or aerosols.

  • Prepare a designated work area and ensure it is clean and free of clutter.

2. Handling and Experimentation:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Wear all required PPE as specified in the table above.

  • Avoid generating dust. If handling a solid form, use techniques that minimize dust creation, such as gentle scooping rather than pouring from a height.

  • For solution preparation, slowly add the solid to the solvent to avoid splashing.

  • Keep containers of this compound closed when not in use.

3. Spill and Emergency Procedures:

  • In case of a small spill:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating solution.

  • In case of a large spill or if you feel it is unsafe to clean up:

    • Evacuate the area immediately.

    • Alert your supervisor and the appropriate emergency response personnel.

  • In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

  • In case of inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2][3]

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Disposal Plan

Proper disposal of this compound waste is essential to protect the environment and comply with regulations.

  • Waste Collection:

    • All solid and liquid waste containing this compound must be collected in designated, properly labeled, and sealed hazardous waste containers.

    • Do not mix this compound waste with other incompatible waste streams.

  • Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name ("this compound" or the specific compound name).

    • Include the date of accumulation and the primary hazards (e.g., "Toxic").

  • Storage:

    • Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal:

    • Dispose of this compound waste through your institution's hazardous waste management program.

    • Never dispose of this compound down the drain or in the regular trash.

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Decavanadate_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review SDS & Risk Assessment B Verify Fume Hood & Prepare Work Area A->B C Don Appropriate PPE B->C D Handle this compound in Fume Hood C->D E Perform Experiment D->E F Close Containers When Not in Use E->F K Spill Response E->K L Personal Exposure Response E->L G Clean Work Area F->G H Collect Waste in Labeled Container G->H I Store Waste Appropriately H->I J Arrange for Hazardous Waste Disposal I->J M End of Process

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.